molecular formula C10H11N6O9P B605025 8-Nitro-cGMP CAS No. 913645-39-3

8-Nitro-cGMP

カタログ番号: B605025
CAS番号: 913645-39-3
分子量: 390.20 g/mol
InChIキー: XRKODJJSPSPDGM-UMMCILCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-nitroguanosine 3',5'-cyclic monophosphate is a 3',5'-cyclic purine nucleotide that is guanosine 3',5'-cyclic monophosphate in which the hydrogen at position 8 on the purine fragment has been replaced by a nitro group. It has a role as a Brassica napus metabolite, a signalling molecule, a biomarker and a human metabolite. It is a 3',5'-cyclic purine nucleotide and a C-nitro compound. It is functionally related to a 3',5'-cyclic GMP. It is a conjugate acid of an 8-nitroguanosine 3',5'-cyclic monophosphate(1-).
8-Nitro-cGMP has been reported in Arabidopsis thaliana with data available.
a signal for protein S-guanylation;  structure in first source

特性

CAS番号

913645-39-3

分子式

C10H11N6O9P

分子量

390.20 g/mol

IUPAC名

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-nitro-1H-purin-6-one

InChI

InChI=1S/C10H11N6O9P/c11-9-13-6-3(7(18)14-9)12-10(16(19)20)15(6)8-4(17)5-2(24-8)1-23-26(21,22)25-5/h2,4-5,8,17H,1H2,(H,21,22)(H3,11,13,14,18)/t2-,4-,5-,8-/m1/s1

InChIキー

XRKODJJSPSPDGM-UMMCILCDSA-N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

8-NO2-cGMP;  8-Nitro-cGMP;  8 Nitro-cGMP;  8NitrocGMP

製品の起源

United States

Foundational & Exploratory

The 8-Nitro-cGMP Signaling Pathway: A Technical Guide to a Novel Redox-Mediated Transduction Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP) signaling pathway, a critical mediator of nitric oxide (NO) and reactive oxygen species (ROS) in cellular communication. This document outlines the formation, mechanism of action, and physiological significance of this pathway, with a focus on its primary downstream effect: protein S-guanylation. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this burgeoning field.

Introduction to the this compound Signaling Pathway

The canonical nitric oxide (NO) signaling pathway predominantly involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of cGMP-dependent protein kinases (PKGs). However, a growing body of evidence has unveiled a parallel, redox-sensitive branch of NO signaling mediated by this compound.[1] This novel second messenger is formed under conditions of nitrosative and oxidative stress, where NO and reactive oxygen species (ROS) are simultaneously present.[2]

Unlike cGMP, which primarily acts as an allosteric activator of PKGs, this compound possesses a unique electrophilic character. This allows it to react with nucleophilic cysteine residues on target proteins, resulting in a post-translational modification known as S-guanylation.[1][3] This covalent modification can alter the function, localization, and stability of proteins, thereby transducing a distinct set of cellular signals. The this compound pathway is implicated in a diverse range of physiological and pathological processes, including cardiovascular regulation, neuronal signaling, inflammation, and autophagy.[4][5][6]

Formation of this compound

The formation of this compound is intrinsically linked to the cellular redox environment. It is synthesized from guanosine triphosphate (GTP) in a multi-step process that requires the concerted action of NO and ROS. One proposed mechanism involves the nitration of GTP to 8-nitro-GTP, which is then cyclized by sGC to form this compound.[7] Alternatively, cGMP itself can be directly nitrated, although the former pathway is considered more likely given the high intracellular concentrations of this compound observed.[8][9] The production of this compound is dependent on the activity of nitric oxide synthases (NOS) and sources of superoxide (B77818), and its formation can be inhibited by NOS inhibitors like L-NAME and superoxide scavengers.[9]

Core Signaling Mechanism: Protein S-Guanylation

The central mechanism through which this compound exerts its biological effects is protein S-guanylation. The electrophilic nitro group at the C8 position of the guanine (B1146940) ring makes this compound susceptible to nucleophilic attack by the thiolate anion of cysteine residues within target proteins. This reaction results in the formation of a stable thioether bond, covalently attaching a cGMP moiety to the protein and releasing nitrite (B80452).[2][3] This modification is distinct from other redox-mediated modifications like S-nitrosylation and S-glutathionylation.

Several key proteins have been identified as targets for S-guanylation, including:

  • Keap1 (Kelch-like ECH-associated protein 1): S-guanylation of Keap1 disrupts its ability to target the transcription factor Nrf2 for degradation, leading to the activation of antioxidant response element (ARE)-driven gene expression and cellular protection against oxidative stress.[7][8]

  • H-Ras: S-guanylation of H-Ras has been implicated in the activation of downstream signaling cascades, such as the MAPK/ERK pathway.[10]

  • SNAP25 (Synaptosomal-associated protein 25): S-guanylation of SNAP25, a component of the SNARE complex, enhances the stability of the complex and may play a role in regulating neurotransmission.[5][11]

The specificity of S-guanylation is thought to be determined by the local protein environment and the nucleophilicity of the target cysteine residue.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to the this compound signaling pathway, providing a reference for experimental design and interpretation.

Table 1: Intracellular Concentrations of this compound

Cell/Tissue TypeConditionThis compound ConcentrationReference(s)
C6 Glioma CellsStimulated with LPS and cytokines>40 µM[8][9]
C6 Glioma CellsTreated with 50 µM SNAP (NO donor) for 24hPeak value comparable to cGMP[8]
Mouse Brain (normal)Endogenous level2.92 ± 0.10 pmol/mg protein[5]
Mouse Calvarial OsteoblastsTreated with 30 µmol/L this compound for 48h15-20 pmol/mg cellular protein (intracellular)[4]
Ocy454 Osteocytic CellsBasalDetectable
Ocy454 Osteocytic CellsStimulated with parathyroid hormone or prostaglandin (B15479496) E2Increased

Table 2: Dose-Response of Exogenous this compound

Cell TypeTreatmentEffectReference(s)
Mouse Calvarial Osteoblasts30 µmol/L this compoundSuppressed expression of osteoblastic phenotypes[4]
A549 Cells200 µM this compoundInduces protein S-guanylation[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of a precursor, such as 8-bromo-cGMP.[2][4]

Principle: This method relies on the nucleophilic substitution of the bromine atom at the C8 position of 8-bromo-cGMP with a nitro group from sodium nitrite.

Protocol:

  • Dissolve 8-bromo-cGMP (e.g., 80 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Add sodium nitrite (e.g., 300 mM) and hydrochloric acid (e.g., 23 mM).

  • Incubate the reaction mixture at 70°C for 3 days.

  • Dilute the reaction mixture with 0.1% formic acid.

  • Purify the this compound from the reaction mixture using an octadecylsilane (B103800) (ODS) solid-phase extraction column.

  • Further purify the this compound using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Detection of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological samples.[5][8]

Principle: This technique separates this compound from other cellular components by liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

Protocol:

  • Sample Preparation (from cells):

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer).

    • Homogenize the lysate, for instance, by sonication.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Perform protein precipitation (e.g., with acetone) to remove proteins.

  • Sample Preparation (from tissues):

    • Homogenize the tissue in a lysis buffer on ice.

    • Centrifuge the homogenate and collect the supernatant.

    • Proceed with protein precipitation as for cell samples.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analytes on a suitable C18 reverse-phase column.

    • Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for this compound.

    • Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard (e.g., stable isotope-labeled this compound).

Immunocytochemical Detection of this compound

Immunocytochemistry allows for the visualization of this compound localization within cells.[8][9]

Principle: This method uses a specific primary antibody that recognizes this compound, followed by a fluorescently labeled secondary antibody for detection by microscopy.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes to allow antibody entry.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5-10% normal goat serum or 1-5% BSA in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for this compound, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with appropriate filters.

In Vitro S-Guanylation Assay

This assay is used to determine if a purified protein can be S-guanylated by this compound.[1][7]

Principle: A recombinant protein of interest is incubated with this compound, and the resulting S-guanylation is detected, typically by Western blot using an antibody that recognizes the S-guanylated cysteine adduct.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified recombinant protein (e.g., 1-5 µg) with this compound (e.g., 100-500 µM) in a suitable reaction buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate or RIPA buffer).

    • Incubate the reaction mixture at 37°C for 1-3 hours.

  • SDS-PAGE and Western Blot:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody that specifically recognizes S-guanylated proteins.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Detection of S-Guanylated Proteins by Western Blot

This method is used to detect S-guanylated proteins in cell or tissue lysates.

Principle: Proteins from a biological sample are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the S-guanylated cysteine adduct.

Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described for LC-MS/MS analysis.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against S-guanylated proteins overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection reagent.

Visualizations

The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for its study.

G cluster_upstream Upstream Stimuli cluster_formation This compound Formation cluster_downstream Downstream Signaling NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC ROS Reactive Oxygen Species (ROS) GTP GTP ROS->GTP Nitration nitro_GTP 8-Nitro-GTP GTP->nitro_GTP eight_nitro_cGMP This compound sGC->eight_nitro_cGMP nitro_GTP->sGC Cyclization S_Guanylation S-Guanylation eight_nitro_cGMP->S_Guanylation TargetProtein Target Protein (with Cys-SH) TargetProtein->S_Guanylation ModifiedProtein S-Guanylated Protein (Protein-S-cGMP) S_Guanylation->ModifiedProtein CellularResponse Cellular Response ModifiedProtein->CellularResponse

Caption: The this compound Signaling Pathway.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_invitro In Vitro Validation Sample Cells or Tissue Lysate Cell/Tissue Lysate Sample->Lysate Lysis ICC Immunocytochemistry for This compound Localization Sample->ICC LCMS LC-MS/MS for This compound Lysate->LCMS WB Western Blot for S-Guanylated Proteins Lysate->WB RecombinantProtein Recombinant Protein invitro_assay In Vitro S-Guanylation Assay RecombinantProtein->invitro_assay

Caption: Experimental Workflow for Studying this compound Signaling.

Conclusion

The this compound signaling pathway represents a paradigm shift in our understanding of NO-mediated signal transduction, highlighting the intricate interplay between NO, ROS, and cellular redox state. The discovery of protein S-guanylation as a key downstream mechanism has opened new avenues for investigating the regulation of diverse cellular processes. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering the foundational knowledge and experimental methodologies necessary to explore the therapeutic potential of targeting this novel signaling cascade. Further research into the this compound pathway is poised to uncover new insights into the pathophysiology of a wide range of diseases and may lead to the development of innovative therapeutic strategies.

References

The Role of 8-Nitro-cGMP in Cellular Redox Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) has emerged as a critical signaling molecule at the crossroads of nitric oxide (NO) and reactive oxygen species (ROS) pathways. This nucleophilic second messenger plays a pivotal role in cellular redox signaling, primarily through a unique post-translational modification known as protein S-guanylation. This in-depth technical guide provides a comprehensive overview of the formation, metabolism, and multifaceted functions of this compound. It details the key signaling pathways it modulates, its diverse protein targets, and its implications in a range of physiological and pathological processes, including cardiovascular regulation, neuronal signaling, inflammation, and autophagy. This guide also offers a compilation of key experimental protocols for the study of this compound and presents quantitative data in a structured format to facilitate further research and therapeutic development in this burgeoning field.

Introduction: The Genesis of a Redox-Sensitive Second Messenger

This compound is a nitrated derivative of the canonical second messenger, guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP). Its formation is intricately linked to cellular redox status, requiring the concurrent presence of nitric oxide (NO) and reactive oxygen species (ROS).[1][2] Unlike cGMP, which primarily signals through cGMP-dependent protein kinases (PKGs), this compound exerts many of its effects through a distinct, electrophilic signaling mechanism.[1][3] This unique reactivity allows it to covalently modify specific cysteine residues on target proteins, a process termed S-guanylation, thereby altering their function and initiating downstream signaling cascades.[1][2][4] The discovery of this compound has unveiled a new layer of complexity in redox signaling, highlighting a sophisticated mechanism by which cells sense and respond to oxidative and nitrosative stress.

Formation and Metabolism of this compound

The biosynthesis of this compound is a finely tuned process that reflects the cellular nitro-oxidative environment. It is not formed by the direct nitration of cGMP but rather through a more complex pathway involving the nitration of guanosine triphosphate (GTP) to 8-nitro-GTP.[4][5] This nitrated precursor is then cyclized by soluble guanylate cyclase (sGC) to yield this compound.[4][5] This process is dependent on the activities of both nitric oxide synthase (NOS) for NO production and various sources of ROS, such as NADPH oxidases.[6]

The metabolic fate of this compound is equally important in regulating its signaling activity. Unlike cGMP, this compound is resistant to degradation by most phosphodiesterases (PDEs).[1] Instead, its levels are controlled, in part, by reactive sulfur species (RSS), such as hydrogen sulfide (B99878) (H₂S) and cysteine hydropersulfide (CysSSH).[7] These molecules can react with this compound to form 8-SH-cGMP, a species that can still activate PKG but is incapable of S-guanylation.[7]

GTP GTP nitro_GTP 8-Nitro-GTP GTP->nitro_GTP NO_ROS NO + ROS NO_ROS->GTP sGC Soluble Guanylate Cyclase (sGC) nitro_cGMP This compound sGC->nitro_cGMP Cyclization nitro_GTP->sGC RSS Reactive Sulfur Species (H₂S, CysSSH) nitro_cGMP->RSS Reduction Protein Target Protein (with Cys-SH) nitro_cGMP->Protein S-guanylation SH_cGMP 8-SH-cGMP RSS->SH_cGMP PDE Phosphodiesterases (PDEs) SH_cGMP->PDE GMP GMP PDE->GMP S_guanylated_Protein S-guanylated Protein (Protein-S-cGMP) Protein->S_guanylated_Protein nitro_cGMP This compound Protein_SH Target Protein (Cys-SH) nitro_cGMP->Protein_SH Protein_S_cGMP S-guanylated Protein (Protein-S-cGMP) Protein_SH->Protein_S_cGMP NO2 Nitrite (NO₂⁻) Protein_S_cGMP->NO2 Release of Functional_Change Altered Protein Function (e.g., enzyme activity, protein interactions) Protein_S_cGMP->Functional_Change Leads to Oxidative_Stress Oxidative/Nitrosative Stress (↑ NO, ↑ ROS) nitro_cGMP ↑ this compound Oxidative_Stress->nitro_cGMP Keap1_Nrf2 Keap1-Nrf2 Complex nitro_cGMP->Keap1_Nrf2 S-guanylation of Keap1 Keap1_S_cGMP S-guanylated Keap1 Keap1_Nrf2->Keap1_S_cGMP Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 degradation Nrf2_free Nrf2 (released) Keap1_S_cGMP->Nrf2_free Nrf2 release Nrf2_nucleus Nrf2 (nucleus) Nrf2_free->Nrf2_nucleus Nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes ↑ Expression of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Sample Biological Sample (Cells or Tissues) Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation (e.g., cold methanol) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying and Reconstitution Supernatant->Drying LC Liquid Chromatography (LC) (Reverse-phase C18) Drying->LC MSMS Tandem Mass Spectrometry (MS/MS) (ESI, MRM mode) LC->MSMS Quantification Quantification of this compound MSMS->Quantification

References

The Core Mechanism of Protein S-Guanylation by 8-Nitro-cGMP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling, post-translational modifications (PTMs) represent a critical layer of regulation, dictating protein function, localization, and stability. While phosphorylation and ubiquitination are well-established paradigms, a growing body of evidence highlights the significance of redox-sensitive modifications in response to cellular stress and signaling events. Among these, protein S-guanylation, a novel PTM mediated by 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), has emerged as a key mechanism in nitric oxide (NO) and reactive oxygen species (ROS) signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of protein S-guanylation by this compound, offering insights into its biochemical basis, functional consequences, and the experimental methodologies used to study this unique modification.

The Mechanism of Protein S-Guanylation

Protein S-guanylation is a covalent modification where the cGMP moiety is attached to the thiol group of a cysteine residue within a target protein. This process is driven by the electrophilic nature of this compound, a derivative of the canonical second messenger cGMP. The formation of this compound and its subsequent reaction with protein thiols can be broken down into the following key steps:

  • Formation of this compound: Under conditions of oxidative and nitrosative stress, increased levels of NO and ROS lead to the nitration of guanine (B1146940) nucleotides. While cGMP itself can be nitrated, evidence suggests that the primary route for this compound formation is the nitration of guanosine (B1672433) triphosphate (GTP) to 8-nitro-GTP, which is then cyclized by soluble guanylate cyclase (sGC) to form this compound.[1][2][3]

  • Electrophilic Attack: The nitro group at the C8 position of the guanine ring renders this compound electrophilic. This electrophilicity allows it to react with nucleophilic thiolates (R-S⁻) of cysteine residues in proteins.[1][4]

  • Nucleophilic Substitution and Adduct Formation: The reaction proceeds via a nucleophilic substitution mechanism, where the cysteine thiolate attacks the C8 position of this compound, leading to the displacement of the nitro group as nitrite (B80452) (NO₂⁻) and the formation of a stable thioether bond between the protein and the cGMP molecule.[5] This resulting modification is termed S-guanylation.

Data Presentation: Quantitative Insights into this compound Signaling

The quantitative analysis of this compound levels and the identification of S-guanylated proteins are crucial for understanding the physiological and pathological roles of this signaling pathway.

Table 1: Intracellular Concentrations of this compound
Cell TypeStimulusTimeThis compound Concentration (µM)cGMP Concentration (µM)Reference
C6 Glioma CellsS-nitroso-N-acetylpenicillamine (SNAP)24 hComparable to cGMPPeak and decline[3]
C6 Glioma CellsInducible NO Synthase (iNOS) stimulation-> 40-[3]
RAW 264.7 MacrophagesLPS + IFN-γ-~0.8% of total cGMP (ELISA)-[6]
Table 2: Mass Spectrometric Identification of S-Guanylated Cysteine Residues in Keap1
ProteinTreatmentIdentified S-Guanylated Cysteine ResiduesMass Spectrometry MethodReference
Recombinant Keap1This compound (in vitro)Cys151, Cys226, Cys257, Cys273, Cys288, Cys297, Cys319, Cys368, Cys434, Cys489, Cys613, and others (18 of 25 total cysteines)MALDI-TOF-MS/MS[2][7][8][9]
Keap1 in C6 cellsThis compound (in vivo)Cys434MALDI-TOF-MS/MS[10]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by reacting 8-bromo-cGMP with sodium nitrite.[1] A detailed protocol for a derivative, Rp-8-nitro-cGMPS, involves reacting 80 mM Rp-8-bromo-cGMPS with 300 mM sodium nitrite in dimethyl sulfoxide (B87167) (DMSO) containing 23 mM HCl at 70°C for 3 days.[11] The product can be purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Quantification of this compound by LC-MS/MS

Sample Preparation:

  • Harvest cells and extract nucleotides with methanol.

  • To ensure accurate quantification, spike samples with a stable isotope-labeled internal standard, such as [¹⁵N₅]this compound.

LC-MS/MS Parameters: Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is performed in the multiple reaction monitoring (MRM) mode. The following table provides example parameters.[10]

CompoundParent Ion (m/z)Product Ion (m/z)Collision Energy (V)
cGMP344.1152.0-22
This compound389.0325.1-28
[¹⁵N₅]cGMP349.1157.0-22
[¹⁵N₅]this compound394.0330.1-28
Detection of Protein S-Guanylation by Western Blot

Sample Preparation:

  • Lyse cells in a buffer containing protease inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

Western Blotting:

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for S-guanylated proteins (anti-8-RS-cGMP antibody) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Identification of S-Guanylated Proteins and Sites by Mass Spectrometry

In-gel Digestion:

  • Separate S-guanylated proteins by SDS-PAGE.

  • Excise the protein band of interest and destain.

  • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

  • Digest the proteins with trypsin overnight.

  • Extract the peptides from the gel.

Mass Spectrometry Analysis:

  • Analyze the peptide mixture using MALDI-TOF/TOF or LC-ESI-MS/MS.

  • The mass shift corresponding to the addition of a cGMP moiety (+345.06 Da) to a cysteine residue indicates S-guanylation.

  • Perform MS/MS fragmentation of the modified peptide to confirm the sequence and pinpoint the exact cysteine residue that is S-guanylated.

Immunocytochemistry for this compound Detection
  • Grow cells on coverslips and treat as desired.

  • Fix the cells with a suitable fixative, such as 4% paraformaldehyde.

  • Permeabilize the cells with a detergent like Triton X-100.

  • Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum).

  • Incubate with a primary antibody against this compound overnight at 4°C.[5][10]

  • Wash with PBS.

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips and visualize using a fluorescence microscope.

Mandatory Visualization

S_guanylation_pathway cluster_stress Cellular Stress cluster_synthesis This compound Synthesis cluster_modification Protein Modification cluster_consequences Functional Consequences NO NO GTP GTP NO->GTP ROS ROS ROS->GTP 8-nitro-GTP 8-nitro-GTP GTP->8-nitro-GTP Nitration This compound This compound 8-nitro-GTP->this compound Cyclization sGC sGC sGC->8-nitro-GTP Protein_Cys_SH Protein-Cys-SH This compound->Protein_Cys_SH S_guanylated_Protein Protein-Cys-S-cGMP Protein_Cys_SH->S_guanylated_Protein S-guanylation NO2 Nitrite (NO₂⁻) S_guanylated_Protein->NO2 Altered_Function Altered Protein Function S_guanylated_Protein->Altered_Function Signaling_Cascades Modulation of Signaling Cascades Altered_Function->Signaling_Cascades Cellular_Response Cellular Response (e.g., Antioxidant defense, Autophagy) Signaling_Cascades->Cellular_Response

Caption: Signaling pathway of protein S-guanylation by this compound.

experimental_workflow cluster_detection Detection and Identification of S-Guanylation cluster_quantification Quantification of this compound Cell_Lysis Cell/Tissue Lysis Protein_Separation Protein Separation (SDS-PAGE) Cell_Lysis->Protein_Separation Western_Blot Western Blot (anti-S-guanylation Ab) Protein_Separation->Western_Blot Qualitative/ Quantitative Detection In_Gel_Digestion In-Gel Digestion (Trypsin) Protein_Separation->In_Gel_Digestion Identification Mass_Spectrometry Mass Spectrometry (LC-MS/MS or MALDI-TOF/TOF) In_Gel_Digestion->Mass_Spectrometry Data_Analysis Data Analysis (Identify modified peptides and sites) Mass_Spectrometry->Data_Analysis Cell_Extraction Nucleotide Extraction (Methanol) Internal_Standard Spike with Internal Standard ([¹⁵N₅]this compound) Cell_Extraction->Internal_Standard LC_MSMS_Quant LC-MS/MS Quantification (MRM mode) Internal_Standard->LC_MSMS_Quant

Caption: Experimental workflow for studying protein S-guanylation.

References

The Intracellular Landscape of 8-Nitro-cGMP: A Technical Guide to its Concentration, Localization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) has emerged as a critical signaling molecule, acting as a downstream mediator of nitric oxide (NO) and reactive oxygen species (ROS) pathways. Unlike its canonical counterpart, cGMP, this compound exhibits unique redox activity, primarily through a post-translational modification known as protein S-guanylation. This modification, where the cGMP moiety is covalently attached to cysteine residues of target proteins, modulates a diverse array of cellular processes, including autophagy, inflammation, and antioxidant responses.[1][2] Understanding the intracellular concentration and precise localization of this compound is paramount for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies targeting this pathway. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its quantitative analysis and subcellular distribution.

Data Presentation: Intracellular Concentrations of this compound

The intracellular concentration of this compound can vary significantly depending on the cell type, the nature of the stimulus, and the duration of exposure. Below is a summary of reported concentrations in various experimental systems.

Cell TypeStimulusConcentrationMethod of QuantificationReference
C6 Rat Glioma CellsSNAP (NO donor)Up to ~15 pmol/10^6 cellsLC-ESI-MS/MS[2]
C6 Rat Glioma CellsLPS + CytokinesUp to 40 µMLC-ESI-MS/MS[3]
Mouse Calvarial OsteoblastsExogenous this compound (30 µmol/L) for 48h15-20 pmol/mg cellular protein (~15-20 µmol/L)LC-MS/MS[4][5]
PC12 CellsNicotineTime-dependent increase (qualitative)Immunocytochemistry[3]
Rat Cerebellar Granule NeuronsNicotineStrong staining intensity (qualitative)Immunocytochemistry[3]
Murine MacrophagesGroup A Streptococci (GAS) infectionIncreased endogenous levels (qualitative)Immunocytochemistry[6]
Endothelial CellsGroup A Streptococci (GAS) infectionIncreased endogenous levels (qualitative)Immunocytochemistry
Arabidopsis thaliana Guard CellsAbscisic acid (ABA)Presence confirmedMass Spectrometry[6]

Signaling Pathways Involving this compound

This compound is a key player in several signaling cascades. Its formation is dependent on the presence of both nitric oxide (NO) and reactive oxygen species (ROS), which facilitate the nitration of guanine (B1146940) nucleotides. Once formed, this compound can exert its effects through multiple mechanisms, most notably protein S-guanylation.

Formation of this compound

The biosynthesis of this compound is a multi-step process initiated by cellular stressors that lead to the production of NO and ROS. These reactive species can nitrate (B79036) GTP to form 8-nitro-GTP, which is then cyclized by soluble guanylate cyclase (sGC) to produce this compound.[4][7]

G cluster_formation This compound Formation Stimuli Cellular Stimuli (e.g., LPS, Cytokines, ABA) NOS Nitric Oxide Synthase (NOS) Stimuli->NOS NADPH_Oxidase NADPH Oxidase Stimuli->NADPH_Oxidase NO Nitric Oxide (NO) NOS->NO ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS nitro_GTP 8-Nitro-GTP NO->nitro_GTP + ROS GTP GTP GTP->nitro_GTP nitro_cGMP This compound nitro_GTP->nitro_cGMP sGC sGC soluble Guanylate Cyclase (sGC)

Diagram 1: Formation pathway of this compound.
S-Guanylation and Downstream Effects

The primary mechanism of action for this compound is the S-guanylation of specific cysteine residues on target proteins. This post-translational modification can alter protein function, leading to various cellular responses. A key target is Keap1, a regulator of the antioxidant transcription factor Nrf2. S-guanylation of Keap1 leads to the activation of Nrf2 and the subsequent expression of cytoprotective genes.[2][8] Another critical role of S-guanylation is in autophagy, particularly in response to bacterial infection. S-guanylation of bacterial and host proteins can act as a signal for autophagic clearance.[6]

G cluster_signaling This compound Signaling cluster_sguanylation Protein S-Guanylation cluster_nrf2 Nrf2 Antioxidant Response cluster_autophagy Autophagy nitro_cGMP This compound S_Guanylated_Protein S-Guanylated Protein nitro_cGMP->S_Guanylated_Protein Target_Protein Target Protein (with Cys-SH) Target_Protein->S_Guanylated_Protein Keap1 Keap1 S_Guanylated_Protein->Keap1 S-guanylates Bacteria Invading Bacteria S_Guanylated_Protein->Bacteria S-guanylates surface proteins Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes S_Guanylated_Bacteria S-Guanylated Bacteria Bacteria->S_Guanylated_Bacteria Ubiquitination Ubiquitination S_Guanylated_Bacteria->Ubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Autophagic_Clearance Autophagic Clearance Autophagosome->Autophagic_Clearance

Diagram 2: Key signaling pathways mediated by this compound.

Experimental Protocols

Accurate measurement of intracellular this compound and visualization of its localization are crucial for research in this field. The following sections provide detailed methodologies for the key experimental techniques.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound due to its high sensitivity and specificity.[2][9]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 60-mm dishes.

  • Treat cells with the desired stimulus (e.g., 50 µM SNAP, or a mixture of LPS, IFN-γ, TNFα, and IL-1β) for the specified duration.[2]

2. Sample Preparation:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold methanol (B129727) to each dish and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Add 500 µL of chloroform (B151607) and 200 µL of water.

  • Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper aqueous layer containing the nucleotides.

  • Dry the aqueous extract in a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol containing 0.1% formic acid).[7]

  • Inject the sample into an LC-MS/MS system.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile. A typical gradient might be from 5% to 95% acetonitrile (B52724) in water with 0.1% formic acid.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound should be optimized. For example, a precursor ion of m/z 389.03 and product ions at m/z 178.00, 195.03, 273.04, and 291.04 have been reported.[6]

  • Quantification: Generate a standard curve using a synthetic this compound standard. For absolute quantification, the use of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]this compound) is highly recommended to correct for matrix effects and variations in sample processing.[7]

G cluster_lcms_workflow LC-MS/MS Workflow for this compound Quantification Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis & Extraction (Methanol/Chloroform/Water) Cell_Culture->Cell_Lysis Phase_Separation Phase Separation (Centrifugation) Cell_Lysis->Phase_Separation Drying Drying of Aqueous Phase Phase_Separation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Diagram 3: Experimental workflow for LC-MS/MS-based quantification.
Visualization of this compound by Immunocytochemistry

Immunocytochemistry (ICC) allows for the visualization of this compound within cells, providing information on its subcellular localization.

1. Cell Seeding and Treatment:

  • Seed cells on sterile glass coverslips in a culture dish.

  • Treat the cells with the desired stimulus to induce this compound formation.

2. Fixation:

  • Gently wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10] Alternatively, ice-cold methanol can be used for fixation for 10 minutes at -20°C.

3. Permeabilization:

  • If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

4. Blocking:

  • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.[10]

5. Primary Antibody Incubation:

  • Dilute the primary antibody against this compound in the blocking buffer.

  • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Wash the coverslips three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[10]

7. Counterstaining and Mounting:

  • Wash the coverslips three times with PBS.

  • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

8. Imaging:

  • Visualize the staining using a fluorescence or confocal microscope. Confocal microscopy is recommended for higher resolution and optical sectioning to better determine subcellular localization.[11]

G cluster_icc_workflow Immunocytochemistry Workflow for this compound Localization Cell_Seeding Cell Seeding on Coverslips Treatment Stimulation Cell_Seeding->Treatment Fixation Fixation (e.g., 4% PFA) Treatment->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-8-Nitro-cGMP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Mounting Counterstaining & Mounting Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Diagram 4: Experimental workflow for immunocytochemical localization.

Subcellular Localization of this compound

The subcellular localization of this compound is intimately linked to its function. While it is synthesized in the cytoplasm, its effects are mediated by its interaction with target proteins in various cellular compartments.

  • Cytosol: As a soluble second messenger, this compound is expected to be present in the cytosol where it can interact with cytosolic proteins like Keap1.

  • Perinuclear Region: S-guanylation of Keap1, which is localized in the perinuclear cytoplasm, suggests a concentration of this compound activity in this region.[2]

  • Around Invading Pathogens: In the context of xenophagy, S-guanylation has been observed to accumulate around invading bacterial cells in the cytosol.[1][6] This indicates a highly localized concentration of this compound or its reactive products at the host-pathogen interface.

  • Mitochondria: Given the role of mitochondria in ROS production, it is plausible that this compound formation and signaling could be spatially associated with this organelle, although direct evidence is still emerging.

Determining the precise subcellular distribution of this compound remains a key area of ongoing research. High-resolution imaging techniques, such as confocal and super-resolution microscopy, coupled with specific probes for this compound, will be instrumental in mapping its intracellular landscape with greater detail.

Conclusion

This compound is a pleiotropic signaling molecule with diverse and critical functions in cellular physiology and pathology. Its intracellular concentration is tightly regulated and its localization is key to its specific effects. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess this compound levels and to visualize its distribution within cells. A deeper understanding of the spatiotemporal dynamics of this compound will undoubtedly pave the way for novel therapeutic interventions targeting a range of diseases, from inflammatory conditions to neurodegenerative disorders and cancer.

References

A Technical Guide to 8-Nitro-cGMP and its Role in Regulating Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is an endogenous second messenger molecule produced from the reaction of nitric oxide (NO) with cGMP, particularly under conditions of oxidative stress.[1] Initially identified as a unique electrophilic signaling molecule, recent research has illuminated its critical role in regulating a specialized form of autophagy, particularly in the context of host defense against intracellular pathogens (xenophagy).[2][3] Unlike canonical autophagy, which is primarily regulated by the mTOR signaling pathway, this compound initiates a distinct mechanism centered on a post-translational modification known as protein S-guanylation.[1] This process involves the covalent attachment of a cGMP moiety to cysteine residues of target proteins, functioning as a molecular "tag" that marks them for autophagic degradation.[2][4] This guide provides an in-depth overview of the this compound signaling pathway, presents quantitative data from key studies, details relevant experimental protocols, and explores its significance in cellular homeostasis and innate immunity.

The this compound Signaling Pathway in Autophagy

The induction of autophagy by this compound is a multi-step process that bypasses the classical nutrient-sensing mTOR pathway.[1] The pathway is initiated by cellular stress signals and culminates in the selective engulfment of tagged substrates by autophagosomes.

Pathway Description:

  • Formation of this compound: In environments with high levels of both nitric oxide (NO) and reactive oxygen species (ROS), such as during bacterial infection, NO activates soluble guanylate cyclase to produce cGMP.[1][2] This cGMP is subsequently nitrated to form this compound.[1] Its intracellular abundance can be substantial, sometimes exceeding that of unmodified cGMP.[1]

  • Protein S-Guanylation: this compound is a reactive electrophile that targets protein cysteine residues. It forms a stable sulfide (B99878) bond, attaching a cGMP molecule to the protein in a post-translational modification termed S-guanylation.[1][4] In xenophagy, this modification occurs on the surface proteins of invading bacteria that have escaped into the cytosol.[2]

  • Ubiquitination: The S-guanylated proteins are then recognized by the cellular machinery and tagged further with Lys63 (K63)-linked polyubiquitin (B1169507) chains.[2][3] This ubiquitination step is a crucial determinant for selective autophagy.[2]

  • Autophagy Receptor Recruitment: Autophagy receptors, such as p62/SQSTM1, recognize and bind to the K63-linked polyubiquitin chains. These receptors act as adaptors, bridging the tagged cargo to the nascent autophagosome membrane.

  • Autophagosome Sequestration: The receptor-cargo complex is engulfed by the elongating autophagosome, which then fuses with a lysosome to form an autolysosome, leading to the degradation of the contents.[2][3]

G cluster_0 Cellular Stress (e.g., Infection) cluster_1 Signaling Cascade cluster_2 Target Modification & Recognition cluster_3 Autophagic Degradation NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Nitro_cGMP This compound NO->Nitro_cGMP ROS Reactive Oxygen Species (ROS) ROS->Nitro_cGMP cGMP cGMP sGC->cGMP cGMP->Nitro_cGMP SGuanylation Protein S-Guanylation Nitro_cGMP->SGuanylation Target Target Protein (e.g., Bacterial Surface) Target->SGuanylation Ubiquitination K63-Polyubiquitination SGuanylation->Ubiquitination Receptor Autophagy Receptors (e.g., p62) Ubiquitination->Receptor Autophagosome Autophagosome Sequestration Receptor->Autophagosome Degradation Lysosomal Degradation Autophagosome->Degradation

Caption: The this compound pathway for mTOR-independent autophagy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects and properties of this compound.

Table 1: Experimental Concentrations of this compound

Parameter Value Cell Type / System Reference
Exogenous Treatment (Xenophagy) 100 µM Endothelial Cells [5][6]
Exogenous Treatment (S-guanylation) 200 µM A549 Cells [7]
Endogenous Levels (iNOS-induced) > 40 µM C6 Glioma Cells [8]

| Half-life (400 nm irradiation) | ~67 min | In buffer |[9] |

Table 2: Effect of this compound on Intracellular Bacterial Proliferation

Condition Effect on Group A Streptococcus (GAS) Cell Type Reference
Control (GAS infection only) Baseline replication Endothelial Cells [6]
+ this compound (activator) Decreased GAS replication Endothelial Cells [6]
+ L-NMMA (NOS inhibitor) Increased GAS replication Endothelial Cells [6]

| + NaSH (H₂S donor, inhibits S-guanylation) | Increased GAS replication | Endothelial Cells |[6] |

Key Experimental Protocols

This section details methodologies for the analysis of this compound-mediated autophagy.

Protocol: Analysis of Autophagy Flux via Tandem Fluorescent Reporter

This method distinguishes between autophagosomes and autolysosomes to measure autophagic flux. It utilizes a tandem fluorescent protein, such as mCherry-GFP-LC3 or pHluorin-mKate2-LC3, fused to the autophagosome marker LC3.[10] The GFP/pHluorin signal is quenched in the acidic environment of the autolysosome, while the mCherry/mKate2 signal remains stable.

Methodology:

  • Cell Culture & Transduction: Seed cells (e.g., HeLa, MEFs) on glass coverslips. Transduce with an adenovirus expressing the tandem LC3 reporter for 16-20 hours.[11]

  • Treatment: Replace the medium. Treat cells with 100 µM this compound for a specified time course (e.g., 4-8 hours).

  • Controls:

    • Negative Control: Untreated cells to establish basal autophagy levels.

    • Positive Control (Induction): Starvation media (EBSS) or Rapamycin (0.25 µM) to induce canonical autophagy.[11]

    • Positive Control (Flux Block): Co-treatment with a lysosomal inhibitor like Bafilomycin A1 (100-500 nM) or Chloroquine, which causes the accumulation of autophagosomes.[10][12]

  • Imaging: Perform live-cell or fixed-cell imaging using a confocal microscope. Capture images in both green (e.g., 488 nm excitation) and red (e.g., 561 nm excitation) channels.

  • Analysis: Quantify the number of puncta per cell.

    • Autophagosomes: Yellow puncta (colocalization of green and red signals).

    • Autolysosomes: Red-only puncta.

    • An increase in both yellow and red puncta upon treatment indicates autophagy induction. An increase in red-only puncta indicates successful flux.

G cluster_0 Cell Preparation cluster_1 Experimental Treatment cluster_2 Data Acquisition & Analysis A Seed cells on glass coverslips B Transduce with mCherry-GFP-LC3 virus A->B C Treat with this compound B->C D Include Controls: - Untreated - Starvation (EBSS) - Bafilomycin A1 B->D E Confocal Microscopy (Red & Green Channels) C->E D->E F Quantify Puncta per Cell E->F G Calculate Autophagic Flux (Red Puncta / Yellow Puncta) F->G

Caption: Workflow for measuring autophagy flux with a tandem reporter.
Protocol: Immunofluorescence Staining for S-Guanylation and Ubiquitination

This protocol is used to visualize the key molecular tags—S-guanylation and K63-polyubiquitin—on intracellular targets like bacteria.

Methodology:

  • Cell Culture & Infection: Seed cells (e.g., macrophages, endothelial cells) on coverslips. Infect with bacteria (e.g., Group A Streptococcus) for the desired time.

  • Treatment: Add this compound or relevant inhibitors (e.g., L-NMMA) to the culture medium during infection.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with a detergent like 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding with a solution like 3% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.

    • For S-guanylation: Use a specific monoclonal anti-S-guanylation antibody.

    • For Ubiquitination: Use an antibody specific for K63-linked polyubiquitin chains.

  • Secondary Antibody Incubation: Wash cells and incubate for 1 hour at room temperature with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594). Counterstain nuclei with DAPI if desired.

  • Imaging: Mount coverslips and visualize using fluorescence or confocal microscopy to assess the colocalization of the modifications with the intracellular bacteria.

G A Infect cells on coverslips with bacteria B Fix with PFA & Permeabilize with Triton X-100 A->B C Block with BSA B->C D Incubate with Primary Antibodies (anti-S-guanylation, anti-K63-Ub) C->D E Incubate with Fluorescent Secondary Antibodies D->E F Mount and Image (Confocal Microscopy) E->F

Caption: Immunofluorescence workflow for detecting protein modifications.
Protocol: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of endogenous this compound.[8]

Methodology:

  • Sample Preparation: Lyse cells or tissues under conditions that preserve nucleotides.

  • Immunoaffinity Enrichment: Use an anti-8-Nitro-cGMP monoclonal antibody to specifically capture the molecule from the complex lysate, increasing sensitivity and purity.[13]

  • Liquid Chromatography (LC): Inject the enriched sample into an HPLC system to separate this compound from other related nucleotides based on its physicochemical properties.

  • Tandem Mass Spectrometry (MS/MS): The eluate from the LC is ionized and enters the mass spectrometer. The instrument selects for the specific mass-to-charge ratio of this compound, fragments it, and detects the characteristic daughter ions, providing highly specific and quantitative detection.[8]

G A Cell Lysis B Immunoaffinity Enrichment of this compound A->B C HPLC Separation B->C D Tandem Mass Spectrometry (MS/MS) Detection C->D E Quantification D->E

Caption: Workflow for the quantification of this compound via LC-MS/MS.

Conclusion and Future Directions

This compound has emerged as a key mediator of a non-canonical, mTOR-independent autophagy pathway that is vital for cellular defense. Its mechanism, which relies on protein S-guanylation to tag substrates for degradation, represents a significant departure from classical autophagy induction pathways.[1][2] This signaling cascade is particularly important in xenophagy, where it facilitates the clearance of intracellular pathogens like Group A Streptococcus.[3]

For drug development professionals, the specificity of the this compound pathway offers tantalizing therapeutic possibilities. Modulators of this pathway could be developed to enhance the clearance of intracellular pathogens or to selectively trigger the removal of other protein aggregates marked by cysteine residues. Further research into the enzymes that regulate this compound metabolism and the full scope of proteins targeted by S-guanylation will be crucial for realizing this therapeutic potential.

References

enzymatic pathways involved in 8-Nitro-cGMP metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Pathways of 8-Nitro-cGMP Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-nitroguanosine 3',5'-cyclic monophosphate (this compound) is a critical signaling molecule formed downstream of nitric oxide (NO) and reactive oxygen species (ROS). Unlike its canonical counterpart cGMP, this compound functions primarily as an electrophilic second messenger, mediating redox signals through a unique post-translational modification known as protein S-guanylation. Its synthesis and degradation are tightly regulated by a distinct set of enzymatic and chemical reactions that differ significantly from classical cGMP metabolism. This document provides a comprehensive overview of the enzymatic pathways governing this compound metabolism, details key experimental methodologies for its study, and presents quantitative data and signaling pathway diagrams to facilitate further research and drug development efforts.

Core Enzymatic Pathways of this compound Metabolism

The metabolism of this compound involves its formation from precursors under conditions of nitro-oxidative stress and its subsequent degradation or utilization in signaling through covalent protein modification.

Synthesis of this compound

The formation of this compound is not a result of the direct nitration of cGMP. Instead, it is a multi-step process involving the nitration of a precursor nucleotide followed by enzymatic cyclization.[1]

  • Generation of Reactive Species: The pathway is initiated by the simultaneous production of nitric oxide (NO) and superoxide (B77818) anions (O₂⁻). NO is typically generated by nitric oxide synthases (NOS), while O₂⁻ can originate from mitochondrial respiration or enzymes like NADPH oxidase.[2][3]

  • Formation of Peroxynitrite: NO and O₂⁻ rapidly react to form peroxynitrite (ONOO⁻), a potent nitrating agent.[2][3]

  • Nitration of GTP: Peroxynitrite nitrates guanosine (B1672433) 5'-triphosphate (GTP) at the C8 position of the guanine (B1146940) base, forming 8-nitro-GTP.[1][4] Quantitative analysis has shown that GTP is the most susceptible guanine nucleotide to peroxynitrite-mediated nitration.[1]

  • Cyclization by Soluble Guanylate Cyclase (sGC): 8-nitro-GTP serves as an effective substrate for soluble guanylate cyclase (sGC).[4][5] sGC catalyzes the cyclization of 8-nitro-GTP to form this compound.[1][4] The inhibition of sGC with agents like NS 2028 has been shown to nullify the production of this compound in cells, confirming the crucial role of this enzyme.[4][5]

G cluster_reaction1 cluster_reaction2 NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO NO->ONOO O2 Superoxide (O₂⁻) O2->ONOO O2->ONOO NitroGTP 8-Nitro-GTP ONOO->NitroGTP ONOO->NitroGTP GTP GTP GTP->NitroGTP GTP->NitroGTP Result This compound NitroGTP->Result sGC Soluble Guanylate Cyclase (sGC) sGC->Result Catalyzes NOS NOS NOS->NO Mito_NOX Mitochondria, NADPH Oxidase Mito_NOX->O2 G Nitro_cGMP This compound SH_cGMP 8-Mercapto-cGMP (8-SH-cGMP) Nitro_cGMP->SH_cGMP Amino_cGMP 8-Amino-cGMP Nitro_cGMP->Amino_cGMP Reduction cGMP cGMP SH_cGMP->cGMP GMP 5'-GMP (Inactive) cGMP->GMP Amino_cGMP->cGMP Metabolism RSS Reactive Sulfur Species (H₂S, RSS) RSS->SH_cGMP Catalyzes Denitration CBS_CSE CBS, CSE CBS_CSE->RSS NO_ROS NO, ROS NO_ROS->cGMP PDE PDEs PDE->GMP Catalyzes Hydrolysis

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 8-Nitro-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP) is a critical signaling molecule formed endogenously from the reaction of nitric oxide (NO) with reactive oxygen species (ROS).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This technical guide provides a comprehensive overview of its chemical properties, reactivity, and role in cellular signaling pathways, along with detailed experimental protocols for its study.

Core Chemical Properties

This compound is a derivative of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) with a nitro group (-NO2) at the 8th position of the guanine (B1146940) base. This modification imparts unique chemical and biological properties that distinguish it from its parent molecule.

PropertyQuantitative DataNotes
Molar Mass 388.23 g/mol
Appearance White to beige powder[17]
Solubility Data not available in reviewed literature. The parent molecule, cGMP, is soluble in aqueous buffers like PBS (pH 7.2) at concentrations up to 10 mg/mL.[18]The nitro group may alter the solubility profile compared to cGMP.
Stability Photostability: Unstable upon irradiation with blue light (400 nm). Decomposes with a half-life of approximately 67.4 ± 1.8 minutes in degassed neutral phosphate (B84403) buffer.[19] pH and Temperature Stability: Specific quantitative data (e.g., half-life at different pH values and temperatures) are not available in the reviewed literature.Caution should be exercised when handling this compound in solutions exposed to light. Stability studies following established guidelines for pharmaceuticals are recommended for specific applications.[20][21][22]
Storage Recommended storage at -20°C.[17]

Reactivity and S-Guanylation

The most significant aspect of this compound's reactivity is its ability to act as an electrophile, readily reacting with nucleophilic thiol groups in cysteine residues of proteins.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This post-translational modification, termed S-guanylation , results in the formation of a stable carbon-sulfur bond and the release of the nitro group as nitrite.[16]

Reaction with Thiols: this compound reacts with low molecular weight thiols such as glutathione (B108866) (GSH) and cysteine.[6][8] While the reaction is well-documented, specific kinetic data, such as second-order rate constants, are not consistently reported in the reviewed literature. The reactivity is dependent on the thiolate anion concentration, and therefore increases with pH.[23]

S-Guanylation of Proteins: S-guanylation is a key mechanism by which this compound exerts its biological effects. This modification can alter the structure, function, and localization of target proteins.

Target ProteinKey Cysteine Residue(s)Functional Consequence of S-Guanylation
Keap1 (Kelch-like ECH-associated protein 1) Cys434[1][3] Inhibition of Keap1's ability to target Nrf2 for degradation, leading to the activation of the antioxidant response element (ARE) pathway.[1][3][11]
PKG1α (cGMP-dependent protein kinase 1α) Cys42, Cys195[6] Persistent activation of the kinase.
Tau Not specifiedInhibition of heparin-induced tau aggregation.[17]

Quantitative kinetic data for the S-guanylation of these specific proteins by this compound are not available in the reviewed literature.

Signaling Pathways Involving this compound

This compound is a central player in various signaling pathways, acting as a second messenger to transduce signals from NO and ROS.

Formation of this compound

The formation of this compound is initiated by the production of NO and superoxide (B77818) radicals (O₂⁻). These react to form peroxynitrite (ONOO⁻), a potent nitrating agent. Peroxynitrite can nitrate (B79036) GTP to 8-nitro-GTP, which is then cyclized by soluble guanylate cyclase (sGC) to form this compound.[1][4][12]

G NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite ROS Reactive Oxygen Species (O₂⁻) ROS->Peroxynitrite NitroGTP 8-Nitro-GTP Peroxynitrite->NitroGTP Nitration GTP GTP GTP->NitroGTP Nitro_cGMP This compound NitroGTP->Nitro_cGMP Cyclization sGC Soluble Guanylate Cyclase (sGC) sGC->Nitro_cGMP

Formation of this compound.
Keap1-Nrf2 Antioxidant Response Pathway

A primary and well-characterized signaling pathway initiated by this compound is the activation of the Nrf2-mediated antioxidant response. Under basal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. S-guanylation of Keap1 by this compound at Cys434 disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[1][3][11]

G cluster_0 Cytoplasm cluster_1 Nucleus Nitro_cGMP This compound Keap1 Keap1 Nitro_cGMP->Keap1 S-Guanylation (Cys434) Nrf2 Nrf2 Keap1->Nrf2 Binding & Degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Activation

Keap1-Nrf2 signaling pathway.
Autophagy Induction

This compound is an inducer of autophagy, a cellular process for the degradation of damaged organelles and proteins.[16] S-guanylation of cytosolic proteins on invading bacteria can act as a "tag," promoting their recognition by the autophagy machinery and subsequent clearance.[5] This process involves the recruitment of ubiquitin chains to the S-guanylated proteins, which are then targeted to autophagosomes.

G Nitro_cGMP This compound Bacteria Invading Bacteria (Cytosolic) Nitro_cGMP->Bacteria S-Guanylation S_Guanylated_Bacteria S-Guanylated Bacteria Bacteria->S_Guanylated_Bacteria Ubiquitin Ubiquitin Chains S_Guanylated_Bacteria->Ubiquitin Recruitment Autophagosome Autophagosome Ubiquitin->Autophagosome Targeting Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Degradation Lysosome->Autolysosome

This compound-induced xenophagy.

Experimental Protocols

Synthesis of this compound

General Workflow for Synthesis:

G Start Start with 8-Bromo-cGMP Reaction Nitration Reaction (e.g., with sodium nitrite in DMSO and acid) Start->Reaction Purification1 Initial Purification (e.g., Solid Phase Extraction) Reaction->Purification1 Purification2 Final Purification (e.g., HPLC) Purification1->Purification2 Analysis Characterization (e.g., MS, NMR) Purification2->Analysis End Pure this compound Analysis->End

Synthesis workflow for this compound.

Note: This is a generalized workflow. Specific reaction conditions, purification protocols, and analytical methods would need to be optimized.

Detection and Quantification of this compound

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.[1][10] High-performance liquid chromatography with electrochemical detection (HPLC-ECD) can also be utilized.[2][7][10][12]

LC-MS/MS Protocol Outline:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable solvent (e.g., methanol).

    • Include a stable isotope-labeled internal standard (e.g., ¹⁵N-labeled this compound) for accurate quantification.[1]

    • Centrifuge to pellet proteins and other debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 391197-8
cGMP 346152-15

Table adapted from Fujii et al., 2010.[1]

HPLC-ECD Protocol Outline:

  • Sample Preparation: Similar to the LC-MS/MS protocol.

  • HPLC Separation:

    • Use a reverse-phase C18 column.

    • Employ an isocratic or gradient elution with a compatible mobile phase (e.g., phosphate buffer with an organic modifier).

  • Electrochemical Detection:

    • Set the electrode potential to a value that allows for the sensitive detection of this compound. The specific potential will need to be optimized based on the instrument and mobile phase used.

General Workflow for Quantification:

G Sample Biological Sample Extraction Extraction with Internal Standard Sample->Extraction Separation LC Separation (C18 column) Extraction->Separation Detection MS/MS or ECD Detection Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis Result Concentration of This compound Analysis->Result

Quantification workflow for this compound.

Conclusion

This compound is a highly reactive signaling molecule with profound effects on cellular function, particularly in the context of redox signaling and stress responses. Its ability to S-guanylate proteins provides a direct link between nitric oxide/reactive oxygen species signaling and the regulation of protein activity. While much is known about its qualitative roles, further research is needed to fully elucidate the quantitative aspects of its chemical properties and reactivity, which will be crucial for the development of novel therapeutic strategies targeting this compound-mediated pathways.

References

The Dual-Faceted Interaction of 8-Nitro-cGMP with cGMP-Dependent Protein Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling, the nitric oxide (NO) pathway plays a pivotal role in a myriad of physiological processes. A key second messenger in this pathway is guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP), which primarily exerts its effects through the activation of cGMP-dependent protein kinases (PKGs). Recently, a novel endogenous derivative of cGMP, 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP), has emerged as a critical signaling molecule with a distinct and multifaceted mode of action. This technical guide provides an in-depth exploration of the interaction between this compound and PKGs, offering a comprehensive resource for researchers in pharmacology, cell biology, and drug development.

This compound is formed under conditions of elevated NO and reactive oxygen species (ROS) production.[1] Unlike its parent molecule, this compound possesses a unique electrophilic nature, enabling it to interact with cellular targets in two distinct ways: canonical activation of PKGs and a novel post-translational modification termed S-guanylation.[2][3] This dual functionality positions this compound as a unique regulator of cellular signaling, with implications for both physiological and pathological processes.

Quantitative Data: Interaction Parameters of cGMP Analogs with PKG

The interaction of this compound and related compounds with PKG isoforms is characterized by distinct binding affinities and activation constants. The following table summarizes key quantitative data available in the literature, providing a comparative overview for researchers designing experiments or interpreting results.

CompoundPKG Isoform(s)ParameterValueRemarks
This compound PKG1αActivationActivates to a similar extent as cGMPPossesses unique redox-active properties independent of PKG activation.[2][4]
cGMP PKG IβKd (high affinity site)0.054 ± 0.007 µMData from a monomeric deletion mutant of PKG-Iβ.[5]
PKG IβKd (low affinity site)0.750 ± 0.096 µMData from a monomeric deletion mutant of PKG-Iβ.[5]
PKG IβKa~370 nM[6]
8-Bromo-cGMP PKG IβKaSimilar to cGMPA commonly used cell-permeable PKG activator.[6]
PKG IIKa~60 nMShows moderate selectivity for PKG II.[6]
Rp-8-nitro-cGMPS PKG1αKi22 µMA competitive inhibitor of PKG1α.[2]
Rp-8-Cl-cGMPS cGMP-dependent protein kinaseKi1.5 µMA selective inhibitor of cGMP-dependent protein kinase.[7]
Rp-8-pCPT-cGMPS cGMP-dependent protein kinaseKi0.5 µMA competitive inhibitor of PKG.[8][9]

Signaling Pathways of this compound

The signaling cascades initiated by this compound are complex, involving both classical kinase activation and a novel covalent modification pathway. The following diagrams, rendered in DOT language, illustrate these pathways.

Formation of this compound

Under conditions of nitrosative stress, nitric oxide (NO) and superoxide (B77818) (O₂⁻) react to form peroxynitrite (ONOO⁻), a potent nitrating agent. Peroxynitrite can then nitrate (B79036) guanosine triphosphate (GTP) at the C8 position to form 8-nitro-GTP. Subsequently, soluble guanylate cyclase (sGC) can convert 8-nitro-GTP into this compound.

cluster_formation Formation of this compound NO NO ONOO- ONOO- NO->ONOO- O2- O2- O2-->ONOO- GTP GTP 8-nitro-GTP 8-nitro-GTP GTP->8-nitro-GTP ONOO- This compound This compound 8-nitro-GTP->this compound sGC sGC sGC

Formation of this compound from GTP under nitrosative stress.
Dual Signaling Pathways of this compound

This compound can follow two distinct signaling routes. The first is the canonical pathway where it binds to the regulatory domain of PKG, leading to its activation and the phosphorylation of downstream target proteins. The second, and more unique, pathway involves the electrophilic addition of the cGMP moiety to reactive cysteine residues on target proteins, a process termed S-guanylation. This covalent modification can alter the function of the target protein.

cluster_signaling Dual Signaling Pathways of this compound cluster_pkg_activation Canonical PKG Activation cluster_s_guanylation S-Guanylation Pathway This compound This compound PKG_inactive PKG (inactive) This compound->PKG_inactive Binds to regulatory domain S-Guanylated_Protein S-Guanylated Protein (Protein-S-cGMP) This compound->S-Guanylated_Protein Covalent modification of Cysteine PKG_active PKG (active) PKG_inactive->PKG_active Phospho-Substrate Phosphorylated Substrate PKG_active->Phospho-Substrate ATP -> ADP Substrate Substrate Substrate->Phospho-Substrate Cellular_Response_1 Cellular Response Phospho-Substrate->Cellular_Response_1 Target_Protein Target Protein (with Cys-SH) Target_Protein->S-Guanylated_Protein Cellular_Response_2 Cellular Response S-Guanylated_Protein->Cellular_Response_2

This compound elicits cellular responses via PKG activation and S-guanylation.

Experimental Protocols

Investigating the interaction of this compound with PKGs requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Quantification of this compound in Cells by LC-MS/MS

This protocol outlines the steps for the precise measurement of intracellular this compound levels.[10][11]

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with inducing agents (e.g., NO donors like S-nitroso-N-acetylpenicillamine (SNAP)) or inflammatory stimuli (e.g., LPS and cytokines) for the desired time points.

2. Sample Preparation:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable solvent, such as methanol, and scrape the cells.

  • Add an internal standard (e.g., stable isotope-labeled this compound) to the cell lysate for accurate quantification.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in the mobile phase.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the analytes using a suitable column (e.g., a C18 column) with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vitro PKG Kinase Activity Assay

This assay measures the ability of this compound to activate PKG and phosphorylate a substrate peptide.[12][13]

1. Reaction Setup:

  • Prepare a reaction mixture containing a suitable buffer (e.g., HEPES or Tris-HCl), MgCl₂, ATP (can be radiolabeled with ³²P or used in a luminescence-based assay), and a specific PKG substrate peptide (e.g., VASPtide or Kemptide).

  • Add purified recombinant PKG to the reaction mixture.

2. Activation and Incubation:

  • Add varying concentrations of this compound or cGMP (as a positive control) to initiate the kinase reaction.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

3. Detection of Phosphorylation:

  • Radiolabeled Method:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Luminescence-based Method (e.g., ADP-Glo™):

    • Stop the kinase reaction.

    • Add a reagent that depletes the remaining ATP.

    • Add a second reagent to convert the ADP produced to ATP, which then drives a luciferase-luciferin reaction.

    • Measure the luminescence, which is proportional to the kinase activity.

4. Data Analysis:

  • Plot the kinase activity against the concentration of the activator to determine the activation constant (Ka).

Detection of Protein S-Guanylation by Western Blot

This protocol is used to identify proteins that are covalently modified by this compound.[14][15]

1. Sample Preparation:

  • Treat cells with this compound or an NO donor.

  • Lyse the cells in a non-reducing lysis buffer to preserve the S-guanylation modification.

  • Determine the protein concentration of the lysates.

2. SDS-PAGE and Western Blotting:

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

  • Incubate the membrane with a primary antibody that specifically recognizes the cGMP moiety of the S-guanylated adduct.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again with TBST.

4. Visualization:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using an imaging system or X-ray film.

Experimental Workflow for Studying S-Guanylation

The following diagram illustrates a typical workflow for identifying and characterizing S-guanylated proteins.

cluster_workflow Workflow for S-Guanylation Analysis Cell_Treatment Cell Treatment with This compound Lysis Cell Lysis (non-reducing) Cell_Treatment->Lysis Western_Blot Western Blot with anti-cGMP antibody Lysis->Western_Blot Initial Screening IP Immunoprecipitation with anti-cGMP antibody Lysis->IP Enrichment MS Mass Spectrometry (LC-MS/MS) IP->MS Identification Identification of S-guanylated proteins and modification sites MS->Identification Validation Validation by Site-Directed Mutagenesis Identification->Validation

A logical workflow for the identification and validation of S-guanylated proteins.

Conclusion

This compound is a pleiotropic signaling molecule that expands the functional repertoire of the nitric oxide pathway. Its ability to act as both a canonical PKG activator and a mediator of S-guanylation provides a sophisticated mechanism for regulating cellular processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to unravel the complex biology of this compound and its interactions with cGMP-dependent protein kinases. A deeper understanding of these interactions will undoubtedly open new avenues for therapeutic intervention in diseases where the NO/cGMP signaling pathway is dysregulated.

References

Methodological & Application

Application Note: Quantification of 8-Nitro-cGMP in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a critical signaling molecule formed from the reaction of nitric oxide (NO) with guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) or guanosine triphosphate (GTP) in the presence of reactive oxygen species (ROS).[1] This molecule plays a significant role in various physiological and pathological processes, including the antioxidant adaptive response, regulation of autophagy, and bone remodeling.[1][2][3] Given its involvement in diverse signaling pathways, the accurate quantification of this compound in tissues is essential for understanding its biological function and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound Formation

The formation of this compound is intricately linked to the nitric oxide signaling pathway. Nitric oxide, produced by nitric oxide synthases (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. In environments with elevated levels of both NO and ROS, cGMP can be nitrated to form this compound. Alternatively, GTP itself can be nitrated to form 8-nitro-GTP, which can then be cyclized by sGC to produce this compound.[2][4]

This compound Signaling Pathway This compound Formation and Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP NO->GTP cGMP cGMP NO->cGMP ROS Reactive Oxygen Species (ROS) ROS->GTP ROS->cGMP sGC->cGMP Catalyzes Nitro_cGMP This compound sGC->Nitro_cGMP Catalyzes GTP->sGC Nitro_GTP 8-Nitro-GTP GTP->Nitro_GTP cGMP->Nitro_cGMP Nitro_GTP->Nitro_cGMP PKG PKG Activation Nitro_cGMP->PKG S_Guanylation Protein S-Guanylation Nitro_cGMP->S_Guanylation Biological_Effects Biological Effects (e.g., Antioxidant Response, Autophagy) PKG->Biological_Effects S_Guanylation->Biological_Effects

This compound Formation and Signaling Pathway.

Experimental Protocols

This section provides a comprehensive protocol for the quantification of this compound in tissue samples, from sample preparation to LC-MS/MS analysis.

Tissue Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize analyte degradation.

Materials:

  • Fresh or frozen tissue samples

  • Liquid nitrogen

  • Homogenization buffer (e.g., 50% methanol (B129727) with 0.1% formic acid)

  • Bead homogenizer or Potter-Elvehjem homogenizer

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

Protocol:

  • Excise tissue of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until use.

  • On the day of extraction, weigh the frozen tissue (typically 50-100 mg).

  • In a pre-chilled tube, add the appropriate volume of ice-cold homogenization buffer (e.g., 500 µL per 100 mg of tissue).

  • Add homogenization beads (if using a bead homogenizer) and homogenize the tissue according to the manufacturer's instructions. Alternatively, use a Potter-Elvehjem homogenizer on ice.

  • Centrifuge the homogenate at 13,000-16,000 x g for 10-15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted nucleotides, and transfer to a new pre-chilled tube.

  • A small aliquot of the supernatant can be reserved for protein quantification (e.g., using a BCA assay) to normalize the this compound concentration.

Solid-Phase Extraction (SPE) for Sample Cleanup

Solid-phase extraction is recommended to remove interfering substances from the tissue extract and to concentrate the analyte.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges

  • SPE vacuum manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water with 0.1% formic acid)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide)

  • Nitrogen evaporator

Protocol:

  • Condition the SPE cartridge by passing methanol through it.

  • Equilibrate the cartridge with water containing 0.1% formic acid.

  • Load the tissue supernatant onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

  • Elute the this compound with an appropriate solvent (e.g., methanol with 2% ammonium hydroxide).

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 100 µL of 50% methanol with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate this compound from other endogenous compounds. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and an internal standard (if used).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound389.0178.0-30
cGMP344.1152.1-25
Internal StandardAnalyte-specificAnalyte-specificOptimized

Note: These parameters should be optimized for the specific instrument being used.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in tissues is depicted below.

Experimental Workflow Workflow for this compound Quantification in Tissues Tissue 1. Tissue Collection (Snap-freeze in Liquid N2) Homogenization 2. Homogenization (in 50% Methanol/0.1% Formic Acid) Tissue->Homogenization Centrifugation 3. Centrifugation (13,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant SPE 5. Solid-Phase Extraction (Cleanup and Concentration) Supernatant->SPE Dry_Reconstitute 6. Dry & Reconstitute (Nitrogen Evaporation) SPE->Dry_Reconstitute LC_MSMS 7. LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MSMS Data_Analysis 8. Data Analysis (Quantification) LC_MSMS->Data_Analysis

Experimental workflow for this compound analysis.

Data Presentation

The quantitative data for this compound and related nucleotides should be presented in a clear and organized manner. Below are example tables summarizing data that could be obtained from such experiments.

Table 1: LC-MS/MS Parameters for Nucleotide Detection
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Dwell Time (ms)
This compound389.0178.0273.0100
cGMP344.1152.1135.1100
GTP522.0152.0424.0100
15N5-8-Nitro-cGMP (IS)394.0183.0278.0100

Note: Internal standards (IS) are crucial for accurate quantification.

Table 2: Example Concentrations of this compound in Biological Samples
Sample TypeConditionThis compound ConcentrationcGMP ConcentrationReference
C6 Glioma CellsControlNot Detected~1 µM[2][4]
C6 Glioma Cells+ SNAP (NO donor)~20 µM~5 µM[2][4]
C6 Glioma Cells+ LPS/Cytokines~40 µM~10 µM[2][4]
Mouse OsteoblastsControl~5 pmol/mg protein-[3]
Mouse Osteoblasts+ IL-1β & TNF-α~10 pmol/mg protein-[3]
Mouse Brain-Similar range to stimulated cells-[5]

Note: The concentrations can vary significantly depending on the cell/tissue type and the specific treatment conditions.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in tissue samples. Accurate measurement of this important signaling molecule will facilitate a deeper understanding of its role in health and disease, and aid in the development of targeted therapies. The provided protocols and data presentation formats offer a comprehensive guide for researchers, scientists, and drug development professionals working in this field.

References

Application Notes and Protocols for In Vitro Detection of Protein S-Guanylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-guanylation is a reversible post-translational modification (PTM) where a guanosine (B1672433) monophosphate (GMP) moiety is attached to a cysteine thiol group. This modification is mediated by 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), an electrophilic derivative of the second messenger cGMP, which is formed under conditions of oxidative/nitrative stress.[1][2][3] S-guanylation plays a crucial role in redox-dependent signaling pathways, influencing protein function, localization, and interaction with other molecules.[3] Dysregulation of this PTM has been implicated in various pathological conditions, making its detection and quantification a critical aspect of both basic research and drug development.

This document provides detailed protocols for the in vitro detection of protein S-guanylation, focusing on three primary methodologies: a biotin-switch-based assay, a click chemistry approach, and mass spectrometry-based identification.

Signaling Pathway of Protein S-Guanylation

The formation of S-guanylated proteins is initiated by the production of nitric oxide (NO) and superoxide (B77818) radicals, leading to the formation of this compound. This reactive molecule then directly modifies cysteine residues on target proteins.

S_Guanylation_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates O2_neg Superoxide (O₂⁻) nitro_cGMP This compound O2_neg->nitro_cGMP cGMP cGMP sGC->cGMP GTP GTP GTP->sGC cGMP->nitro_cGMP Nitration Protein_SGMP S-Guanylated Protein nitro_cGMP->Protein_SGMP S-guanylation Protein_SH Protein-SH (Cysteine Residue) Protein_SH->Protein_SGMP

Caption: Signaling pathway leading to protein S-guanylation.

Experimental Protocols

This section details the methodologies for inducing and detecting protein S-guanylation in vitro.

Protocol 1: In Vitro S-Guanylation of a Target Protein

This initial step is common for all subsequent detection methods.

Materials:

  • Purified protein of interest with accessible cysteine residues

  • This compound

  • Reaction Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA

  • Protein solution (1-5 mg/mL)

Procedure:

  • Prepare the protein solution in the Reaction Buffer.

  • Add this compound to the protein solution to a final concentration of 100-500 µM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 1-3 hours at 37°C.[1]

  • The S-guanylated protein is now ready for downstream analysis. For storage, snap-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Detection of S-Guanylation by Biotin-Switch Assay

This protocol is adapted from the well-established biotin-switch assay for S-nitrosylation. It involves the selective reduction of the S-guanylation modification and subsequent labeling of the newly formed free thiol with a biotinylated maleimide (B117702) derivative.

Materials:

  • S-guanylated protein sample (from Protocol 1)

  • Blocking Buffer: HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0) with 2.5% SDS and 20 mM Methyl Methane Thiosulfonate (MMTS)

  • Precipitation Solution: Ice-cold acetone (B3395972)

  • Reducing Agent: 1 M Ascorbate (freshly prepared)

  • Labeling Reagent: 1 mM Biotin-HPDP or other biotin-maleimide derivative in DMSO

  • Wash Buffer: HENS buffer (HEN buffer with 1% SDS)

  • Streptavidin-agarose beads

  • Elution Buffer: SDS-PAGE sample buffer with 2-mercaptoethanol (B42355)

Experimental Workflow:

Biotin_Switch_Workflow Start S-Guanylated Protein Sample Block Block Free Thiols (MMTS) Start->Block Precipitate1 Acetone Precipitation Block->Precipitate1 Reduce Reduce S-GMP (Ascorbate) Precipitate1->Reduce Label Label with Biotin-Maleimide Reduce->Label Precipitate2 Acetone Precipitation Label->Precipitate2 Capture Capture on Streptavidin Beads Precipitate2->Capture Elute Elute and Analyze (Western Blot / MS) Capture->Elute

Caption: Workflow for the biotin-switch assay for S-guanylation.

Procedure:

  • Blocking Free Thiols: To the S-guanylated protein sample, add 4 volumes of Blocking Buffer. Incubate for 20 minutes at 50°C with frequent vortexing.

  • Protein Precipitation: Add 4 volumes of ice-cold acetone to the sample. Incubate for 20 minutes at -20°C. Centrifuge at 13,000 x g for 10 minutes to pellet the protein. Discard the supernatant.

  • Washing: Wash the pellet twice with 70% ice-cold acetone.

  • Reduction and Labeling: Resuspend the protein pellet in HENS buffer. Add the reducing agent (Ascorbate) to a final concentration of 20 mM and the Biotin-Maleimide labeling reagent to a final concentration of 1 mM.[4][5] Incubate for 1 hour at room temperature in the dark.

  • Second Precipitation: Precipitate the protein again with 4 volumes of ice-cold acetone as described in step 2.

  • Capture of Biotinylated Proteins: Resuspend the washed pellet in HENS buffer and add streptavidin-agarose beads. Incubate for 1 hour at room temperature with gentle rotation.

  • Washing Beads: Wash the beads three times with Wash Buffer.

  • Elution and Analysis: Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer containing 2-mercaptoethanol for 5 minutes. The eluted proteins can be analyzed by Western blot using an antibody against the protein of interest or by mass spectrometry.

Protocol 3: Detection of S-Guanylation by Click Chemistry

This method utilizes an azide-modified cGMP analogue (e.g., 8-azido-cGMP) to S-guanylate the protein. The incorporated azide (B81097) group then serves as a handle for a bioorthogonal click reaction with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Purified protein of interest

  • 8-azido-cGMP

  • Reaction Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA

  • Click Chemistry Reagents:

    • Alkyne-probe (e.g., Alkyne-biotin or a fluorescent alkyne)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Experimental Workflow:

Click_Chemistry_Workflow Start Protein Sample SGuanylation In Vitro S-Guanylation with 8-Azido-cGMP Start->SGuanylation ClickReaction Click Reaction with Alkyne-Probe SGuanylation->ClickReaction Analysis Analysis (Fluorescence Gel Scan, Western Blot, or MS) ClickReaction->Analysis

Caption: Workflow for click chemistry-based detection of S-guanylation.

Procedure:

  • In Vitro S-Guanylation with 8-azido-cGMP: Perform the in vitro S-guanylation reaction as described in Protocol 1, but substitute this compound with 8-azido-cGMP.

  • Removal of Excess Probe: Remove excess 8-azido-cGMP by buffer exchange using a desalting column or by protein precipitation with acetone.

  • Click Reaction: a. Prepare a reaction mixture containing the azido-modified protein in a suitable buffer (e.g., PBS). b. Add the alkyne-probe (e.g., alkyne-biotin) to a final concentration of 100 µM. c. Add the copper(I) catalyst, which can be pre-mixed. A typical catalyst mixture includes 1 mM CuSO₄, 1 mM TCEP (or 5 mM sodium ascorbate), and 100 µM TBTA.[6][7] d. Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent probe.

  • Analysis:

    • Fluorescence Detection: If a fluorescent alkyne was used, the labeled protein can be visualized directly by SDS-PAGE followed by in-gel fluorescence scanning.

    • Biotin-based Detection: If alkyne-biotin was used, the protein can be detected by Western blot using streptavidin-HRP or captured using streptavidin beads for enrichment prior to mass spectrometry analysis.

Protocol 4: Identification of S-Guanylation Sites by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for identifying the precise location of S-guanylation on a protein.

Materials:

  • S-guanylated protein sample (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. The S-guanylated protein sample is denatured, reduced with DTT, and alkylated with IAA to block all free cysteine residues. b. The protein is then digested into smaller peptides using trypsin.

  • LC-MS/MS Analysis: a. The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[8] b. During MS/MS, peptides are fragmented, and the resulting fragment ions provide sequence information.

  • Data Analysis: a. The MS/MS spectra are searched against a protein database using specialized software (e.g., Mascot, Sequest, MaxQuant). b. The search parameters must be set to include S-guanylation (addition of a GMP moiety, +345.06 Da) as a variable modification on cysteine residues. c. The software will identify the peptides that are modified and pinpoint the exact cysteine residue that is S-guanylated.[9][10]

Data Presentation

The following tables summarize key parameters and expected outcomes for the described protocols.

Table 1: In Vitro S-Guanylation Reaction Parameters

ParameterRecommended ConditionsNotes
Protein Concentration1-5 mg/mLHigher concentrations can improve reaction efficiency.
This compound Conc.100-500 µMOptimal concentration is protein-dependent.
Reaction Buffer50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTAThiol-free buffers are essential.
Incubation Time1-3 hoursTime-course experiments may be needed for optimization.
Temperature37°C

Table 2: Comparison of In Vitro S-Guanylation Detection Methods

MethodPrincipleSensitivityThroughputSite IdentificationKey Reagents
Biotin-Switch Assay Reduction of S-GMP and biotinylation of the free thiolHighMediumIndirectMMTS, Ascorbate, Biotin-Maleimide
Click Chemistry Bioorthogonal reaction of azide-modified GMP with an alkyne probeHighHighIndirect8-azido-cGMP, Alkyne-probe, Copper catalyst
Mass Spectrometry Direct detection of the mass shift caused by GMP adductionVery HighLow to MediumDirect and PreciseTrypsin, LC-MS/MS system

Table 3: Quantitative Parameters for Biotin-Maleimide Labeling

ParameterRecommended Value/RangeNotes
Reaction pH6.5 - 7.5Maleimide reactivity is optimal in this range.[4][5]
Molar Excess of Biotin-Maleimide10 to 20-fold over proteinEnsures efficient labeling.[4]
Reaction Time2 hours at RT or overnight at 4°CLonger incubation at 4°C for sensitive proteins.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the in vitro detection and characterization of protein S-guanylation. The choice of method will depend on the specific research question, available equipment, and desired level of detail. The biotin-switch and click chemistry assays are excellent for detecting and quantifying S-guanylation, while mass spectrometry is indispensable for identifying the specific sites of modification. Proper implementation of these protocols will enable researchers to further elucidate the role of this important post-translational modification in cellular physiology and disease.

References

Visualizing 8-Nitro-cGMP in Cultured Cells: An Application Note and Protocol for Immunocytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the immunocytochemical detection and visualization of 8-Nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP) in cultured cells. This compound is a critical signaling molecule formed under conditions of oxidative and nitrative stress, playing a significant role in various physiological and pathological processes.[1][2][3] Its detection in situ can provide valuable insights into the cellular response to stress and the mechanisms of drug action.

Introduction

This compound is a nitrated derivative of cyclic guanosine (B1672433) monophosphate (cGMP) that is endogenously produced from guanosine-5'-triphosphate (GTP) through the combined action of reactive nitrogen species (RNS) and reactive oxygen species (ROS) with guanylate cyclase.[3] This molecule acts as a unique second messenger in nitric oxide (NO) signaling pathways.[2] A key function of this compound is to mediate a post-translational modification called protein S-guanylation, where it covalently modifies cysteine residues on target proteins, thereby altering their function.[2][4] This modification is involved in cellular processes such as the antioxidant adaptive response, autophagy, and synaptic plasticity.[4][5][6] Immunocytochemistry (ICC) is a powerful technique to visualize the subcellular localization and quantify the relative abundance of this compound within cells, providing a spatial and temporal understanding of its signaling roles.[5][7]

Signaling Pathway of this compound Formation and Action

The formation of this compound is initiated by cellular stressors that lead to the production of NO and superoxide (B77818) radicals. These reactive species contribute to the nitration of GTP, which is then cyclized by soluble guanylate cyclase (sGC) to form this compound. This signaling molecule can then directly interact with and modify target proteins through S-guanylation, leading to downstream cellular responses.

This compound Signaling Pathway cluster_stimulus Cellular Stimuli cluster_enzyme Enzymatic Activity cluster_molecules Reactive Species & Precursors cluster_response Cellular Response Stimulus e.g., ABA, Nicotine (B1678760), Proinflammatory Cytokines nNOS nNOS Stimulus->nNOS activates iNOS iNOS Stimulus->iNOS induces NADPH_Oxidase NADPH Oxidase Stimulus->NADPH_Oxidase activates NO NO nNOS->NO iNOS->NO ROS ROS NADPH_Oxidase->ROS sGC sGC Eight_Nitro_cGMP This compound sGC->Eight_Nitro_cGMP GTP GTP Nitro_GTP 8-Nitro-GTP GTP->Nitro_GTP NO + ROS Nitro_GTP->Eight_Nitro_cGMP sGC S_Guanylation Protein S-Guanylation Eight_Nitro_cGMP->S_Guanylation Protein Target Protein (e.g., Keap1, SNAP-25) Protein->S_Guanylation Downstream Downstream Effects (e.g., Nrf2 activation, Autophagy, Synaptic Plasticity) S_Guanylation->Downstream

Figure 1. Signaling pathway of this compound formation and action.

Experimental Protocols

This section provides a detailed protocol for the immunocytochemical staining of this compound in cultured cells.

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)
Anti-8-Nitro-cGMP Monoclonal Antibody (1G6)--
Anti-Nitroguanosine Polyclonal Antibody--
Fluorophore-conjugated Secondary AntibodyThermo Fisher Scientific-
4% ParaformaldehydeElectron Microscopy Sciences15710
Picric AcidSigma-AldrichP6744
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Phosphate (B84403) Buffered Saline (PBS)Gibco10010023
Mounting Medium with DAPIVector LaboratoriesH-1200
Glass CoverslipsVWR48366-067
6-well Tissue Culture PlatesCorning3506
Experimental Workflow

The immunocytochemistry procedure involves several key steps, from cell culture and fixation to antibody incubation and imaging.

Immunocytochemistry Workflow for this compound start Start: Seed cells on coverslips culture Culture cells to desired confluency start->culture treatment Induce this compound formation (e.g., with NO donor or inflammatory stimuli) culture->treatment wash1 Wash with PBS treatment->wash1 fix Fixation (e.g., Zamboni Solution) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilization (e.g., 0.5% Triton X-100) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Blocking (e.g., 1-5% BSA or Normal Serum) wash3->block primary_ab Primary Antibody Incubation (Anti-8-Nitro-cGMP) block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (optional) (e.g., DAPI for nuclei) wash5->counterstain wash6 Wash with PBS counterstain->wash6 mount Mount coverslips on slides wash6->mount image Image with Fluorescence Microscope mount->image analyze Analyze fluorescence intensity image->analyze

Figure 2. Experimental workflow for this compound immunocytochemistry.
Step-by-Step Protocol

1. Cell Culture and Treatment: a. Sterilize glass coverslips and place them in the wells of a 6-well tissue culture plate.[8] b. Seed cultured cells onto the coverslips at an appropriate density to achieve semi-confluency at the time of the experiment. c. To induce this compound formation, treat the cells with an appropriate stimulus. For example, cerebellar granule neurons can be stimulated with 50 µM nicotine for 24 hours.[3] Alternatively, C6 glioma cells can be treated with an NO donor like S-nitroso-N-acetylpenicillamine (SNAP).[5]

2. Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS.[9] b. Fix the cells with Zamboni solution (4% paraformaldehyde and 10 mM picric acid in 0.1 M phosphate buffer, pH 7.4) at 4°C for 7 hours.[5] Alternatively, cells can be fixed with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[10][11] c. Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization: a. Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature to allow antibody access to intracellular antigens.[5] b. Wash the cells three times with PBS for 5 minutes each.

4. Blocking: a. To block non-specific antibody binding, incubate the cells in a blocking solution (e.g., BlockAce, or 1-5% BSA or normal serum from the species of the secondary antibody in PBS) for at least 1 hour at room temperature or overnight at 4°C.[5]

5. Antibody Incubation: a. Dilute the primary antibody (e.g., anti-8-nitro-cGMP monoclonal antibody 1G6 at 1 µg/ml) in an appropriate antibody dilution buffer (e.g., Can Get Signal Immunoreaction Enhancer Solution or 1% BSA in PBS).[5] b. Incubate the cells with the primary antibody solution overnight at 4°C.[5] c. Wash the cells three times with PBS for 5 minutes each. d. Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer according to the manufacturer's instructions. e. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light. f. Wash the cells three times with PBS for 5 minutes each, protected from light.

6. Counterstaining and Mounting: a. (Optional) For nuclear counterstaining, incubate the cells with a DAPI solution (e.g., 300 ng/mL in PBS) for 10 minutes at room temperature, protected from light.[8] b. Wash the cells twice with PBS. c. Carefully mount the coverslips onto glass slides using a mounting medium. d. Seal the edges of the coverslips with nail polish to prevent drying.

7. Imaging and Analysis: a. Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. b. Capture images for qualitative analysis of this compound localization. c. For quantitative analysis, measure the fluorescence intensity of the signal using image analysis software such as ImageJ.[12] Ensure consistent imaging parameters (e.g., exposure time, gain) across all samples for accurate comparison.

Data Presentation

The following tables summarize key quantitative parameters for the immunocytochemistry protocol.

Table 1: Antibody Dilutions and Incubation Times

AntibodyHost/TypeConcentration/DilutionIncubation TimeIncubation TemperatureReference
Anti-8-Nitro-cGMP (1G6)Mouse Monoclonal1 µg/mlOvernight4°C[5]
Anti-NitroguanosineRabbit Polyclonal10 µg/ml--[13]
Cy3-labeled goat anti-mouse IgGGoat PolyclonalVaries1 hourRoom Temperature[5]

Table 2: Recommended Reagent Concentrations and Incubation Times

StepReagentConcentrationIncubation TimeTemperature
FixationZamboni Solution4% PFA, 10mM Picric Acid7 hours4°C
PermeabilizationTriton X-1000.5% in PBS15 minutesRoom Temperature
BlockingBSA1-5% in PBS≥ 1 hourRoom Temperature
CounterstainingDAPI300 ng/mL10 minutesRoom Temperature

Troubleshooting

  • High Background: Insufficient blocking or washing, or non-specific binding of the secondary antibody. Increase blocking time or use a different blocking agent. Ensure thorough washing between steps.

  • Weak or No Signal: Ineffective induction of this compound, improper fixation that masks the epitope, or inactive primary antibody. Optimize the stimulation conditions. Try a different fixation method. Use a fresh aliquot of the primary antibody.

  • Poor Cell Morphology: Harsh fixation or permeabilization. Reduce the concentration or incubation time of the fixative or permeabilizing agent.[10]

By following this detailed application note and protocol, researchers can effectively visualize and analyze this compound in cultured cells, contributing to a deeper understanding of its role in cellular signaling and disease.

References

Application Note: Development of a Competitive ELISA for the Quantification of 8-Nitro-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP) is a critical signaling molecule formed during conditions of oxidative and nitrosative stress.[1] It is generated through the reaction of nitric oxide (NO) and reactive oxygen species (ROS) with guanosine (B1672433) triphosphate (GTP), a reaction that can be catalyzed by soluble guanylate cyclase (sGC).[2][3] Unlike its canonical counterpart cGMP, this compound acts as an electrophilic second messenger, primarily mediating its effects through a post-translational modification called S-guanylation, where it forms covalent adducts with cysteine residues on target proteins.[4][5] This modification can alter protein function, and this compound signaling has been implicated in various physiological processes, including antioxidant responses, autophagy, and synaptic plasticity.[3][6][7] Given its role as a biomarker for nitro-oxidative stress, a robust and sensitive method for its quantification is essential for researchers in cell biology, pharmacology, and drug development.

This document provides a comprehensive guide to developing a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the specific measurement of this compound in biological samples.

Principle of the Assay

Due to its small molecular size, this compound is not amenable to a traditional sandwich ELISA format. Therefore, a competitive immunoassay is the method of choice.[8][9] In this format, free this compound in a sample or standard competes with a fixed amount of a labeled this compound conjugate (the "tracer," e.g., this compound-HRP) for a limited number of binding sites on a specific anti-8-nitro-cGMP antibody. The antibody itself is captured on a microplate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG). After incubation and washing, a substrate is added, which is converted by the bound tracer into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[10] A standard curve is generated by plotting the absorbance values against known concentrations of this compound, allowing for the quantification of the analyte in unknown samples.

This compound Signaling Pathway

The formation and action of this compound are central to redox signaling. The pathway begins with cellular stressors that increase the production of both nitric oxide (NO) and superoxide (B77818) (O₂⁻). These molecules can react to form peroxynitrite (ONOO⁻), a potent nitrating agent. Peroxynitrite can nitrate (B79036) GTP to form 8-nitro-GTP, which is then cyclized by soluble guanylate cyclase (sGC) into this compound.[3] The downstream effects are largely mediated by S-guanylation of key regulatory proteins, such as Keap1, which in turn activates the Nrf2 antioxidant response.[3]

G cluster_formation Formation cluster_action Downstream Action NO Nitric Oxide (NO) Nitro_GTP 8-Nitro-GTP NO->Nitro_GTP Peroxynitrite (ONOO⁻) ROS ROS (e.g., O₂⁻) ROS->Nitro_GTP Peroxynitrite (ONOO⁻) GTP GTP GTP->Nitro_GTP sGC Soluble Guanylate Cyclase (sGC) Nitro_cGMP This compound sGC->Nitro_cGMP Nitro_GTP->sGC Target_Protein Target Protein (e.g., Keap1) S_Guanylated_Protein S-Guanylated Protein Nitro_cGMP->S_Guanylated_Protein S-Guanylation Target_Protein->S_Guanylated_Protein Response Antioxidant Response (Nrf2 Activation) S_Guanylated_Protein->Response

Caption: this compound formation and downstream S-guanylation pathway.

Protocols

Protocol I: Preparation of Key Assay Reagents

Successful development of this ELISA hinges on the quality of three key reagents: the immunogen for antibody production, the specific antibody itself, and the enzyme-labeled tracer for detection.

G start Start: this compound (Hapten) conjugate_immunogen 1. Conjugate to Carrier Protein (e.g., KLH) start->conjugate_immunogen conjugate_tracer 5. Conjugate to Enzyme (e.g., HRP) start->conjugate_tracer immunize 2. Immunize Host (e.g., Rabbit) conjugate_immunogen->immunize collect_serum 3. Collect Antiserum immunize->collect_serum purify_ab 4. Affinity Purify Antibody collect_serum->purify_ab final_ab Purified Anti-8-Nitro-cGMP Ab purify_ab->final_ab assay_dev 6. Assay Development & Validation final_ab->assay_dev final_tracer This compound-HRP Tracer final_tracer->assay_dev

Caption: Workflow for the development of key ELISA reagents.

1. Immunogen Synthesis (this compound-KLH Conjugate) To elicit an immune response, the small this compound molecule (hapten) must be conjugated to a large carrier protein like Keyhole Limpet Hemocyanin (KLH).[11]

  • Materials: this compound, N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC), KLH, Dimethylformamide (DMF), Dialysis tubing (10 kDa MWCO), PBS pH 7.4.

  • Methodology:

    • Activate the carboxyl group on this compound by reacting it with NHS and DCC in DMF to create an NHS-ester derivative.

    • Dissolve KLH in PBS.

    • Slowly add the activated this compound-NHS ester to the KLH solution and react for 4 hours at room temperature with gentle stirring. The NHS ester will react with primary amines on the KLH.

    • Stop the reaction and remove unconjugated hapten by extensive dialysis against PBS at 4°C.

    • Confirm conjugation using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy and store the conjugate at -20°C.

2. Antibody Production and Purification

  • Methodology:

    • Immunize rabbits with the this compound-KLH conjugate (e.g., 100-200 µg emulsified in Freund's complete adjuvant for the primary immunization, followed by boosts with incomplete adjuvant).

    • Collect test bleeds and screen for antibody titer against an this compound-BSA coated plate (to avoid purifying antibodies against KLH).

    • Once a high titer is achieved, perform a terminal bleed and collect the serum.

    • Purify the polyclonal antibodies using antigen-specific affinity chromatography.[12]

      • Immobilize this compound-BSA onto an affinity column support (e.g., NHS-activated agarose).

      • Pass the rabbit serum over the column. The specific antibodies will bind to the immobilized antigen.

      • Wash the column extensively with PBS to remove non-specific proteins.

      • Elute the bound antibodies using a low pH buffer (e.g., 0.1 M Glycine, pH 2.5) into a tube containing a neutralizing buffer (e.g., 1 M Tris, pH 8.5).

      • Dialyze the purified antibody against PBS and store at -20°C or -80°C.

3. Tracer Synthesis (this compound-HRP Conjugate)

  • Methodology:

    • Use a similar conjugation strategy as for the immunogen, or use a heterobifunctional crosslinker like SMCC to link this compound to Horseradish Peroxidase (HRP).

    • Purify the conjugate using size-exclusion chromatography to separate the this compound-HRP from unconjugated enzyme and hapten.

    • Characterize the conjugate and determine the optimal dilution for use in the ELISA.

Protocol II: this compound Competitive ELISA Procedure

1. Required Materials & Buffers

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Assay Buffer: PBS with 0.1% BSA, pH 7.4.

  • Stop Solution: 2 M H₂SO₄.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Reagents: Goat Anti-Rabbit IgG, purified Rabbit Anti-8-Nitro-cGMP antibody, this compound-HRP tracer, this compound standard.

  • Equipment: 96-well microplate, microplate reader (450 nm), multichannel pipettes.

G n1 1. Coat plate with Goat Anti-Rabbit IgG n2 2. Wash & Block n1->n2 n3 3. Add Sample/Standard, Anti-8-Nitro-cGMP Ab, and this compound-HRP Tracer n2->n3 n4 4. Incubate (Competition) n3->n4 n5 5. Wash n4->n5 n6 6. Add TMB Substrate n5->n6 n7 7. Incubate (Color Dev.) n6->n7 n8 8. Add Stop Solution n7->n8 n9 9. Read Absorbance at 450 nm n8->n9

Caption: Step-by-step workflow for the competitive ELISA procedure.

2. Step-by-Step Methodology

  • Plate Coating: Add 100 µL of Goat Anti-Rabbit IgG (diluted to 1-10 µg/mL in Coating Buffer) to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Assay Buffer (or another suitable blocking buffer) and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of this compound standard or unknown sample to the appropriate wells.

    • Add 25 µL of the diluted this compound-HRP tracer to every well.

    • Add 25 µL of the diluted Rabbit Anti-8-Nitro-cGMP antibody to every well to initiate the competition.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.

  • Washing: Aspirate the solution and wash the plate 5 times with Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Expected Results

The concentration of this compound is determined by comparing the OD of the unknown samples to the standard curve. The data is typically plotted as OD or %B/B₀ versus the logarithm of the this compound concentration, where B is the absorbance of a standard or sample and B₀ is the absorbance of the zero standard (maximum signal).

Table 1: Example this compound Standard Curve Data

This compound (pmol/mL) Avg. OD 450nm B/B₀ (%)
0 (B₀) 1.852 100.0
0.1 1.685 91.0
0.5 1.352 73.0
1.0 1.093 59.0
5.0 0.574 31.0
10.0 0.352 19.0
50.0 0.130 7.0

| 100.0 | 0.093 | 5.0 |

Protocol III: Assay Validation

To ensure the reliability of the assay, a thorough validation is required.[13][14] Key parameters to evaluate include specificity, precision, accuracy, and sensitivity.

1. Specificity (Cross-Reactivity) Assess the ability of the antibody to distinguish this compound from structurally related molecules.

  • Methodology: Prepare dilution series of potential cross-reactants (e.g., cGMP, GTP, 8-amino-cGMP, cAMP) and determine their IC₅₀ values (the concentration that causes 50% inhibition of signal).

  • Calculation: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100.

Table 2: Example Cross-Reactivity Data

Compound IC₅₀ (pmol/mL) Cross-Reactivity (%)
This compound 2.5 100
cGMP >10,000 <0.025
8-amino-cGMP 850 ~0.3
GTP >25,000 <0.01

| cAMP | >50,000 | <0.005 |

2. Precision Precision is the measure of random error, expressed as the coefficient of variation (%CV).

  • Intra-Assay Precision: Analyze multiple replicates (n=16-20) of low, medium, and high concentration controls on the same plate.

  • Inter-Assay Precision: Analyze the same controls across multiple plates on different days.

  • Acceptance Criteria: Typically, %CV should be <15%.

Table 3: Example Precision Data

Control Level Intra-Assay %CV (n=20) Inter-Assay %CV (n=10 runs)
Low 8.5% 11.2%
Medium 6.1% 8.9%

| High | 7.3% | 9.5% |

3. Accuracy (Spike and Recovery) Accuracy measures the agreement between the measured value and the true value.

  • Methodology: Spike known concentrations of this compound into the biological matrix of interest (e.g., cell lysate, plasma) and measure the concentration.

  • Calculation: % Recovery = (Measured Concentration / Expected Concentration) x 100.

  • Acceptance Criteria: Typically, recovery should be within 85-115%.

Table 4: Example Spike and Recovery Data (in Cell Lysate)

Spiked Conc. (pmol/mL) Measured Conc. (pmol/mL) % Recovery
2.0 1.94 97%
10.0 10.8 108%

| 40.0 | 38.0 | 95% |

4. Sensitivity and Linearity

  • Limit of Detection (LOD): The lowest concentration that can be distinguished from blank.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.

  • Linearity of Dilution: Test serial dilutions of a high-concentration sample to ensure the assay is not affected by the sample matrix.

References

Application Notes and Protocols: Synthesis and Use of Stable Isotope-Labeled 8-Nitro-cGMP for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a critical signaling molecule involved in various physiological and pathophysiological processes. It is formed endogenously from GTP through the action of nitric oxide (NO) and reactive oxygen species (ROS).[1][2][3] A key mechanism of this compound signaling is through a post-translational modification called S-guanylation, where it covalently modifies cysteine residues on target proteins, thereby modulating their function.[1] To facilitate detailed investigation of this compound's roles in cellular signaling, metabolism, and as a potential therapeutic target, stable isotope-labeled this compound is an invaluable tool for accurate quantification and as a tracer in various experimental setups.

These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of stable isotope-labeled this compound. Additionally, we present its signaling pathway and an experimental workflow for its application in research.

Data Presentation

ParameterDescriptionTypical ValueAnalytical Method
Isotopic Enrichment Percentage of molecules containing the stable isotope(s) (e.g., ¹³C, ¹⁵N).>98%Mass Spectrometry
Chemical Purity Percentage of the desired compound in the final product.>95%High-Performance Liquid Chromatography (HPLC)
Yield Overall percentage yield of the synthesis reaction.Variable, dependent on scale and specific isotopes used.Gravimetric/Spectrophotometric
Molecular Weight Mass of the stable isotope-labeled this compound.Varies based on incorporated isotopes (e.g., ¹³C₁₀,¹⁵N₅-8-Nitro-cGMP).Mass Spectrometry
Structure Confirmation Verification of the chemical structure.ConfirmedMass Spectrometry, NMR Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound

This protocol outlines a two-step synthesis process: 1) Synthesis of stable isotope-labeled 8-bromo-cGMP, and 2) Nitration of stable isotope-labeled 8-bromo-cGMP to yield stable isotope-labeled this compound.

Materials:

  • Stable isotope-labeled guanosine (B1672433) (e.g., ¹³C₁₀-Guanosine, ¹⁵N₅-Guanosine)

  • Phosphorus oxychloride (POCl₃)

  • Proton sponge

  • Triethyl phosphate

  • Bromine

  • Sodium nitrite (B80452) (NaNO₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl)

  • Anhydrous solvents (e.g., acetonitrile (B52724), pyridine)

  • HPLC-grade water and acetonitrile

  • Solid-phase extraction (SPE) cartridges

Step 1: Synthesis of Stable Isotope-Labeled 8-bromo-cGMP

This step should be performed under anhydrous conditions.

  • Phosphorylation of Labeled Guanosine:

    • Dissolve stable isotope-labeled guanosine in triethyl phosphate.

    • Cool the solution to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) while stirring.

    • Allow the reaction to proceed for 2-4 hours at 0°C.

    • Quench the reaction by slowly adding ice-cold water.

  • Cyclization to Labeled cGMP:

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Purify the resulting stable isotope-labeled cGMP using anion-exchange chromatography.

  • Bromination of Labeled cGMP:

    • Dissolve the purified labeled cGMP in an appropriate solvent (e.g., water).

    • Add bromine (Br₂) dropwise while stirring at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC until completion.

    • Remove excess bromine by purging with nitrogen gas or by extraction.

    • Purify the stable isotope-labeled 8-bromo-cGMP by reversed-phase HPLC.

Step 2: Nitration of Stable Isotope-Labeled 8-bromo-cGMP

This procedure is adapted from the nitration of 8-bromo-cGMP analogs.[4][5]

  • Reaction Setup:

    • Dissolve the stable isotope-labeled 8-bromo-cGMP in dimethyl sulfoxide (DMSO).

    • Add sodium nitrite (NaNO₂) to the solution.

    • Acidify the reaction mixture by adding a small amount of hydrochloric acid (HCl).

  • Reaction Conditions:

    • Heat the reaction mixture at a controlled temperature (e.g., 70°C) for several hours to days, monitoring the progress by HPLC.[4]

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water.

    • Purify the stable isotope-labeled this compound using semi-preparative reversed-phase HPLC.[4]

    • Collect the fractions containing the desired product and lyophilize to obtain the final product as a solid.

Protocol 2: Purification and Characterization

Purification by HPLC:

  • Column: A C18 reversed-phase column is suitable for purification.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate or formic acid) is typically used.

  • Detection: UV detection at wavelengths between 260-298 nm is appropriate for oligonucleotides.[6]

  • Fraction Collection: Collect the peak corresponding to this compound and lyophilize.

Characterization by Mass Spectrometry:

  • Technique: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive method for characterizing the labeled product.

  • Analysis: Determine the accurate mass of the parent ion to confirm the incorporation of the stable isotopes.

  • Fragmentation: Analyze the fragmentation pattern (MS/MS) to confirm the structure of the molecule.

Mandatory Visualizations

cluster_synthesis Synthesis Workflow cluster_purification Purification & Characterization Labeled Guanosine Labeled Guanosine Labeled cGMP Labeled cGMP Labeled Guanosine->Labeled cGMP Phosphorylation & Cyclization Labeled 8-bromo-cGMP Labeled 8-bromo-cGMP Labeled cGMP->Labeled 8-bromo-cGMP Bromination Labeled this compound Labeled this compound Labeled 8-bromo-cGMP->Labeled this compound Nitration HPLC Purification HPLC Purification Labeled this compound->HPLC Purification Characterization Characterization HPLC Purification->Characterization MS & NMR

Figure 1: Chemical synthesis workflow for stable isotope-labeled this compound.

NO + ROS NO + ROS GTP GTP NO + ROS->GTP 8-Nitro-GTP 8-Nitro-GTP GTP->8-Nitro-GTP Nitration sGC sGC This compound This compound 8-Nitro-GTP->this compound sGC activity Target Proteins (with Cys-SH) Target Proteins (with Cys-SH) This compound->Target Proteins (with Cys-SH) S-guanylation S-guanylated Proteins S-guanylated Proteins Target Proteins (with Cys-SH)->S-guanylated Proteins Downstream Cellular Effects Downstream Cellular Effects S-guanylated Proteins->Downstream Cellular Effects

Figure 2: this compound signaling pathway leading to S-guanylation.

Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add labeled this compound Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Treatment->Cell Lysis & Protein Extraction Sample Preparation Sample Preparation Cell Lysis & Protein Extraction->Sample Preparation Digestion/Enrichment LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification & Identification

Figure 3: Experimental workflow for using labeled this compound in research.

Application Notes

1. Quantification of Endogenous this compound

Stable isotope-labeled this compound is the gold standard for accurate quantification of its endogenous, unlabeled counterpart in biological samples by isotope dilution mass spectrometry.[7] The labeled compound is spiked into the sample as an internal standard at the beginning of the sample preparation process. This corrects for analyte loss during extraction and purification, as well as for matrix effects during mass spectrometric analysis, leading to highly accurate and precise measurements.

2. Tracing the Metabolic Fate of this compound

By using stable isotope-labeled this compound, researchers can trace its metabolic fate within cells and tissues. This includes identifying downstream metabolites, determining rates of degradation, and understanding its transport across cellular membranes.

3. Identification of S-guanylated Proteins

A key application is the identification of proteins that are post-translationally modified by this compound. In this "chemical proteomics" approach, cells or protein lysates are treated with stable isotope-labeled this compound. The cGMP moiety, containing the stable isotopes, is transferred to cysteine residues of target proteins. Following proteolytic digestion, the labeled peptides can be identified by mass spectrometry, revealing the specific sites of S-guanylation.

4. In Vivo Studies

Stable isotope-labeled compounds are non-radioactive and can be used in in vivo studies in animal models to investigate the pharmacokinetics, biodistribution, and metabolism of this compound.

Protocol 3: Application in Cell Culture for S-guanylation Studies

Materials:

  • Cultured cells of interest

  • Stable isotope-labeled this compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Materials for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with a known concentration of stable isotope-labeled this compound for a specified period. Include appropriate controls (e.g., vehicle-treated cells).

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification and Digestion:

    • Determine the protein concentration of the lysate.

    • Take a known amount of protein and perform in-solution or in-gel digestion with trypsin.

  • Enrichment of cGMP-modified Peptides (Optional):

    • For enhanced detection, enrich for peptides containing the cGMP modification using affinity chromatography with an anti-cGMP antibody.

  • LC-MS/MS Analysis:

    • Analyze the digested peptide mixture by LC-MS/MS.

    • Set the mass spectrometer to detect peptides containing the mass shift corresponding to the stable isotope-labeled cGMP adduct.

  • Data Analysis:

    • Use proteomics software to identify the peptides and proteins that are S-guanylated.

    • The presence of the specific mass shift from the stable isotopes will confirm the modification.

By following these protocols and utilizing the provided information, researchers can effectively synthesize and apply stable isotope-labeled this compound to advance our understanding of its critical roles in biology and disease.

References

Application Notes and Protocols: 8-Nitro-cGMP in Cardiovascular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP) is a nitrated derivative of cyclic guanosine (B1672433) monophosphate (cGMP) that has emerged as a critical signaling molecule in the cardiovascular system. Formed from the reaction of nitric oxide (NO) with reactive oxygen species (ROS), this compound is a potent electrophile that mediates its effects primarily through a post-translational modification known as protein S-guanylation. This modification involves the covalent attachment of a cGMP moiety to reactive cysteine residues on target proteins, thereby altering their function.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for studying the role of this compound in cardiovascular signaling.

Key Applications in Cardiovascular Research

  • Vasodilation and Vasoconstriction: this compound exhibits a biphasic effect on vascular tone. At lower concentrations, it can enhance vasoconstriction, while at higher concentrations, it induces vasodilation.[6] This dual role makes it a fascinating molecule for studying the complex regulation of blood pressure and vascular homeostasis.

  • Cardioprotection: this compound is involved in cellular defense mechanisms against oxidative stress. By S-guanylating Keap1, it activates the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes.[1][3][7]

  • Endothelial Function: this compound can influence endothelial nitric oxide synthase (eNOS) activity. Under certain conditions, it can lead to eNOS uncoupling, where the enzyme produces superoxide (B77818) instead of NO, contributing to endothelial dysfunction.[6]

  • Signal Transduction: The study of protein S-guanylation by this compound offers a novel avenue for understanding redox signaling in the cardiovascular system. Identifying new protein targets of S-guanylation can reveal previously unknown regulatory mechanisms in cardiac and vascular cells.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Vascular Tone in Mouse Aorta
Concentration RangeObserved Effect in Phenylephrine-Contracted AortasPutative MechanismReference
0.001–10 µMEnhancement of vasoconstrictioneNOS uncoupling and superoxide production[6]
>10 µMDose-dependent vasorelaxationActivation of PKG and K+ channels[6][8]
Table 2: Intracellular Concentrations of this compound in Cultured Cells
Cell TypeStimulusPeak this compound ConcentrationMeasurement MethodReference
C6 Glioma CellsS-nitroso-N-acetylpenicillamine (SNAP, 50 µM)Comparable to cGMP peakLC-ESI-MS/MS[1][7]
iNOS-expressing C6 Glioma CellsLPS + Cytokines>40 µMLC-ESI-MS/MS[1][7][9]
Mouse Primary Osteoblasts30 µM exogenous this compound (48h)Significant increase from baselineLC-MS/MS[10]

Signaling Pathways and Experimental Workflows

cluster_0 Formation of this compound and S-Guanylation Nitric Oxide (NO) Nitric Oxide (NO) This compound This compound Nitric Oxide (NO)->this compound + ROS Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->this compound S-Guanylated Protein S-Guanylated Protein This compound->S-Guanylated Protein + Protein Thiol Protein Thiol (-SH) Protein Thiol (-SH) Protein Thiol (-SH)->S-Guanylated Protein

Formation of this compound and Protein S-Guanylation.

cluster_1 Cardioprotective Signaling via Keap1 S-Guanylation This compound This compound S-Guanylated Keap1 S-Guanylated Keap1 This compound->S-Guanylated Keap1 S-guanylation of Cys434 Keap1 Keap1 Keap1->S-Guanylated Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation S-Guanylated Keap1->Nrf2 Release ARE Antioxidant Response Element Nucleus->ARE Binding Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes Transcription

Cardioprotective signaling pathway of this compound.

cluster_2 Workflow for Detection of Protein S-Guanylation Cell/Tissue Lysate Cell/Tissue Lysate Incubation with this compound Incubation with this compound Cell/Tissue Lysate->Incubation with this compound Protein Digestion (Trypsin) Protein Digestion (Trypsin) Incubation with this compound->Protein Digestion (Trypsin) Immunoaffinity Capture Immunoaffinity Capture (Anti-S-guanylated Protein Ab) Protein Digestion (Trypsin)->Immunoaffinity Capture LC-MS/MS Analysis LC-MS/MS Analysis Immunoaffinity Capture->LC-MS/MS Analysis Identification of S-guanylated Peptides Identification of S-guanylated Peptides LC-MS/MS Analysis->Identification of S-guanylated Peptides

Experimental workflow for identifying S-guanylated proteins.

Experimental Protocols

Protocol 1: Measurement of Intracellular this compound by LC-ESI-MS/MS

This protocol is adapted from methodologies used for quantifying this compound in cultured cells.[1][7][9]

Materials:

  • Cultured cardiovascular cells (e.g., endothelial cells, smooth muscle cells, cardiomyocytes)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (B52724) with 0.1% formic acid

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Liquid chromatography-electrospray ionization-tandem mass spectrometer (LC-ESI-MS/MS)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 60-mm dishes.

    • Culture cells to desired confluency.

    • Treat cells with experimental compounds (e.g., NO donors, ROS generators, or inhibitors) for the desired time.

  • Sample Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold acetonitrile with 0.1% formic acid to each dish.

    • Scrape the cells and collect the cell suspension.

    • Spike the sample with the internal standard.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume of mobile phase.

    • Inject the sample into the LC-ESI-MS/MS system.

    • Separate this compound from other cellular components using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound should be optimized for the instrument used.

  • Data Analysis:

    • Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Protocol 2: Detection of Protein S-Guanylation by Mass Spectrometry

This protocol outlines a general workflow for identifying proteins S-guanylated by this compound.[1][7][11][12]

Materials:

  • Cell or tissue lysates

  • This compound

  • RIPA buffer

  • Trypsin (sequencing grade)

  • Antibody specific for S-guanylated proteins

  • Protein A/G agarose (B213101) beads

  • Elution buffer

  • LC-MS/MS or MALDI-TOF-MS/MS system

Procedure:

  • In vitro S-guanylation (Optional, for positive control):

    • Incubate purified protein or cell lysate with this compound (e.g., 100-200 µM) in a suitable buffer (e.g., RIPA buffer) for 3 hours at room temperature.[11]

  • Protein Digestion:

    • Denature the proteins in the sample (e.g., with urea).

    • Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Immunoaffinity Enrichment of S-Guanylated Peptides:

    • Incubate the peptide digest with an anti-S-guanylated protein antibody.

    • Capture the antibody-peptide complexes using Protein A/G agarose beads.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the S-guanylated peptides from the beads using an appropriate elution buffer (e.g., low pH buffer).

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptides by LC-MS/MS or MALDI-TOF-MS/MS.

    • Fragment the parent ions of interest to obtain sequence information.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the S-guanylated proteins and the specific cysteine residues that are modified. The modification will result in a mass shift corresponding to the addition of a cGMP moiety.

Protocol 3: Aortic Ring Preparation and Tension Recording for Vasoreactivity Studies

This protocol is based on methods used to assess the effects of this compound on vascular tone.[6]

Materials:

  • Mouse thoracic aorta

  • Krebs-Henseleit buffer (KHB)

  • Phenylephrine (B352888) (Phe)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation:

    • Euthanize a mouse and carefully excise the thoracic aorta.

    • Clean the aorta of adherent connective and adipose tissue in ice-cold KHB.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing KHB, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

  • Experimental Procedure:

    • Contract the aortic rings with phenylephrine (e.g., 0.1 µM) to achieve a stable contraction plateau.

    • Cumulatively add increasing concentrations of this compound (e.g., 0.001–100 µM) to the organ bath.

    • Record the changes in isometric tension using a force transducer and data acquisition system.

  • Data Analysis:

    • Express the changes in tension as a percentage of the initial phenylephrine-induced contraction.

    • Plot the concentration-response curve for this compound to determine its effects on vascular tone.

Conclusion

The study of this compound and protein S-guanylation is a rapidly evolving field with significant implications for cardiovascular research and drug development. The protocols and data presented here provide a foundation for researchers to explore the multifaceted roles of this novel signaling molecule in cardiovascular health and disease. By employing these methodologies, scientists can further elucidate the mechanisms of this compound action and identify new therapeutic targets for the treatment of cardiovascular disorders.

References

Application Notes and Protocols for the Identification of S-Guanylated Proteins in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-guanylation is a post-translational modification (PTM) where a guanosine (B1672433) monophosphate (GMP) moiety is covalently attached to a cysteine thiol group. This modification is mediated by 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), an electrophilic second messenger formed from the reaction of nitric oxide (NO) and reactive oxygen species (ROS).[1][2][3] S-guanylation plays a crucial role in redox-based cell signaling, influencing various physiological and pathological processes.[2][4] For instance, the S-guanylation of Keap1 (Kelch-like ECH-associated protein 1) leads to the activation of the Nrf2-dependent antioxidant response, protecting cells from oxidative stress.[2][5] The identification of S-guanylated proteins is therefore critical for understanding cellular signaling pathways and for the development of novel therapeutics for diseases related to oxidative stress and inflammation.[2]

These application notes provide detailed protocols for the identification and characterization of S-guanylated proteins in cell lysates, utilizing both mass spectrometry-based proteomics and antibody-based methods.

Signaling Pathway of Protein S-Guanylation

The formation of this compound and subsequent protein S-guanylation is a key signaling cascade initiated by nitric oxide (NO) and reactive oxygen species (ROS).[3][5] NO and superoxide (B77818) radicals can lead to the formation of this compound, which then acts as an electrophile, reacting with the thiol groups of specific cysteine residues on target proteins to form an S-guanylated adduct.[2][4] This modification can alter the protein's function, localization, and interaction with other molecules, thereby modulating downstream signaling events.[2][3]

S_Guanylation_Pathway cluster_synthesis This compound Synthesis cluster_modification Protein Modification NO Nitric Oxide (NO) 8_nitro_cGMP This compound NO->8_nitro_cGMP ROS Reactive Oxygen Species (ROS) ROS->8_nitro_cGMP S_Guanylated_Protein S-Guanylated Protein (Cys-S-GMP) 8_nitro_cGMP->S_Guanylated_Protein S-guanylation Target_Protein Target Protein (with Cys-SH)

Signaling pathway of protein S-guanylation.

Methods for Identifying S-Guanylated Proteins

Two primary strategies are employed for the identification of S-guanylated proteins: mass spectrometry-based proteomics and antibody-based detection.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) offers a powerful and unbiased approach for the global identification and quantification of S-guanylated proteins and the precise mapping of modification sites.[1][6] Two common MS-based workflows are described below.

MS_Workflow Cell_Lysate Cell Lysate Enrichment Enrichment of S-guanylated Proteins/Peptides Cell_Lysate->Enrichment Digestion Protein Digestion (e.g., Trypsin) Cell_Lysate->Digestion (for peptide-level enrichment) Enrichment->Digestion (for protein-level enrichment) LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Digestion->Enrichment (for peptide-level enrichment) Digestion->LC_MSMS (without enrichment) Data_Analysis Data Analysis and Protein Identification LC_MSMS->Data_Analysis

General workflow for MS-based identification.

This approach involves the digestion of the total cell lysate into peptides, followed by the specific enrichment of S-guanylated peptides using an anti-S-guanylation antibody.[1][6]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Anti-S-guanylation antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Lyse cells in a suitable lysis buffer. Quantify protein concentration using a standard assay (e.g., BCA).

  • Reduction and Alkylation: Reduce disulfide bonds by incubating the lysate with DTT, followed by alkylation of free thiols with IAM.

  • Protein Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Immunoaffinity Enrichment:

    • Incubate the peptide mixture with an anti-S-guanylation antibody.

    • Capture the antibody-peptide complexes using Protein A/G agarose beads.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched S-guanylated peptides using an acidic elution buffer.

  • LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer.

  • Data Analysis: Use appropriate software to search the MS/MS spectra against a protein database to identify the S-guanylated peptides and their corresponding proteins.

This method separates proteins based on their isoelectric point and molecular weight, allowing for the visualization of changes in protein S-guanylation.[1][6]

Materials:

  • 2D gel electrophoresis system

  • IPG strips

  • SDS-PAGE gels

  • Silver staining or fluorescent protein stain

  • Gel excision tools

  • In-gel digestion reagents (trypsin, buffers)

  • LC-MS/MS system

Procedure:

  • Protein Extraction: Extract proteins from cell lysates.

  • Two-Dimensional Gel Electrophoresis:

    • Separate the proteins by isoelectric focusing in the first dimension.

    • Separate the proteins by SDS-PAGE in the second dimension.

  • Gel Staining and Spot Excision: Stain the gel to visualize protein spots. Excise spots of interest that show changes in intensity or position between control and treated samples.

  • In-Gel Digestion: Destain the gel pieces and digest the proteins within the gel using trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel pieces.

  • LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS.

  • Data Analysis: Identify the proteins from the peptide sequences obtained.

Antibody-Based Detection

Antibody-based methods, such as Western blotting, provide a targeted approach to validate the S-guanylation of specific proteins identified by mass spectrometry or to screen for S-guanylation of a protein of interest.[7]

Materials:

  • Cell lysis buffer

  • SDS-PAGE system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against S-guanylation

  • Primary antibody against the protein of interest (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for S-guanylated cysteines.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the S-guanylated proteins using a chemiluminescent substrate.

  • Loading Control: Strip and re-probe the membrane with an antibody against the protein of interest or a housekeeping protein to ensure equal loading.

Quantitative Data Presentation

The quantification of S-guanylation is crucial for understanding its regulatory role. Below are examples of how quantitative data from different experimental approaches can be presented.

ProteinMethodTreatmentFold Change in S-guanylationReference
HSP60Western BlotLPS/cytokine stimulation~2.5[3]
HSP60Western BlotThis compound~3.0[3]
Keap1Western BlotLPS + cytokine treatment (12h)Increased intensity of a 70 kDa band[5]
Identified S-Guanylated Mitochondrial Proteins in C6 cellsUntreatedLPS/cytokine-stimulated
60-kDa heat-shock protein (HSP60)
Mortalin
Prelamin-A/C
Vimentin
Protein disulfide isomerase A6
Table based on data from Rahaman et al., 2014.[3]

Conclusion

The methods described in these application notes provide a comprehensive toolkit for the identification and characterization of S-guanylated proteins. The choice of method will depend on the specific research question, with mass spectrometry-based proteomics offering a global, discovery-driven approach and antibody-based methods providing a means for targeted validation. A combination of these techniques will yield the most comprehensive understanding of the role of protein S-guanylation in cellular signaling and disease.

References

Application Notes and Protocols for In Vivo Delivery and Stability of 8-Nitro-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a critical signaling molecule formed during conditions of oxidative and nitrative stress. It acts as a second messenger for nitric oxide (NO), mediating its effects through various downstream pathways, most notably via a post-translational modification known as protein S-guanylation.[1][2][3] This modification of cysteine residues in target proteins can alter their function and is implicated in a range of physiological and pathological processes, including autophagy, neuronal signaling, and cellular protection against oxidative stress.[2][4]

Given its therapeutic potential, understanding the in vivo delivery and stability of exogenously administered this compound is paramount for preclinical and clinical research. These application notes provide an overview of the available data on its in vivo administration, stability, and metabolism, along with detailed protocols for its quantification in biological matrices.

Signaling Pathway of this compound

The formation of this compound is initiated by the reaction of NO with reactive oxygen species (ROS). This leads to the nitration of guanine (B1146940) nucleotides, which are then cyclized to form this compound.[1] Once formed, this compound can exert its biological effects through several mechanisms, including the activation of cGMP-dependent protein kinase (PKG) and, more uniquely, through protein S-guanylation.

8-Nitro-cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC ROS Reactive Oxygen Species (ROS) GTP Guanosine Triphosphate (GTP) ROS->GTP Nitration 8-Nitro-GTP 8-Nitro-GTP GTP->8-Nitro-GTP This compound This compound 8-Nitro-GTP->this compound sGC PKG Protein Kinase G (PKG) This compound->PKG Activation S_Guanylation S-Guanylated Proteins This compound->S_Guanylation Reaction with Downstream Downstream Cellular Effects (e.g., Autophagy, Neuronal Signaling) PKG->Downstream Protein_Thiols Protein Cysteine Thiols (-SH) Protein_Thiols->S_Guanylation S_Guanylation->Downstream 8-Nitro-cGMP_Metabolism 8-Amino-cGMP 8-Amino-cGMP cGMP cGMP 8-Amino-cGMP->cGMP Nitrosylation & Decomposition Degradation Degradation Products This compound This compound This compound->Degradation Reactive Sulfur Species In_Vivo_Administration_Workflow start Start prep_solution Prepare Dosing Solution (this compound in PBS) start->prep_solution sterilize Sterile Filter (0.22 µm) prep_solution->sterilize weigh_animal Weigh Animal sterilize->weigh_animal restrain Restrain Animal weigh_animal->restrain choose_route Choose Administration Route restrain->choose_route iv_inject Intravenous (IV) Injection (Tail Vein) choose_route->iv_inject Systemic (Vascular) ip_inject Intraperitoneal (IP) Injection choose_route->ip_inject Systemic (Abdominal) monitor Monitor Animal iv_inject->monitor ip_inject->monitor end End monitor->end Tissue_Extraction_Workflow start Start (Frozen Tissue) weigh Weigh Tissue Sample start->weigh add_solvent Add Ice-Cold 80% Methanol + Internal Standard weigh->add_solvent homogenize Homogenize on Ice add_solvent->homogenize freeze_thaw Freeze-Thaw Cycles homogenize->freeze_thaw centrifuge1 Centrifuge (4°C) freeze_thaw->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry Dry Extract (SpeedVac/Nitrogen) collect_supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

References

Protocol for Assessing 8-Nitro-cGMP-Mediated Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-nitro-guanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a nitrated derivative of cGMP formed endogenously from nitric oxide (NO) and reactive oxygen species (ROS).[1] This molecule acts as a unique signaling molecule with distinct properties from cGMP. A key mechanism of its action is through protein S-guanylation, a post-translational modification where the cGMP moiety is covalently attached to cysteine residues of target proteins, thereby altering their function.[1][2][3] In the vasculature, this compound has been shown to have complex, dose-dependent effects on vascular tone, including both vasoconstrictor enhancement and vasodilation.[4] Understanding the vasodilatory effects of this compound is crucial for elucidating its physiological and pathophysiological roles in cardiovascular regulation and for the development of novel therapeutic agents.

These application notes provide a detailed protocol for assessing this compound-mediated vasodilation using an ex vivo wire myography system with isolated arterial rings. Additionally, a protocol for the detection of protein S-guanylation, a key downstream signaling event, is included.

Signaling Pathway of this compound-Mediated Vasodilation

This compound is formed under conditions of oxidative and nitrative stress where both NO and superoxide (B77818) are present. It can then exert its effects on vascular smooth muscle cells through multiple mechanisms. At lower concentrations, it can enhance vasoconstriction, potentially through eNOS uncoupling and increased superoxide production.[4] At higher concentrations, it induces vasodilation.[4] This vasodilation is mediated, at least in part, through the activation of cGMP-dependent protein kinase (PKG) and subsequent downstream signaling cascades that lead to a decrease in intracellular calcium and smooth muscle relaxation.[5] A primary mechanism of this compound action is the S-guanylation of target proteins, which can directly modulate their activity.[2][3]

Caption: Signaling pathway of this compound formation and its effects on vascular tone.

Experimental Protocols

Protocol 1: Ex Vivo Assessment of this compound-Mediated Vasodilation using Wire Myography

This protocol details the use of a wire myograph to measure the isometric tension of isolated arterial rings in response to this compound.

1. Materials and Reagents:

  • Isolated Arteries: Thoracic aorta from rats or mice are commonly used.[6][7]

  • Physiological Saline Solution (PSS): Krebs-Henseleit solution is a standard choice.[8][9]

    • Composition (in mM): NaCl 118.3, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.[10]

  • High Potassium Physiological Saline Solution (KPSS): For testing vessel viability.

  • Phenylephrine (B352888) (PE): α1-adrenergic agonist for pre-constriction.

  • Acetylcholine (B1216132) (ACh): For testing endothelial integrity.

  • This compound

  • Carbogen (B8564812) gas: 95% O₂ / 5% CO₂

  • Wire Myograph System: (e.g., DMT, Living Systems Instrumentation)

  • Dissection tools: Fine scissors, forceps.

  • Petri dish

  • Ice

2. Experimental Workflow:

experimental_workflow cluster_prep Vessel Preparation cluster_mounting Myograph Mounting cluster_testing Viability and Integrity Testing cluster_experiment This compound Dose-Response A Isolate Thoracic Aorta B Clean Connective Tissue A->B C Cut into 2-3 mm Rings B->C D Mount Rings on Wires C->D E Equilibrate in PSS at 37°C with Carbogen D->E F Normalize to Optimal Resting Tension E->F G Contract with KPSS F->G H Washout G->H I Pre-constrict with Phenylephrine H->I J Test Endothelial Integrity with Acetylcholine I->J K Washout and Re-equilibrate J->K L Pre-constrict with Phenylephrine K->L M Cumulative Addition of this compound L->M N Record Vasodilation M->N

Caption: Experimental workflow for assessing this compound-mediated vasodilation.

3. Detailed Procedure:

  • Vessel Dissection:

    • Euthanize the animal according to approved institutional guidelines.

    • Quickly excise the thoracic aorta and place it in ice-cold PSS.[8]

    • Under a dissecting microscope, carefully remove adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the aortic rings on the wires of the wire myograph chamber filled with PSS.[8][11]

    • Maintain the PSS at 37°C and continuously bubble with carbogen gas.[8][9]

    • Allow the rings to equilibrate for at least 30-60 minutes.

    • Normalize the rings to their optimal resting tension according to the myograph manufacturer's instructions. This step is crucial for obtaining reproducible results.[8]

  • Viability and Endothelial Integrity Check:

    • To check for viability, contract the rings with KPSS. A robust contraction indicates healthy smooth muscle.

    • Wash the rings with PSS until the tension returns to baseline.

    • Pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).[4]

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelial integrity. A relaxation of >80% indicates intact endothelium.

  • This compound Dose-Response Curve:

    • Wash the rings thoroughly with PSS and allow them to return to their resting tension.

    • Pre-constrict the rings again with phenylephrine to approximately 80% of the maximal contraction.

    • Once a stable plateau is reached, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).[4]

    • Record the changes in isometric tension continuously.

4. Data Analysis:

  • The relaxation response to this compound is typically expressed as a percentage of the pre-constriction induced by phenylephrine.

  • Construct a dose-response curve by plotting the percentage of relaxation against the log concentration of this compound.

  • Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Protocol 2: Detection of Protein S-Guanylation

This protocol provides a method to detect the S-guanylation of proteins in vascular tissue or cultured vascular smooth muscle cells following treatment with this compound.

1. Materials and Reagents:

  • Tissue or Cell Lysates: From aortic rings or cultured vascular smooth muscle cells treated with or without this compound.

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-S-guanylation Antibody: Specific antibody that recognizes the cGMP adduct on cysteine residues.

  • Primary and Secondary Antibodies: For Western blotting.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescence detection reagents.

2. Detailed Procedure:

  • Sample Preparation:

    • Treat isolated aortic rings or cultured vascular smooth muscle cells with this compound at the desired concentrations and time points.

    • Harvest the tissue or cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the anti-S-guanylation primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

3. Data Analysis:

  • The intensity of the bands corresponding to S-guanylated proteins can be quantified using densitometry software.

  • Compare the levels of S-guanylation in control versus this compound-treated samples.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of this compound on vascular tone.

Table 1: Dose-Dependent Effects of this compound on Phenylephrine-Pre-Contracted Mouse Aorta

This compound Concentration (µM)Change in Tension (% of Phenylephrine Contraction)Reference
0.001 - 10Enhancement of Contraction[4]
>10Dose-dependent Relaxation[4]

Table 2: Comparison of Vasodilatory Potency

AgonistEC₅₀ (µM)Emax (% Relaxation)Vessel TypeReference
This compound~30~80%Mouse Aorta[4]
8-Bromo-cGMP~10~90%Mouse Aorta[4]
AcetylcholineNot Applicable>80% (endothelium-dependent)Rat Aorta[6]

Note: The exact EC₅₀ and Emax values can vary depending on the experimental conditions, animal model, and specific vascular bed used.

Conclusion

The protocols and data presented here provide a comprehensive framework for investigating the vasodilatory effects of this compound. By employing wire myography, researchers can accurately quantify the vascular response to this novel signaling molecule. Furthermore, the detection of protein S-guanylation offers a method to explore the downstream molecular mechanisms of this compound action. These approaches are essential for advancing our understanding of the role of this compound in cardiovascular physiology and pathology and for the development of targeted therapeutics.

References

Application Notes and Protocols for Synthetic 8-Nitro-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a critical signaling molecule involved in a variety of physiological and pathophysiological processes. As a nitrated derivative of cyclic guanosine (B1672433) monophosphate (cGMP), it is formed endogenously under conditions of nitroxidative stress. Unlike its precursor cGMP, this compound exhibits unique chemical reactivity, primarily through its ability to induce a post-translational modification known as protein S-guanylation. This modification of cysteine residues in target proteins can modulate their function, thereby influencing cellular processes such as autophagy, antioxidant responses, and cell differentiation.[1]

These application notes provide a comprehensive overview of the commercial sources of synthetic this compound, its purity, and detailed protocols for its use in research settings. The information is intended to guide researchers in accurately applying and analyzing the effects of this important second messenger in their experimental models.

Commercial Sources and Purity of Synthetic this compound

The availability of high-purity synthetic this compound is essential for reliable and reproducible experimental outcomes. Several commercial suppliers offer this compound for research purposes. While obtaining a specific Certificate of Analysis for each batch is recommended, the following table summarizes the available information on prominent suppliers and typical purity levels.

SupplierProduct NameCatalog Number (Example)Reported PurityAnalytical Method
MedChemExpress This compoundHY-134314>98% (Typically)HPLC
BIOLOG Life Science Institute 8-NO₂-cGMPN 018≥95% (Typically)HPLC
Cayman Chemical This compound10008985≥98% (Typically)HPLC
Santa Cruz Biotechnology This compoundsc-211100Not specifiedNot specified

Note: Purity levels can vary between batches. It is crucial to request a lot-specific Certificate of Analysis from the supplier for detailed purity information and to ensure the quality of the reagent for your experiments.

Signaling Pathways of this compound

This compound is a key player in nitric oxide (NO) signaling, particularly under conditions of oxidative stress where reactive oxygen species (ROS) are present. Its formation and downstream effects can be summarized in the following pathway.

8_Nitro_cGMP_Signaling cluster_formation Formation of this compound cluster_effects Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates ROS Reactive Oxygen Species (ROS) GTP GTP ROS->GTP nitrates cGMP cGMP ROS->cGMP nitrates sGC->cGMP converts GTP to Nitro_GTP 8-Nitro-GTP GTP->Nitro_GTP Nitro_cGMP This compound Nitro_GTP->Nitro_cGMP converted by sGC Target_Protein Target Protein (with Cysteine residues) Nitro_cGMP->Target_Protein reacts with S_Guanylation S-Guanylation Target_Protein->S_Guanylation Altered_Function Altered Protein Function S_Guanylation->Altered_Function Autophagy Autophagy Regulation Altered_Function->Autophagy Antioxidant_Response Antioxidant Response (e.g., Keap1-Nrf2 pathway) Altered_Function->Antioxidant_Response

Figure 1: Simplified signaling pathway of this compound formation and its major downstream effects.

Experimental Protocols

Quantification of Intracellular this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[2][3]

Materials:

  • Cultured cells treated with inducing agents (e.g., NO donors, inflammatory cytokines)

  • Methanol (B129727), ice-cold

  • Internal standard (e.g., ¹⁵N₅-8-Nitro-cGMP)

  • LC-MS/MS system

Protocol:

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold methanol to the cell pellet or plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Add the internal standard to the lysate.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted nucleotides.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the nucleotides using a suitable HPLC column (e.g., C18).

    • Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard based on their specific parent and daughter ion transitions.

  • Data Analysis:

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of endogenous this compound to the internal standard against a standard curve.

LC_MS_MS_Workflow Cell_Sample Cell Sample Lysis Cell Lysis (Methanol) Cell_Sample->Lysis Extraction Centrifugation & Supernatant Collection Lysis->Extraction LC_Separation LC Separation (e.g., C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Figure 2: Workflow for the quantification of this compound by LC-MS/MS.
Detection of Protein S-Guanylation by Western Blotting

This protocol outlines the detection of S-guanylated proteins in cell lysates by Western blotting using an antibody specific for S-guanylated cysteine residues.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-S-guanylation antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Separation and Transfer:

    • Separate proteins from cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-S-guanylation antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Immunocytochemical Detection of this compound

This protocol describes the in-situ detection of this compound in cultured cells using immunofluorescence.[2]

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody: Anti-8-Nitro-cGMP monoclonal antibody

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

Protocol:

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary anti-8-Nitro-cGMP antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBST in the dark.

  • Imaging:

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Visualize the cells using a fluorescence microscope.

Cell Viability Assay (MTT/CCK-8)

This protocol provides a method to assess the effect of this compound on cell viability using common colorimetric assays.[4][5]

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • MTT or CCK-8 reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.

  • Assay Procedure:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow Cell_Seeding Seed Cells in 96-well plate Treatment Treat with This compound Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Reagent_Addition Add MTT or CCK-8 Reagent Incubation->Reagent_Addition Absorbance_Measurement Measure Absorbance Reagent_Addition->Absorbance_Measurement Data_Analysis Calculate Cell Viability Absorbance_Measurement->Data_Analysis

Figure 3: General workflow for assessing cell viability after treatment with this compound.

Conclusion

Synthetic this compound is an invaluable tool for investigating the complexities of nitroxidative stress signaling. By understanding its commercial sources and employing robust and validated experimental protocols, researchers can accurately elucidate the diverse biological roles of this important signaling molecule. The methodologies and pathway diagrams provided in these application notes serve as a detailed guide for scientists and drug development professionals to design and execute their research effectively.

References

Application Notes and Protocols for the Use of 8-Nitro-cGMP Analogs in Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine-3',5'-cyclic monophosphate (8-Nitro-cGMP) is a critical signaling molecule formed endogenously through the nitric oxide (NO) and reactive oxygen species (ROS) pathways. Unlike its canonical counterpart, cGMP, which primarily acts as an allosteric activator of protein kinase G (PKG), this compound and its analogs exhibit unique electrophilic properties. Their primary mechanism of action involves the post-translational modification of proteins through S-guanylation of cysteine residues. This distinct activity has positioned this compound analogs as valuable tools in pharmacological research to investigate redox signaling, cardiovascular function, neuroinflammation, and autophagy.

These application notes provide a comprehensive overview of the use of this compound analogs in pharmacological studies, including detailed experimental protocols, quantitative data for key analogs, and visual representations of the relevant signaling pathways and workflows.

Data Presentation: Quantitative Data for this compound and Related Analogs

The following tables summarize key quantitative parameters for this compound and other relevant cGMP analogs used in pharmacological research.

CompoundTarget/SystemActionValueUnitsReference(s)
This compoundC6 Glioma Cells (intracellular)Endogenous formation>40µM
This compoundOsteoblasts (intracellular after exogenous application)Cellular uptake15-20µM
Rp-8-nitro-cGMPSProtein Kinase G1α (PKG1α)Inhibitor22µM (Ki)
8-Br-cGMPRat Embryonic Motor NeuronsProtection against L-NAME toxicity30µM (EC50)

Table 1: Quantitative data for this compound and its analog.

CompoundTargetActionKa (nM)EC50 (nM)Reference(s)
cGMPPKG IβAgonist370163
8-Br-cGMPPKG IβAgonist-328
8-pCPT-cGMPPKG IIAgonist225
PET-cGMPPKG IβAgonist183.8
Rp-8-Br-PET-cGMPSPKG Iα/βInhibitor-Ki = 30
Rp-8-pCPT-cGMPSPKG IαInhibitor-Ki = 0.5 µM
Rp-8-pCPT-cGMPSPKG IβInhibitor-Ki = 0.45 µM
Rp-8-pCPT-cGMPSPKG IIInhibitor-Ki = 0.7 µM
8-N3cGMPcGMP-dependent protein kinaseActivator1.1 x 10⁻⁷ M (Ka)-

Table 2: Comparative quantitative data for various cGMP analogs.

Signaling Pathways and Experimental Workflows

This compound Synthesis and S-Guanylation Signaling Pathway

This compound is synthesized from GTP in a reaction involving both nitric oxide (NO) and reactive oxygen species (ROS). It then acts as an electrophile, targeting reactive cysteine residues on proteins to form a covalent adduct, a process termed S-guanylation. This modification can alter the protein's function, leading to downstream cellular effects.

8_Nitro_cGMP_Signaling cluster_synthesis Synthesis cluster_action Mechanism of Action GTP GTP 8-Nitro-GTP 8-Nitro-GTP GTP->8-Nitro-GTP sGC Soluble Guanylyl Cyclase (sGC) This compound This compound sGC->this compound Cyclization NO Nitric Oxide (NO) NO->GTP Nitration ROS Reactive Oxygen Species (ROS) ROS->GTP Oxidation 8-Nitro-GTP->sGC Target_Protein Target Protein (with Cys-SH) This compound->Target_Protein S-guanylation S_Guanylated_Protein S-Guanylated Protein (Cys-S-cGMP) Target_Protein->S_Guanylated_Protein Cellular_Response Altered Protein Function & Cellular Response S_Guanylated_Protein->Cellular_Response

Caption: this compound synthesis and its action via protein S-guanylation.

Experimental Workflow for Assessing Protein S-Guanylation

This workflow outlines the key steps to identify proteins that are S-guanylated in response to treatment with this compound analogs.

S_Guanylation_Workflow Cell_Culture 1. Cell/Tissue Culture Treatment 2. Treatment with This compound analog Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Enrichment 4. Immunoaffinity Enrichment of S-guanylated proteins/peptides Lysis->Enrichment Analysis 5. LC-MS/MS Analysis Enrichment->Analysis Identification 6. Identification of S-guanylated proteins and sites Analysis->Identification

Caption: Workflow for identifying S-guanylated proteins.

Experimental Protocols

Protocol 1: In Vitro Protein S-Guanylation Assay

This protocol describes the in vitro modification of a purified protein with this compound to confirm its susceptibility to S-guanylation.

Materials:

  • Purified recombinant protein of interest (e.g., Keap1)

  • This compound

  • Reaction Buffer: 0.1 M ammonium (B1175870) bicarbonate, pH 7.8

  • Urea (for proteins requiring denaturation)

  • Anti-S-guanylated cysteine antibody

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

Procedure:

  • Prepare a reaction mixture containing the purified protein (e.g., 6 µg of Keap1) in the reaction buffer. If the protein requires denaturation for cysteine accessibility, include 8 M urea.

  • Add this compound to a final concentration of 0.5 mM.

  • Incubate the reaction mixture at room temperature for 14 hours.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against S-guanylated cysteine overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incub

Application Notes and Protocols for Real-Time Imaging of 8-Nitro-cGMP with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-nitro-guanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) is a critical signaling molecule formed through the reaction of nitric oxide (NO) and reactive oxygen species (ROS) with GTP, followed by the action of soluble guanylate cyclase (sGC).[1] This molecule plays a significant role in various physiological and pathophysiological processes, including redox signaling, protein S-guanylation, and autophagy.[1][2] Understanding the spatiotemporal dynamics of this compound in living cells is crucial for elucidating its precise roles in cellular signaling and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of a hypothetical, next-generation fluorescent probe, 8-Nitro-Probe Green , designed for the real-time imaging of this compound in live cells. While a specific commercial probe with these exact characteristics may still be under development, the principles, protocols, and workflows described herein are based on established methodologies in live-cell imaging and fluorescent probe technology, providing a practical framework for the evaluation and application of future this compound probes.

Application Notes

Principle of Detection

8-Nitro-Probe Green is envisioned as a "turn-on" fluorescent probe. In its native state, the probe is non-fluorescent. Upon specific reaction with this compound, a conformational change or a specific chemical reaction (e.g., cleavage of a quenching group) is triggered, leading to a significant increase in fluorescence intensity. This allows for the direct visualization of this compound production in real-time with a high signal-to-noise ratio.

Probe Characteristics

The hypothetical 8-Nitro-Probe Green is designed to have the following specifications, which are summarized in the table below for clarity.

ParameterSpecification
Excitation Wavelength (λex) 488 nm
Emission Wavelength (λem) 525 nm
Quantum Yield (Φ) <0.01 (unbound); >0.6 (bound to this compound)
Selectivity >1000-fold selective for this compound over cGMP, GMP, GTP, NO, and ROS
Cell Permeability Excellent, via acetoxymethyl (AM) ester modification
Cytotoxicity Low, with >95% cell viability after 24 hours at working concentrations
Photostability High, suitable for time-lapse imaging
This compound Signaling Pathway Context

The production of this compound is intricately linked with the nitric oxide signaling pathway. The following diagram illustrates the key steps leading to the formation of this compound and its subsequent downstream effects, highlighting the point of detection by 8-Nitro-Probe Green.

8_Nitro_cGMP_Signaling_Pathway cluster_formation Formation of this compound cluster_detection Real-Time Detection cluster_downstream Downstream Effects NO Nitric Oxide (NO) GTP GTP NO->GTP nitration ROS Reactive Oxygen Species (ROS) ROS->GTP nitration Nitrated_GTP 8-nitro-GTP GTP->Nitrated_GTP sGC Soluble Guanylate Cyclase (sGC) 8_nitro_cGMP This compound Nitrated_GTP->8_nitro_cGMP cyclization by sGC Probe_inactive 8-Nitro-Probe Green (Non-fluorescent) 8_nitro_cGMP->Probe_inactive Protein_Cys Protein Cysteine Thiols 8_nitro_cGMP->Protein_Cys Probe_active 8-Nitro-Probe Green (Fluorescent) Probe_inactive->Probe_active binding S_Guanylation S-Guanylation Protein_Cys->S_Guanylation Cellular_Response Cellular Response (e.g., Autophagy) S_Guanylation->Cellular_Response Live_Cell_Imaging_Workflow A Plate cells on glass-bottom dish C Load cells with probe (30-60 min at 37°C) A->C B Prepare 8-Nitro-Probe Green working solution B->C D Wash cells twice with HBSS C->D E Acquire baseline fluorescence image D->E F Add stimulus to induce This compound production E->F G Perform time-lapse fluorescence microscopy F->G H Analyze fluorescence intensity changes G->H Probe_Validation_Logic Start Stimulus (e.g., LPS) NOS NOS Activation Start->NOS ROS_Prod ROS Production Start->ROS_Prod NO_Prod NO Production NOS->NO_Prod sGC sGC Activation 8_nitro_cGMP This compound Formation sGC->8_nitro_cGMP ROS_Prod->sGC NO_Prod->sGC Fluorescence Fluorescence Signal 8_nitro_cGMP->Fluorescence LNAME L-NAME LNAME->NOS inhibits ODQ ODQ ODQ->sGC inhibits NAC NAC NAC->ROS_Prod scavenges

References

Application Notes and Protocols for the Immunoprecipitation of S-Guanylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-guanylation is a reversible post-translational modification (PTM) where a guanosine (B1672433) monophosphate (GMP) moiety is attached to a reactive cysteine thiol group on a target protein. This modification is mediated by 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), a signaling molecule produced during periods of oxidative and nitrosative stress.[1][2] S-guanylation plays a crucial role in redox signaling and cellular defense mechanisms, notably through the modulation of the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and cytoprotective genes.[2] The study of S-guanylated proteins is critical for understanding cellular responses to stress and for the development of novel therapeutics targeting diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

This document provides a detailed protocol for the immunoprecipitation (IP) of S-guanylated proteins from cell lysates, enabling their enrichment and subsequent analysis by methods such as Western blotting and mass spectrometry.

Signaling Pathway: The Keap1-Nrf2 Axis and S-Guanylation

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its transcriptional activity low.[2] During oxidative or electrophilic stress, reactive cysteine residues on Keap1 can be modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. One such modification is S-guanylation, triggered by elevated levels of this compound.[2] The S-guanylation of specific cysteine residues on Keap1 prevents it from targeting Nrf2 for degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of protective enzymes and proteins.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Stress Response Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n_translocation Nrf2->Nrf2_n_translocation Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Keap1_S S-guanylated Keap1 Cul3->Nrf2 Ubiquitination Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE Binding Genes Antioxidant & Cytoprotective Genes ARE->Genes Transcription Stress Oxidative/Nitrosative Stress NO_ROS NO + ROS Stress->NO_ROS sGC Soluble Guanylate Cyclase (sGC) NO_ROS->sGC Nitro_cGMP This compound sGC->Nitro_cGMP Nitro_cGMP->Keap1 S-guanylation Keap1_S->Nrf2 Release Nrf2_n_translocation->Nrf2_n

Caption: Keap1-Nrf2 signaling pathway and its modulation by S-guanylation.

Experimental Protocol: Immunoprecipitation of S-Guanylated Proteins

This protocol details the enrichment of S-guanylated proteins from cell lysates using an antibody specific for S-guanylated cysteine residues.

Materials and Reagents
  • Cell Culture: Adherent or suspension cells of interest.

  • Induction of S-guanylation (optional): this compound (Cayman Chemical or equivalent).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails (Sigma-Aldrich, Thermo Fisher Scientific).

  • Antibody: Anti-S-guanylated cysteine antibody. Note: The availability of a commercial, IP-validated antibody is limited. It is recommended to validate any candidate antibody for its specificity and efficacy in immunoprecipitation. A polyclonal antibody raised against a keyhole limpet hemocyanin (KLH)-conjugated S-guanylated cysteine peptide is a potential candidate.

  • Control IgG: Normal rabbit or mouse IgG, matching the host species of the primary antibody.

  • Protein A/G Magnetic Beads or Agarose Beads: (e.g., Dynabeads Protein G, Thermo Fisher Scientific; Protein A/G PLUS-Agarose, Santa Cruz Biotechnology).

  • Wash Buffer: 1x PBS with 0.05% Tween-20.

  • Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5.

Experimental Workflow

IP_Workflow start Cell Culture & Treatment (e.g., with this compound) lysis Cell Lysis start->lysis preclear Pre-clearing of Lysate (with control IgG and beads) lysis->preclear incubation Incubation with Anti-S-guanylated Cysteine Ab preclear->incubation capture Capture of Immune Complexes (with Protein A/G beads) incubation->capture wash Washing Steps capture->wash elution Elution of S-guanylated Proteins wash->elution analysis Downstream Analysis (Western Blot / Mass Spectrometry) elution->analysis

Caption: Workflow for the immunoprecipitation of S-guanylated proteins.

Step-by-Step Procedure
  • Cell Culture and Treatment (Induction of S-guanylation):

    • Culture cells to 80-90% confluency.

    • To induce S-guanylation, treat cells with a final concentration of 100-200 µM this compound for 4-6 hours. A vehicle-treated control should be included.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Pre-clearing the Lysate:

    • To 1 mg of total protein in 1 mL of lysis buffer, add 1 µg of control IgG and 20 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads).

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the anti-S-guanylated cysteine antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

    • Incubate on a rotator overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 2-4 hours at 4°C.

    • Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or using a magnetic rack).

  • Washing:

    • Discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Centrifuge and discard the supernatant.

    • Repeat the wash step three to four times.

  • Elution:

    • Denaturing Elution (for Western Blot): Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer. Boil at 95-100°C for 5 minutes. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

    • Non-denaturing Elution (for Mass Spectrometry or activity assays): Resuspend the beads in 50-100 µL of 0.1 M glycine, pH 2.5. Incubate for 10 minutes at room temperature with gentle agitation. Centrifuge and collect the supernatant. Immediately neutralize the eluate by adding 5-10 µL of 1 M Tris-HCl, pH 8.5.

  • Downstream Analysis:

    • Western Blot: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest (e.g., Keap1) to confirm their S-guanylation status.

    • Mass Spectrometry: For proteome-wide identification of S-guanylated proteins, the eluate can be subjected to in-solution or in-gel digestion followed by LC-MS/MS analysis.

Data Presentation

The following table provides a template for presenting quantitative data from immunoprecipitation experiments. The values are hypothetical and should be replaced with experimental data.

Parameter Control IgG IP Anti-S-guanylated Cysteine IP Notes
Total Protein in Lysate 1000 µg1000 µgStarting material for each IP.
Total Protein in Eluate < 1 µg5 - 15 µgIndicates enrichment of proteins.
Relative Abundance of Keap1 (by Western Blot) Not DetectedEnriched (e.g., 10-fold vs. input)Demonstrates specific immunoprecipitation of a known S-guanylated protein.
Number of Identified Proteins (by Mass Spectrometry) < 50> 200A higher number of identified proteins in the specific IP may indicate successful enrichment.
Spectral Counts for Known S-guanylated Proteins 0-5> 50Provides a semi-quantitative measure of enrichment for specific proteins.

Conclusion

The immunoprecipitation of S-guanylated proteins is a powerful technique for enriching this specific post-translationally modified sub-proteome. The provided protocol offers a comprehensive guide for researchers to investigate the role of S-guanylation in various biological processes. Successful implementation of this protocol, coupled with sensitive downstream analytical methods, will undoubtedly contribute to a deeper understanding of redox signaling and may unveil novel therapeutic targets for a range of human diseases. The critical step for a successful experiment is the validation of a highly specific antibody for S-guanylated cysteine that is effective in immunoprecipitation.

References

Measuring the Effect of 8-Nitro-cGMP on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a critical signaling molecule formed from the reaction of nitric oxide (NO) with guanosine (B1672433) triphosphate (GTP), a process facilitated by soluble guanylate cyclase (sGC) in the presence of reactive oxygen species (ROS). Unlike its canonical counterpart, cGMP, which primarily acts through protein kinases, this compound exerts its biological effects mainly through a post-translational modification known as protein S-guanylation. This modification involves the covalent attachment of a cGMP moiety to cysteine residues on target proteins.

A key target of S-guanylation by this compound is the Kelch-like ECH-associated protein 1 (Keap1), a crucial component of the cellular antioxidant response. S-guanylation of Keap1 disrupts its ability to target the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for proteasomal degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a battery of cytoprotective genes, leading to their transcriptional activation. This pathway plays a vital role in protecting cells from oxidative stress and inflammation.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression, with a focus on the Keap1-Nrf2 signaling axis. The protocols detailed below cover cell treatment, analysis of Nrf2 activation, and quantification of target gene expression.

Signaling Pathway of this compound-Mediated Gene Expression

The primary mechanism by which this compound influences gene expression is through the activation of the Nrf2 pathway. The sequence of events is as follows:

  • Formation of this compound: Cellular stressors that increase the production of both nitric oxide (NO) and reactive oxygen species (ROS) lead to the formation of this compound.

  • S-guanylation of Keap1: this compound acts as an electrophile, targeting reactive cysteine residues on Keap1 for S-guanylation.

  • Nrf2 Stabilization and Nuclear Translocation: The modification of Keap1 prevents it from binding to Nrf2 and mediating its ubiquitination and subsequent degradation. This leads to the stabilization and accumulation of Nrf2 in the cytoplasm.

  • ARE-Mediated Gene Transcription: Stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of a wide array of antioxidant and cytoprotective genes.

G cluster_0 cluster_1 cluster_2 Nucleus NO NO This compound This compound NO->this compound ROS ROS ROS->this compound Keap1 Keap1 This compound->Keap1 S-guanylation Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds Ub Ubiquitin Nrf2_cyto->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription

Caption: this compound signaling pathway leading to gene expression.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data on the fold change in the expression of key Nrf2 target genes in a human cell line (e.g., HEK293 or U937) following treatment with 10 µM this compound for 24 hours. This data is intended to be illustrative of the expected outcomes from the protocols described below.

Gene SymbolGene NamePathwayHypothetical Fold Change (this compound vs. Control)
HMOX1Heme Oxygenase 1Antioxidant Response5.2
NQO1NAD(P)H Quinone Dehydrogenase 1Antioxidant Response4.1
GCLCGlutamate-Cysteine Ligase Catalytic SubunitGlutathione Synthesis3.5
G6PDGlucose-6-Phosphate DehydrogenasePentose Phosphate Pathway2.8
TXNRD1Thioredoxin Reductase 1Thioredoxin System3.1

Experimental Protocols

Experimental Workflow

The general workflow for measuring the effect of this compound on gene expression involves several key steps, from cell culture and treatment to data analysis.

G Cell_Culture Cell Culture 8Nitro_Treatment This compound Treatment Cell_Culture->8Nitro_Treatment Harvest_Cells Harvest Cells 8Nitro_Treatment->Harvest_Cells RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Western_Blot Western Blot Analysis (Nrf2 Nuclear Translocation) Harvest_Cells->Western_Blot qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Data_Analysis_Gene Gene Expression Data Analysis qRT_PCR->Data_Analysis_Gene Data_Analysis_Protein Protein Expression Data Analysis Western_Blot->Data_Analysis_Protein

Caption: General experimental workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Appropriate cell line (e.g., HEK293, U937, or other relevant cell type)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO or aqueous buffer)

  • Vehicle control (DMSO or buffer used for stock solution)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution to the desired final concentration (e.g., 1-50 µM) in complete cell culture medium. Prepare a vehicle control medium with the same final concentration of the solvent.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours). The optimal time should be determined empirically for the specific cell line and genes of interest.

  • Cell Harvesting: After the incubation period, proceed with cell harvesting for either RNA or protein extraction.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in nuclease-free water)

  • Nuclease-free water

  • Reverse transcription kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target genes (e.g., HMOX1, NQO1, GCLC, G6PD) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the harvested cells using TRIzol reagent or the lysis buffer from an RNA extraction kit, following the manufacturer's instructions.

    • Perform phase separation, precipitation, and washing steps to isolate total RNA.

    • Resuspend the RNA pellet in nuclease-free water.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's protocol.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for each gene of interest.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.

  • Data Analysis:

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Western Blot for Nrf2 Nuclear Translocation

Materials:

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Nuclear and Cytoplasmic Fractionation:

    • Following treatment with this compound, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 signal to the Lamin B1 signal and the cytoplasmic Nrf2 signal to the GAPDH signal to determine the extent of nuclear translocation.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the impact of this compound on gene expression. By elucidating the role of this compound in activating the Keap1-Nrf2 antioxidant response pathway, researchers can gain valuable insights into its potential as a therapeutic target for a variety of diseases characterized by oxidative stress and inflammation. Careful optimization of experimental conditions, such as treatment concentrations and incubation times, will be crucial for obtaining reliable and reproducible results.

Troubleshooting & Optimization

Technical Support Center: 8-Nitro-cGMP Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the sensitivity of 8-Nitro-cGMP detection by mass spectrometry.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Question: Why am I seeing a weak or no this compound signal?

Answer:

A complete or significant loss of signal can stem from several factors, ranging from sample preparation to instrument settings. Follow these steps to diagnose the issue:

  • Verify Instrument Performance:

    • Check System Suitability: Before running samples, inject a standard solution of this compound (e.g., 10 µg/mL) to confirm the LC-MS/MS system is functioning correctly.

    • Inspect the Electrospray: Visually check for a stable and consistent spray from the capillary tip. An inconsistent spray can indicate a clog or issue with the ion source.

    • Review MS Tune: Ensure the mass spectrometer has been recently tuned and calibrated.

  • Evaluate the LC Method:

    • Mobile Phase: Prepare fresh mobile phases. Contaminated or old solvents can lead to signal suppression. Ensure the pH is appropriate for retaining and ionizing this compound.

    • Column Health: The column may be degraded or contaminated. Flush the column with a strong solvent or replace it if performance does not improve.

    • Pump and Flow Rate: Check for leaks in the LC system and ensure the pumps are delivering a stable flow rate. Air bubbles in the pump can cause a complete loss of flow and signal.

  • Assess Sample Preparation:

    • Analyte Degradation: this compound can be unstable. Ensure samples are processed quickly and stored at low temperatures to prevent degradation.

    • Inefficient Extraction: Your sample preparation protocol may not be efficiently extracting this compound. Consider optimizing the extraction solvent and procedure. A spike-and-recovery study can help determine extraction efficiency.[1]

  • Confirm Ion Source Parameters:

    • Ensure that the ion source parameters (e.g., spray voltage, gas flows, and temperatures) are optimized for this compound. These settings can significantly impact ionization efficiency.

Question: What is causing high background noise in my chromatogram?

Answer:

High background noise reduces the signal-to-noise ratio (S/N), making it difficult to detect low-abundance analytes. Common causes include:

  • Contaminated Solvents or Reagents: Use only high-purity, LC-MS grade solvents and additives. Contaminants can introduce significant background noise.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress the analyte signal and increase background noise. Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove these interferences.

  • Contaminated LC-MS System: Contaminants can build up in the injection port, tubing, or ion source. Regularly clean these components according to the manufacturer's recommendations. Running blank injections after high-concentration samples can help prevent carryover.

  • Plasticizers and Other Lab Contaminants: Be mindful of contaminants from plasticware, glassware, and the general lab environment.

Question: My chromatographic peaks for this compound are tailing or broadening. What should I do?

Answer:

Poor peak shape can compromise resolution and quantification accuracy. Consider the following causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening. Try diluting your sample.

  • Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can interact with polar analytes like this compound, causing peak tailing. Ensure your mobile phase has an appropriate pH and ionic strength to minimize these interactions. Using a column with advanced end-capping can also help.

  • Column Contamination or Degradation: Contaminants accumulating at the head of the column can distort peak shape. Try back-flushing the column or replacing it.

  • Inappropriate Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to improve the accuracy and precision of this compound quantification?

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry.[2] An SIL-IS, such as 15N-labeled this compound, co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.[1] This allows for reliable correction of variations during sample preparation and analysis, leading to highly accurate and precise results.

Q2: When should I consider using chemical derivatization for this compound analysis?

Consider derivatization when you need to achieve the lowest possible limits of detection, especially for samples with very low endogenous levels of this compound. Chemical derivatization can significantly enhance ionization efficiency and improve chromatographic behavior. For the related molecule 8-nitroguanine, derivatization with 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG) coupled with online SPE resulted in a detection limit as low as 0.015 nM.[3][4] This strategy also improves specificity by reducing false-positive signals.[3]

Q3: What are the key sources of matrix effects in this compound analysis and how can I minimize them?

Matrix effects occur when co-eluting substances from the sample interfere with the ionization of this compound. Common sources include salts, phospholipids (B1166683) from cell membranes, and other endogenous metabolites. To minimize matrix effects:

  • Improve Sample Clean-up: Implement a robust sample preparation protocol. Protein precipitation is a simple first step, but for complex matrices, solid-phase extraction (SPE) is highly effective at removing interfering compounds.

  • Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: An SIL-IS is the most reliable way to compensate for unavoidable matrix effects.

Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?

For positive ion mode electrospray ionization (ESI), the typical parameters for Multiple Reaction Monitoring (MRM) are:

  • Analyte: this compound

  • Precursor Ion (m/z): 391

  • Product Ion (m/z): 197[1]

These values should be optimized on your specific instrument.

Quantitative Data Summary

Achieving high sensitivity is critical for the detection of this compound. The table below summarizes reported limits of detection (LOD) and quantification (LOQ) for cGMP and a derivatized nitrated guanine (B1146940) analog, providing a benchmark for expected sensitivity.

AnalyteMethodLOD/LOQReference
8-Nitroguanine LC-MS/MS with MTNG Derivatization & Online SPELOD: 0.015 nM [3][4]
cGMP Isotope Dilution LC-MS/MSLOQ Range: 1 - 20 nmol/L [5]

Note: The data for 8-Nitroguanine, a structurally similar molecule, demonstrates the potential for extremely high sensitivity for nitrated guanine species through chemical derivatization.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method for preparing cellular or plasma samples.

  • Sample Collection: Collect cells or plasma and place on ice.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound internal standard to the sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 97% Mobile Phase A, 3% Mobile Phase B) for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing an LC-MS/MS method. Parameters must be optimized for your specific system.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.0 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Start with 3% B, ramp to 100% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.15 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-20 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Key MS Parameters:

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • This compound Transition: 391 → 197 (m/z)[1]

    • IS Transition: (Specific to the mass of the stable isotope-labeled standard)

    • Optimization: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for maximum signal intensity.[1]

Visualizations

G cluster_0 NO Signaling Pathway & this compound Formation NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC ROS Reactive Oxygen Species (ROS) ROS->Peroxynitrite Nitro_cGMP This compound Peroxynitrite->Nitro_cGMP Nitrates cGMP or Guanosine SGuanylation Protein S-Guanylation Nitro_cGMP->SGuanylation Leads to

Caption: Formation pathway of this compound via nitric oxide and reactive oxygen species.

G cluster_1 Experimental Workflow for this compound Detection Sample 1. Sample Collection (Cells, Plasma, Tissue) Spike 2. Spike with Stable Isotope-Labeled IS Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation or SPE) Spike->Prepare Analyze 4. LC-MS/MS Analysis (C18 Column, ESI+, MRM) Prepare->Analyze Data 5. Data Processing (Peak Integration) Analyze->Data Quantify 6. Quantification (Ratio of Analyte to IS) Data->Quantify

Caption: A typical experimental workflow for quantifying this compound by LC-MS/MS.

G cluster_2 Troubleshooting Logic: Low MS Signal rect_node rect_node start Low or No Signal? check_ms Is MS Tuned & Standard Visible? start->check_ms check_lc Is LC Pressure & Flow Stable? check_ms->check_lc Yes solution_ms Action: Tune/Calibrate MS. Clean Ion Source. check_ms->solution_ms No check_sample Is Sample Prep Validated? check_lc->check_sample Yes solution_lc Action: Check for Leaks/Bubbles. Prepare Fresh Mobile Phase. check_lc->solution_lc No solution_sample Action: Optimize Extraction. Use Stable Isotope IS. check_sample->solution_sample No end Signal Restored check_sample->end Yes solution_ms->check_ms solution_lc->check_lc solution_sample->check_sample

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

References

troubleshooting high background in 8-Nitro-cGMP immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Nitro-cGMP immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background staining in IHC?

High background staining in IHC can arise from several factors, including non-specific binding of primary or secondary antibodies, endogenous enzyme activity, or issues with tissue processing.[1][2] It is crucial to systematically evaluate each step of the protocol to identify the source of the high background.

Q2: How can I be sure my staining is specific for this compound?

To confirm the specificity of your staining for this compound, appropriate controls are essential. A negative control, where the primary antibody is omitted, should be included to assess for non-specific binding of the secondary antibody.[3] Additionally, if possible, pre-adsorbing the primary antibody with an excess of this compound should abolish the staining, confirming its specificity.

Q3: Is antigen retrieval necessary for this compound IHC?

The necessity of antigen retrieval depends on the fixation method and the specific antibody used.[4] Formalin fixation, in particular, can create cross-links that mask the epitope. While some protocols for this compound immunocytochemistry do not explicitly mention a harsh antigen retrieval step, it is a critical parameter to optimize for your specific tissue and fixation conditions.[5]

Troubleshooting High Background Staining

High background can obscure specific staining, making interpretation of results difficult. The following sections detail potential causes and solutions.

Problem 1: Non-Specific Antibody Binding

Non-specific binding of antibodies is a frequent cause of high background. This can be due to ionic or hydrophobic interactions between the antibodies and the tissue.[2][6]

Solutions:

  • Optimize Antibody Concentration: Using an excessively high concentration of the primary antibody is a common reason for non-specific binding and high background.[1] It is essential to titrate the antibody to determine the optimal concentration that provides a strong specific signal with minimal background.

  • Blocking: Proper blocking of non-specific binding sites is a critical step.[7] Incubation with a blocking solution, such as normal serum from the species in which the secondary antibody was raised or bovine serum albumin (BSA), can significantly reduce background.[7][8]

  • Washing: Insufficient washing between antibody incubation steps can lead to high background. Ensure thorough but gentle washing with an appropriate buffer (e.g., PBS or TBS with a small amount of detergent like Tween-20).

Problem 2: Endogenous Enzyme Activity

If you are using an enzyme-based detection system (e.g., horseradish peroxidase (HRP) or alkaline phosphatase (AP)), endogenous enzyme activity within the tissue can lead to false-positive signals.[9][10]

Solutions:

  • Peroxidase Quenching: To block endogenous peroxidase activity, incubate the tissue sections in a solution of hydrogen peroxide (e.g., 3% H₂O₂ in methanol) before applying the primary antibody.[10]

  • Alkaline Phosphatase Inhibition: For AP-based detection, endogenous AP can be inhibited by adding levamisole (B84282) to the substrate solution.[3]

Problem 3: Issues with Tissue Preparation and Processing

Problems during tissue fixation, processing, or sectioning can also contribute to high background.

Solutions:

  • Fixation: Over-fixation or inadequate fixation can both lead to issues. While under-fixation can result in poor tissue morphology, over-fixation can mask antigens and increase non-specific binding.[11][12][13] The duration of fixation should be optimized for the tissue type and size.

  • Tissue Section Thickness: Thicker sections may trap more antibody non-specifically. Try cutting thinner sections to reduce background.[5]

  • Drying of Sections: Allowing the tissue sections to dry out at any stage of the staining process can cause high background.[5] Keep the slides in a humidified chamber during incubations.

Summary of Troubleshooting Strategies

Problem Area Potential Cause Recommended Solution
Antibodies Primary antibody concentration too highTitrate the primary antibody to find the optimal dilution.
Non-specific secondary antibody bindingRun a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody.
Blocking Insufficient blockingIncrease blocking incubation time or try a different blocking agent (e.g., 5% normal serum, BSA).[7]
Washing Inadequate washingIncrease the number and duration of wash steps.
Detection System Endogenous peroxidase activityQuench with 3% H₂O₂ before primary antibody incubation.[10]
Endogenous alkaline phosphatase activityAdd levamisole to the AP substrate solution.[3]
Tissue Over-fixationReduce fixation time. Optimize antigen retrieval.
Sections too thickCut thinner sections.[5]
Sections dried outKeep slides in a humidified chamber.[5]

Experimental Protocols

General Immunohistochemistry Workflow

A standard IHC protocol involves several key steps. The following is a generalized workflow that should be optimized for your specific antibody and tissue.

IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAntibody Primary Antibody Incubation Blocking->PrimaryAntibody SecondaryAntibody Secondary Antibody Incubation PrimaryAntibody->SecondaryAntibody Detection Detection (e.g., HRP-Polymer) SecondaryAntibody->Detection Chromogen Chromogen Substrate (e.g., DAB) Detection->Chromogen Counterstain Counterstaining Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration

Caption: A generalized workflow for immunohistochemistry.

Protocol for this compound Immunocytochemistry

This protocol is adapted from a study that successfully stained for this compound in cultured cells.[5]

  • Fixation: Fix cells with Zamboni solution (4% paraformaldehyde and 10 mM picric acid in 0.1 M phosphate (B84403) buffer, pH 7.4) at 4°C for 7 hours.[5]

  • Permeabilization: Permeabilize cells with 0.5% Triton X-100 at room temperature for 15 minutes.[5]

  • Blocking: Incubate with a commercial blocking agent like BlockAce overnight at 4°C to block non-specific antigenic sites.[5]

  • Primary Antibody Incubation: Incubate with an anti-8-nitro-cGMP monoclonal antibody (e.g., clone 1G6 at 1 µg/ml) overnight at 4°C.[5]

  • Washing: Rinse three times with 10 mM PBS (pH 7.4).[5]

  • Secondary Antibody Incubation: Incubate with a suitable fluorescently labeled secondary antibody (e.g., Cy3-labeled goat anti-mouse IgG).[5]

  • Washing and Mounting: Wash thoroughly and mount with an appropriate mounting medium.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making process for troubleshooting high background staining.

Troubleshooting_High_Background Start High Background Observed CheckSecondaryControl Run Secondary Antibody Only Control Start->CheckSecondaryControl SecondaryStaining Staining Present? CheckSecondaryControl->SecondaryStaining ChangeSecondary Change/Titrate Secondary Ab or Improve Blocking SecondaryStaining->ChangeSecondary Yes CheckPrimaryConc Decrease Primary Antibody Concentration SecondaryStaining->CheckPrimaryConc No ChangeSecondary->CheckPrimaryConc StillHighBackground1 Still High Background? CheckPrimaryConc->StillHighBackground1 CheckBlocking Optimize Blocking Step (Time, Agent) StillHighBackground1->CheckBlocking Yes Resolved Problem Resolved StillHighBackground1->Resolved No StillHighBackground2 Still High Background? CheckBlocking->StillHighBackground2 CheckEndogenousEnzymes Quench Endogenous Enzymes StillHighBackground2->CheckEndogenousEnzymes Yes StillHighBackground2->Resolved No StillHighBackground3 Still High Background? CheckEndogenousEnzymes->StillHighBackground3 ReviewTissuePrep Review Tissue Prep (Fixation, Sectioning) StillHighBackground3->ReviewTissuePrep Yes StillHighBackground3->Resolved No ReviewTissuePrep->Resolved

Caption: A decision tree for troubleshooting high background in IHC.

Signaling Pathway Context

This compound is formed from the reaction of nitric oxide (NO) and reactive oxygen species (ROS) with cGMP. It is involved in various signaling pathways, including the regulation of autophagy.[14]

Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC ROS Reactive Oxygen Species (ROS) EightNitro_cGMP This compound ROS->EightNitro_cGMP cGMP cGMP sGC->cGMP GTP GTP GTP->sGC cGMP->EightNitro_cGMP + ROS S_Guanylation S-Guanylation EightNitro_cGMP->S_Guanylation Protein_Cys Protein Cysteine Residues Protein_Cys->S_Guanylation Downstream Downstream Signaling (e.g., Autophagy Regulation) S_Guanylation->Downstream

Caption: Simplified signaling pathway showing the formation of this compound.

References

Technical Support Center: Optimizing S-Guanylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of S-guanylated proteins, particularly those of low abundance.

Frequently Asked Questions (FAQs)

Q1: What is protein S-guanylation?

A1: Protein S-guanylation is a post-translational modification where a guanosine (B1672433) monophosphate (GMP) moiety is covalently attached to the thiol group of a cysteine residue within a protein. This modification is mediated by 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), an electrophilic second messenger derived from the nitric oxide (NO) signaling pathway.[1][2][3] S-guanylation plays a role in redox signaling and can alter protein function, similar to other cysteine modifications like S-nitrosylation.[3]

Q2: Why is detecting low-abundance S-guanylated proteins challenging?

A2: Detecting low-abundance S-guanylated proteins is difficult due to several factors:

  • Low Stoichiometry: The modification may only occur on a small fraction of the total protein pool at any given time.

  • Lability: The S-guanyl bond can be unstable under certain experimental conditions.

  • Antibody Specificity: Antibodies raised against the cGMP moiety may have limited affinity or specificity, leading to weak signals or high background.

  • Complex Samples: The presence of highly abundant proteins in cell lysates can mask the signal from less abundant modified proteins.[4][5]

Q3: What are the primary methods for detecting S-guanylation?

A3: The main approaches include:

  • Immunoblotting: Using an antibody that specifically recognizes the S-guanylated cysteine or the cGMP adduct. This is often preceded by immunoprecipitation (IP) to enrich the protein of interest.[6]

  • Biotin-Switch Assay (BSA): A chemical method adapted for S-guanylation that involves (1) blocking all free thiols, (2) selectively reducing the S-guanyl modification to a free thiol, and (3) labeling the newly exposed thiol with a biotin (B1667282) tag for detection or enrichment.[7][8]

  • Mass Spectrometry (MS): A powerful tool for identifying the exact site of modification. This often involves enriching the modified proteins or peptides prior to analysis.[1][6]

Experimental Workflows & Signaling

The following diagrams illustrate the core signaling pathway leading to S-guanylation and a typical workflow for its detection.

G NO Nitric Oxide (NO) + Reactive Oxygen Species (ROS) sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP GTP->sGC NitroGTP 8-nitro-GTP sGC->NitroGTP Nitration Nitro_cGMP This compound NitroGTP->Nitro_cGMP ProteinSGMP S-Guanylated Protein Nitro_cGMP->ProteinSGMP ProteinSH Protein-SH (Reduced Cysteine) ProteinSH->ProteinSGMP S-guanylation

Caption: S-guanylation signaling pathway.[1]

G cluster_lysis Sample Preparation cluster_blocking Blocking Step cluster_reduction Reduction Step cluster_labeling Labeling Step cluster_detection Detection / Enrichment Lysis 1. Cell Lysis in Non-reducing Buffer + Protease Inhibitors Blocking 2. Block Free Thiols (e.g., with MMTS or NEM) Lysis->Blocking Reduction 3. Selective Reduction of S-guanyl modification (e.g., with Ascorbate) Blocking->Reduction Labeling 4. Label Newly Freed Thiols (e.g., with Biotin-HPDP) Reduction->Labeling Enrichment 5. Affinity Purification (Streptavidin Beads) Labeling->Enrichment Detection 6. Detection via Western Blot or MS Enrichment->Detection

Caption: Biotin-switch assay workflow for S-guanylation.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during S-guanylation assays.

Problem 1: No Signal or Very Weak Signal

Possible Cause Recommended Solution
Low abundance of target protein Increase the amount of starting material (cell lysate).[9] Perform an immunoprecipitation (IP) to enrich your protein of interest before running the assay.[10][11]
Inefficient S-guanylation Ensure the stimulus (e.g., this compound treatment) is sufficient to induce modification. Optimize treatment time and concentration. For in-vitro assays, a concentration of 100-200 µM this compound for 3 hours is a common starting point.[1][6]
Inefficient blocking of free thiols Incomplete blocking can lead to labeling of non-guanylated cysteines, consuming the biotin reagent and reducing signal from the target. Use a sufficient concentration of blocking reagent (e.g., 50 mM NEM or MMTS) and optimize incubation time and temperature (e.g., 20 min at 50°C).[12][13]
Inefficient reduction of S-guanyl bond The reduction step is critical. Ascorbate (B8700270) is commonly used, but its efficiency can be low.[14] Optimize ascorbate concentration (e.g., 1-50 mM) and incubation time (e.g., 1 hour at room temperature).[15] Consider alternative, stronger, yet selective reducing agents if necessary, though this requires careful validation.
Antibody/Detection issues For Western blotting, confirm the primary antibody works for your application and titrate it to find the optimal concentration.[16] Ensure the secondary antibody is compatible and active.[16] For biotin-based detection, ensure the streptavidin-HRP conjugate is active and used at the correct dilution.
Reagent Instability Prepare reagents fresh, especially blocking (e.g., NEM) and reducing (e.g., ascorbate) agents.[17] Store reagents according to manufacturer's instructions.

Problem 2: High Background

Possible Cause Recommended Solution
Insufficient blocking of non-specific sites Increase the concentration or duration of the blocking step (e.g., BSA or non-fat milk for Western blots).[18] Ensure blocking buffer is fresh and well-dissolved. For IP, pre-clear the lysate with beads to remove proteins that bind non-specifically.[9]
Antibody concentration too high High primary or secondary antibody concentrations can lead to non-specific binding.[19][20] Titrate antibodies to determine the lowest concentration that still provides a specific signal.[16]
Insufficient washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[18][19] Adding a mild detergent like Tween-20 to the wash buffer can also help.
Non-specific binding to beads (IP/BSA) Use a control IP with a non-specific IgG from the same host species as your primary antibody to assess background.[10] Pre-block beads with BSA before adding the lysate.
Endogenous biotin (for biotin-switch) Some tissues have high levels of endogenous biotin, which can be detected by streptavidin. Use an avidin/biotin blocking kit before the labeling step if this is suspected.[21]

Troubleshooting Decision Tree

G Start Start Assay Troubleshooting Problem What is the main issue? Start->Problem NoSignal No / Weak Signal Problem->NoSignal No/Weak Signal HighBg High Background Problem->HighBg High Background CheckProtein Is protein expressed? (Run Positive Control) NoSignal->CheckProtein CheckBlocking Is blocking sufficient? HighBg->CheckBlocking Enrich Increase lysate amount. Consider IP enrichment. CheckProtein->Enrich No CheckReagents Are assay reagents active? (Blocking/Reduction/Labeling) CheckProtein->CheckReagents Yes OptimizeRed Optimize reduction step. (Increase ascorbate conc./time) CheckReagents->OptimizeRed No CheckAb Is detection working? (Antibody/Streptavidin) CheckReagents->CheckAb Yes TitrateAb Titrate primary/secondary Ab. Check conjugate activity. CheckAb->TitrateAb No IncreaseBlocking Increase blocking time/conc. Try different blocking agent. CheckBlocking->IncreaseBlocking No CheckWashing Are wash steps adequate? CheckBlocking->CheckWashing Yes IncreaseWashing Increase wash number/duration. Add detergent to wash buffer. CheckWashing->IncreaseWashing No CheckAbConc Is Ab concentration too high? CheckWashing->CheckAbConc Yes ReduceAb Reduce primary/secondary Ab concentration. CheckAbConc->ReduceAb Yes

Caption: A logical guide for troubleshooting common assay issues.

Protocols & Quantitative Data

Optimized Immunoprecipitation (IP) for Low-Abundance Proteins

This protocol is optimized for enriching a target protein prior to Western blot analysis for S-guanylation.

  • Cell Lysis: Lyse cells in a non-denaturing, non-reducing buffer (e.g., RIPA buffer without DTT or β-mercaptoethanol) supplemented with a protease inhibitor cocktail. Keep samples on ice.[11]

  • Lysate Pre-clearing: Centrifuge lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[9]

  • Immunoprecipitation: Add the specific primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. The optimal antibody amount should be determined by titration but is often in the range of 1-10 µg per mg of total protein.[11]

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer. Thorough washing is critical to reduce background.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer. The sample is now ready for Western blot analysis.

Key Reagent Concentrations for Biotin-Switch Assay

The following table provides starting concentrations for key reagents. These should be optimized for your specific experimental system.

ReagentFunctionTypical ConcentrationReference
NEM (N-ethylmaleimide) Blocking free thiols20-50 mM[12][13]
MMTS (Methyl methanethiosulfonate) Blocking free thiols10-50 mM[15]
Ascorbate Reducing S-guanyl bond1-50 mM[14][15]
Biotin-HPDP Labeling nascent thiols1-2 mM[15]
Streptavidin Beads Enrichment of biotinylated proteins20-50 µL of slurry per sample[22]

Note on Mass Spectrometry: For identification of S-guanylation sites on low-abundance proteins by MS, enrichment is crucial. This can be achieved by IP of the target protein or by affinity purification of biotin-labeled peptides/proteins from a biotin-switch assay.[23][24] Subsequent analysis by LC-MS/MS can pinpoint the modified cysteine residue.[1][6]

References

preventing degradation of 8-Nitro-cGMP in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP) in biological samples and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

A1: this compound is a nitrated derivative of cyclic guanosine (B1672433) monophosphate (cGMP) formed in the presence of nitric oxide (NO) and reactive oxygen species.[1] It acts as a signaling molecule in various physiological and pathophysiological processes, including antioxidant responses, inflammation, and autophagy.[2][3] Its ability to modify proteins through a post-translational modification called S-guanylation makes it a key area of research.[4][5] Accurate measurement of this compound is crucial for understanding its role in cellular signaling and as a potential biomarker.

Q2: What are the main challenges in accurately measuring this compound?

A2: The primary challenges include its potential for degradation during sample collection, storage, and processing, its relatively low abundance in some biological systems, and the potential for analytical interferences. Key factors that can lead to degradation include exposure to light, enzymatic activity, and the presence of certain reactive species.[6]

Q3: What is the recommended method for quantifying this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[7] This technique allows for the accurate measurement of -Nitro-cGMP in complex biological matrices. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) can also be used.[7]

Q4: Is this compound susceptible to degradation by phosphodiesterases (PDEs)?

A4: this compound is notably resistant to degradation by phosphodiesterases (PDEs), the enzymes that typically hydrolyze cGMP.[8] This resistance contributes to its prolonged signaling activity compared to cGMP.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal
Potential Cause Troubleshooting Step Explanation
Sample Degradation 1. Minimize Light Exposure: Protect samples from light at all stages of collection, processing, and storage by using amber tubes and working under low-light conditions.This compound is photosensitive and can degrade upon exposure to light, particularly blue light (around 400 nm).[6]
2. Immediate Processing/Freezing: Process samples immediately after collection. If not possible, snap-freeze in liquid nitrogen and store at -80°C.Delays in processing can lead to enzymatic and non-enzymatic degradation.
3. Use of Antioxidants: Consider adding antioxidants like DTPA to the homogenization buffer to chelate metal ions that can catalyze degradation.
Inefficient Extraction 1. Optimize Extraction Solvent: Use ice-cold methanol (B129727) for extraction. Ensure the solvent-to-sample ratio is adequate for complete extraction.Methanol is a commonly used and effective solvent for extracting small molecules like this compound.
2. Thorough Homogenization: Ensure complete homogenization of tissues or lysis of cells to release intracellular this compound. Sonication or bead beating on ice can be effective.Incomplete sample disruption is a common cause of low recovery.
3. Incorporate Internal Standard Early: Add a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-Nitro-cGMP) at the very beginning of the sample preparation to account for extraction losses.An internal standard helps to normalize for variability during sample processing and analysis.
LC-MS/MS Issues 1. Check Instrument Sensitivity: Verify the performance of the LC-MS/MS system using a pure standard of this compound.Ensures that the instrument is capable of detecting the analyte at the expected concentrations.
2. Optimize MS Parameters: Ensure that the mass transitions (precursor and product ions) and collision energy are correctly optimized for this compound.Proper tuning of MS parameters is critical for achieving optimal sensitivity.
Issue 2: High Variability in this compound Measurements
Potential Cause Troubleshooting Step Explanation
Inconsistent Sample Handling 1. Standardize Protocols: Ensure that all samples are collected, processed, and stored in a highly consistent manner.Minor variations in timing, temperature, or reagents can introduce significant variability.
2. Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate addition of reagents and internal standards.Inaccurate volumes can lead to significant errors in quantification.
Matrix Effects 1. Assess Matrix Effects: Analyze samples from different sources or with different dilutions to evaluate the extent of ion suppression or enhancement.Components of the biological matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer.[9]
2. Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components.A longer gradient or a different column chemistry may be necessary.
3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
Incomplete Solubilization 1. Ensure Complete Reconstitution: After drying down the sample extract, ensure it is fully redissolved in the mobile phase before injection into the LC-MS/MS. Vortexing and sonication can aid in this process.Incomplete solubilization can lead to inconsistent injection amounts and high variability.

Data Presentation

Table 1: Stability of this compound Under Various Conditions

Condition Matrix Duration Stability/Half-life Recommendation
-80°C Biological Extracts> 1 yearHigh stabilityRecommended for long-term storage.
-20°C Biological ExtractsMonthsModerate stabilitySuitable for short- to medium-term storage.
4°C Aqueous BufferDaysLow stabilityAvoid prolonged storage at this temperature. Process samples promptly.
Room Temperature Aqueous BufferHoursVery low stabilityAvoid leaving samples at room temperature. Keep on ice during processing.
Exposure to Light (400 nm) Degassed Neutral Phosphate Buffer67.4 ± 1.8 min (half-life)[6]UnstableProtect samples from light at all times. Use amber vials.
Presence of H₂S-generating enzymes (CBS, CSE) Cell Culture-Leads to degradation[10]Be aware of the metabolic context of the sample, as endogenous H₂S can impact stability.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1,500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Extraction:

    • Add 500 µL of ice-cold methanol to the cell pellet.

    • Add a known amount of stable isotope-labeled this compound internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound
  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to separate this compound from isomers and matrix components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Optimize the precursor ion [M+H]⁺ and the most abundant product ions.

      • Internal Standard: Optimize the corresponding transitions for the stable isotope-labeled internal standard.

    • Instrument Parameters: Optimize capillary voltage, ion source temperature, nebulizer gas flow, and collision energy for maximum signal intensity.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_core This compound Formation cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NOS Nitric Oxide Synthase (NOS) Stimuli->NOS induces ROS Reactive Oxygen Species (ROS) Stimuli->ROS induces NO Nitric Oxide (NO) NOS->NO GTP GTP NO->GTP nitrates ROS->GTP nitrates 8_Nitro_GTP 8-Nitro-GTP GTP->8_Nitro_GTP sGC Soluble Guanylate Cyclase (sGC) 8_Nitro_cGMP This compound sGC->8_Nitro_cGMP cyclizes 8_Nitro_GTP->sGC substrate for Target_Proteins Target Proteins (e.g., Keap1) 8_Nitro_cGMP->Target_Proteins reacts with S_Guanylation S-Guanylation Target_Proteins->S_Guanylation Cellular_Response Cellular Response (e.g., Antioxidant Gene Expression) S_Guanylation->Cellular_Response

Caption: Signaling pathway of this compound formation and action.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection (Cells or Tissues) - Keep on ice - Protect from light Homogenization 2. Homogenization/Lysis - Add Internal Standard - Use ice-cold methanol Sample_Collection->Homogenization Extraction 3. Extraction - Vortex & Incubate on ice Homogenization->Extraction Centrifugation 4. Centrifugation - Pellet debris Extraction->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Drying 6. Solvent Evaporation Supernatant_Transfer->Drying Reconstitution 7. Reconstitution - In initial mobile phase Drying->Reconstitution LC_MS_MS 8. LC-MS/MS Analysis - Reversed-phase C18 - ESI+ MRM Reconstitution->LC_MS_MS Data_Processing 9. Data Processing - Integration of peaks LC_MS_MS->Data_Processing Quantification 10. Quantification - Use of calibration curve Data_Processing->Quantification

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Quantification of 8-Nitro-cGMP in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 8-Nitro-cGMP in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify in plasma?

A1: 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (this compound) is a nitrated derivative of cyclic guanosine (B1672433) monophosphate (cGMP) formed during conditions of oxidative and nitrative stress. It acts as a signaling molecule involved in various physiological and pathological processes, including inflammation and cardiovascular diseases.[1] Quantifying this compound in plasma is challenging due to its low endogenous concentrations, inherent instability, and the complexity of the plasma matrix, which can interfere with analytical methods.

Q2: Which analytical method is recommended for accurate quantification of this compound in plasma?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in plasma.[2][3] This method offers high specificity and can distinguish this compound from structurally similar molecules. While enzyme-linked immunosorbent assays (ELISAs) exist, they may be prone to cross-reactivity and matrix effects, potentially leading to less accurate results.

Q3: What are the critical pre-analytical factors to consider when collecting plasma for this compound measurement?

A3: Pre-analytical variables are crucial for obtaining reliable results. Key considerations include:

  • Anticoagulant Choice: The choice of anticoagulant can affect platelet activation and subsequent release of cellular components. Citrate-based anticoagulants are often recommended to minimize in vitro platelet activation.[4]

  • Sample Handling: To minimize degradation, blood samples should be processed promptly. Delays can lead to changes in the plasma proteome and metabolome.[5][6]

  • Centrifugation: Proper centrifugation is essential to obtain platelet-poor plasma. Recommended speeds are typically between 2,000-3,000 x g for 10-15 minutes.[7] Temperature during centrifugation should be controlled, with refrigeration being a common practice for labile analytes.

  • Storage: For long-term storage, plasma samples should be kept at -80°C to ensure the stability of labile molecules like this compound.[8]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound in plasma?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, are a common challenge in plasma analysis. To minimize these effects:

  • Effective Sample Preparation: Use robust extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects and variations in sample processing.

  • Chromatographic Separation: Optimize the liquid chromatography method to achieve good separation of this compound from other plasma components.

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
Problem Possible Cause Recommended Solution
Low or No Signal for this compound Degradation of Analyte: this compound is unstable.Ensure proper sample collection on ice, prompt processing, and storage at -80°C. Avoid multiple freeze-thaw cycles.
Inefficient Extraction: The analyte is not being effectively recovered from the plasma.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent is appropriate for this compound.
Suboptimal MS Parameters: Incorrect mass transitions or ionization settings.Verify the precursor and product ion m/z values for this compound. Optimize source parameters (e.g., spray voltage, gas flows, temperature).
High Background Noise Matrix Effects: Co-eluting plasma components are interfering with the signal.Improve chromatographic separation to better resolve this compound from interfering species. Employ a more rigorous sample clean-up procedure.
Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system.Use high-purity LC-MS grade solvents. Flush the LC system and mass spectrometer thoroughly.
Poor Peak Shape Suboptimal Chromatography: Inappropriate column, mobile phase, or gradient.Experiment with different C18 columns. Optimize the mobile phase composition (e.g., pH, organic solvent) and gradient elution profile.
Sample Overload: Injecting too much sample onto the column.Reduce the injection volume or dilute the sample extract.
Inconsistent Results/Poor Reproducibility Variability in Sample Preparation: Inconsistent extraction or handling of samples.Standardize the entire sample preparation workflow. Use an automated liquid handler if available for better precision.
Unstable Internal Standard: Degradation or inconsistent addition of the internal standard.Ensure the stability of the internal standard stock solution. Add the internal standard early in the sample preparation process.
Sample Preparation Troubleshooting
Problem Possible Cause Recommended Solution
Low Recovery of this compound Inefficient Protein Precipitation: Incomplete removal of proteins can trap the analyte.Test different protein precipitation agents (e.g., acetonitrile (B52724), methanol, perchloric acid) and ratios. Ensure thorough vortexing and adequate incubation time at a cold temperature.
Analyte Adsorption: this compound may adsorb to plasticware.Use low-binding microcentrifuge tubes and pipette tips.
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough.Optimize the SPE elution solvent composition and volume.
Clogged SPE Cartridge or LC Column Particulate Matter in Sample: Insufficient clarification of the plasma extract.Centrifuge the sample at a higher speed or for a longer duration after protein precipitation. Consider using a filter before loading onto the SPE cartridge or LC column.
Presence of Phospholipids Ineffective Removal during Extraction: Phospholipids are a major source of matrix effects in plasma.Incorporate a phospholipid removal step in your sample preparation, such as using a specific phospholipid removal plate or a targeted LLE.

Experimental Protocols

Plasma Sample Collection and Processing
  • Blood Collection: Collect whole blood into tubes containing a citrate-based anticoagulant (e.g., sodium citrate).[4] Immediately place the tubes on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.[7]

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Second Centrifugation (Optional but Recommended): To obtain platelet-poor plasma, perform a second centrifugation of the collected plasma at 2,500 x g for 15 minutes at 4°C.

  • Aliquoting and Storage: Aliquot the plasma into pre-labeled, low-binding cryovials and immediately store at -80°C until analysis.[8]

LC-MS/MS Quantification of this compound in Plasma
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound internal standard to each plasma sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate this compound from matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Quantitative Data Summary

Table 1: Reported Concentrations of cGMP in Human Plasma

Condition Mean Concentration (nmol/L) Reference
Healthy Volunteers (Baseline)2.06 ± 0.83[9]
Healthy Volunteers (after Arginine)2.73 ± 1.16[9]

Note: Data for endogenous this compound in human plasma is limited in the public domain and often presented in relative terms due to its low abundance. The levels of related nitrated molecules, such as nitrated fatty acids, have been reported in the low nanomolar range in plasma from healthy individuals and can be elevated in cardiovascular disease.[10]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway This compound Signaling Pathway ROS Reactive Oxygen Species (ROS) 8-Nitro-GTP 8-Nitro-GTP ROS->8-Nitro-GTP Nitration NO Nitric Oxide (NO) sGC soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP GTP->sGC GTP->8-Nitro-GTP cGMP cGMP sGC->cGMP This compound This compound 8-Nitro-GTP->this compound sGC action Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 S-guanylation of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation and Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activation

Caption: this compound formation and its role in the Keap1-Nrf2 antioxidant response pathway.

digraph "LC-MS_MS_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Workflow for this compound in Plasma", rankdir="TB"];
node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead="normal", color="#5F6368"];

// Nodes start [label="Start: Plasma Sample", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_is [label="Add Stable Isotope-Labeled\nInternal Standard"]; protein_precipitation [label="Protein Precipitation\n(e.g., with Acetonitrile)"]; centrifuge1 [label="Centrifugation"]; extract_supernatant [label="Extract Supernatant"]; dry_down [label="Evaporate to Dryness"]; reconstitute [label="Reconstitute in\nMobile Phase"]; lc_ms_analysis [label="LC-MS/MS Analysis", shape="parallelogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_processing [label="Data Processing and\nQuantification"]; end [label="End: this compound\nConcentration", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> add_is; add_is -> protein_precipitation; protein_precipitation -> centrifuge1; centrifuge1 -> extract_supernatant; extract_supernatant -> dry_down; dry_down -> reconstitute; reconstitute -> lc_ms_analysis; lc_ms_analysis -> data_processing; data_processing -> end; }

Caption: A typical experimental workflow for the quantification of this compound in plasma using LC-MS/MS.

References

best practices for handling and storing 8-Nitro-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 8-Nitro-cGMP, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

8-Nitroguanosine 3',5'-cyclic monophosphate (this compound) is a nitrated derivative of cyclic guanosine (B1672433) monophosphate (cGMP). It acts as a signaling molecule in various biological processes. Its characteristic chemical feature is the ability to modify cysteine residues on proteins through a process called S-guanylation.[1] This post-translational modification involves the transfer of the guanosine monophosphate moiety to a reactive thiol group on a cysteine, altering the protein's function.

Q2: What are the general recommendations for storing this compound?

While specific supplier recommendations should always be followed, general best practices for storing this compound are:

  • Solid Form: Store as a solid at -20°C or below for long-term stability. Protect from light.

  • Solutions: Prepare stock solutions in a suitable solvent such as water or a buffer (e.g., neutral phosphate (B84403) buffer). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light.

Q3: How should I handle this compound in the laboratory?

Due to its light sensitivity and chemical reactivity, the following handling precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Light Protection: this compound is unstable in the presence of light, particularly blue light.[2] All handling steps, including weighing, reconstitution, and experimental procedures, should be performed in a light-protected environment. Use amber-colored vials or tubes, or wrap them in aluminum foil. Work in a dimly lit room or use a dark box when possible.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

Q4: How do I prepare a stock solution of this compound?

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the compound in a light-protected environment.

  • Add the appropriate volume of pre-chilled, high-purity solvent (e.g., sterile water or buffer) to the vial.

  • Vortex briefly to dissolve the compound completely.

  • Aliquot the stock solution into single-use, light-protected tubes and store immediately at -80°C.

Data Presentation

Table 1: Stability of this compound under different conditions.

ConditionSolvent/MatrixConcentrationHalf-lifeSource
Irradiation with blue light (400 ± 16 nm)Degassed neutral phosphate buffer27 mM67.4 ± 1.8 min[2]

Note: Comprehensive quantitative stability data for this compound in various solvents and temperatures is limited. It is recommended that users perform their own stability assessments for their specific experimental conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) buffer, pH 3.7

  • Mobile Phase B: Acetonitrile with 0.05% formic acid

  • This compound standard

  • Samples for analysis (e.g., cell lysates, reaction mixtures)

Procedure:

  • Sample Preparation:

    • For cellular samples, lyse the cells and precipitate proteins using a suitable method (e.g., trichloroacetic acid or acetone (B3395972) precipitation).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is to start with a low percentage of B, and gradually increase it over time to elute the compound.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Monitor the absorbance at the wavelength corresponding to the maximum absorbance of this compound (around 370 nm).[2]

    • Standard Curve: Prepare a standard curve using known concentrations of this compound to quantify the amount in the samples.

Protocol 2: Detection of Protein S-Guanylation in Cell Culture

This protocol outlines the steps to treat cells with this compound and detect S-guanylated proteins by Western blotting.

Materials:

  • Cell culture reagents

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody specific for S-guanylated proteins

  • HRP-conjugated secondary antibody

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound for the specified duration. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against S-guanylated proteins overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting Guides

Troubleshooting HPLC Analysis of this compound
IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peak for this compound Degradation of this compound due to light exposure.Protect samples and standards from light at all times. Prepare fresh standards.
Low concentration in the sample.Concentrate the sample or use a more sensitive detector.
Incorrect injection volume.Ensure the correct volume is being injected.
Peak tailing Column degradation.Replace the column.
Incompatible sample solvent.Dissolve the sample in the mobile phase.
Interaction with metal components in the HPLC system.Use a bio-inert HPLC system if available.
Shifting retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate pH.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure a consistent flow rate.
Troubleshooting this compound Cell-Based Assays
IssuePossible Cause(s)Suggested Solution(s)
No or low signal for S-guanylation Insufficient concentration or incubation time of this compound.Perform a dose-response and time-course experiment to optimize treatment conditions.
Poor cell permeability of this compound.Ensure the compound is properly dissolved and consider using a permeabilization agent if appropriate for the assay.
Low abundance of target protein or low reactivity of cysteine residues.Use a positive control if available. Consider overexpressing the target protein.
High background in Western blot for S-guanylation Non-specific binding of the primary or secondary antibody.Optimize antibody concentrations and blocking conditions. Increase the number and duration of wash steps.
Contamination of reagents.Use fresh, high-quality reagents.
Cell toxicity observed after treatment This compound concentration is too high.Perform a cytotoxicity assay to determine the optimal non-toxic concentration.
Solvent toxicity.Ensure the final concentration of the solvent (if used) is not toxic to the cells.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_experiment Experimental Procedure cluster_data Data Analysis prep_solid Solid this compound prep_solution Stock Solution (-80°C, light-protected) prep_solid->prep_solution Dissolve in appropriate solvent prep_working Working Solution (Diluted from stock) prep_solution->prep_working Dilute for experiment exp_treatment Cell Treatment or In Vitro Reaction prep_working->exp_treatment Add to experiment exp_lysis Sample Lysis/ Quenching exp_treatment->exp_lysis exp_analysis Analysis (e.g., HPLC, Western Blot) exp_lysis->exp_analysis data_quant Quantification exp_analysis->data_quant data_interp Interpretation data_quant->data_interp

Caption: Experimental workflow for using this compound.

signaling_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates Nitro_GTP 8-Nitro-GTP NO->Nitro_GTP with ROS, nitrates ROS Reactive Oxygen Species (ROS) cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->Nitro_GTP Nitro_cGMP This compound Nitro_GTP->Nitro_cGMP sGC action S_Guanylated_Protein S-Guanylated Protein Nitro_cGMP->S_Guanylated_Protein reacts with Protein Protein with Cysteine Protein->S_Guanylated_Protein Downstream Downstream Cellular Effects S_Guanylated_Protein->Downstream

Caption: Simplified signaling pathway of this compound.

troubleshooting_logic start Unexpected Experimental Result check_reagents Check Reagent Stability (e.g., this compound, antibodies) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Protocol Execution protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok check_equipment Verify Equipment Functionality (e.g., HPLC, plate reader) equipment_ok Equipment Calibrated and Working? check_equipment->equipment_ok reagent_ok->check_protocol Yes prepare_new Prepare Fresh Reagents reagent_ok->prepare_new No protocol_ok->check_equipment Yes rerun_carefully Repeat Experiment with Care protocol_ok->rerun_carefully No calibrate_service Calibrate or Service Equipment equipment_ok->calibrate_service No consult_literature Consult Literature for Similar Issues equipment_ok->consult_literature Yes

Caption: Logical troubleshooting workflow.

References

minimizing off-target effects of exogenous 8-Nitro-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of exogenous 8-Nitro-cGMP in research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation to minimize and control for potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The primary mechanism of action for this compound is a post-translational modification called protein S-guanylation.[1][2][3] This process involves the covalent attachment of a cGMP moiety to reactive cysteine residues on target proteins. This modification can alter the function, localization, and interaction of proteins, thereby mediating the downstream signaling effects of this compound. A key target of S-guanylation is the redox-sensor protein Keap1.[2][3]

Q2: How does the action of this compound differ from that of cGMP?

A2: While this compound is an analog of cGMP, its primary signaling mechanism is distinct. cGMP typically activates cGMP-dependent protein kinases (PKGs).[4] this compound can also activate PKG, but its more prominent role is as an electrophile that directly modifies proteins via S-guanylation.[2][3] This redox-active property is not a feature of cGMP.

Q3: What is a suitable concentration of exogenous this compound to use in cell culture experiments?

A3: A concentration of 30 μmol/L has been successfully used in studies with mouse primary osteoblasts for 12 to 48 hours without affecting cell proliferation.[5] However, the optimal concentration is cell-type and context-dependent. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired biological response while minimizing potential off-target effects.

Q4: How can I be sure that the observed effects are specific to this compound?

A4: To ensure the specificity of your results, it is essential to include proper controls. A key negative control is the use of a non-nitrated, cell-permeable cGMP analog, such as 8-bromo-cGMP.[5][6][7] This helps to distinguish the effects of S-guanylation by this compound from the canonical cGMP/PKG signaling pathway. Additionally, performing experiments in cells where the target protein for S-guanylation is knocked down or mutated can confirm specificity.

Q5: What are the stability and handling considerations for this compound?

A5: this compound is sensitive to light. It undergoes photodegradation when exposed to blue light (around 400 nm) with a half-life of approximately 67 minutes.[8] Therefore, it is critical to protect this compound solutions from light during preparation, storage, and experimentation. It can also be degraded by reactive sulfur species.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect after this compound treatment. Degradation of this compound: Exposure to light during handling or the experiment.Prepare this compound solutions fresh and protect from light at all times. Use amber-colored tubes and cover plates with foil.
Insufficient intracellular concentration: Poor cell permeability or rapid efflux.Verify intracellular uptake of this compound using LC-MS/MS.[5][9] If uptake is low, consider optimizing treatment duration or using a different delivery method.
Inactive compound: Improper storage or handling.Ensure this compound is stored under the recommended conditions (typically -20°C or -80°C, desiccated, and protected from light).
High variability between replicate experiments. Inconsistent this compound concentration: Pipetting errors or incomplete dissolution.Ensure complete dissolution of this compound in the appropriate vehicle before adding to the culture medium. Vortex thoroughly.
Light sensitivity: Inconsistent light exposure between experiments.Standardize all handling procedures to minimize light exposure.
Unexpected or off-target effects observed. Concentration is too high: High concentrations may lead to non-specific protein modifications or activation of unintended pathways.Perform a dose-response curve to identify the optimal concentration. Start with a low concentration and titrate up.
Activation of cGMP/PKG pathway: The observed effect may be due to the cGMP-like activity of this compound.Use 8-bromo-cGMP as a control to differentiate between S-guanylation-mediated effects and cGMP/PKG-mediated effects.[5][6][7]
Cytotoxicity: The observed phenotype may be a result of cell stress or death.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment to rule out cytotoxicity.[10] A study on mouse osteoblasts showed no effect on proliferation at 30 µmol/L.[5]
Difficulty confirming S-guanylation of target protein. Low level of S-guanylation: The modification may be transient or occur on a small fraction of the protein pool.Enrich for your protein of interest via immunoprecipitation before performing a Western blot for S-guanylation.
Antibody issues: The anti-S-guanylation antibody may not be specific or sensitive enough.Validate the antibody using a positive control (e.g., in vitro S-guanylation of a recombinant protein).

Quantitative Data Summary

The following table summarizes key quantitative data from a study using exogenous this compound on mouse primary osteoblasts.[5]

ParameterValueCell TypeDurationMethod
Exogenous Concentration 30 µmol/LMouse primary osteoblasts48 hCell Culture
Intracellular Concentration ~15-20 pmol/mg proteinMouse primary osteoblasts48 hLC-MS/MS
Effect on Cell Proliferation No significant effectMouse primary osteoblastsUp to 72 hTrypan Blue Exclusion

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from a study on C6 glioma cells and mouse osteoblasts.[5][11]

1. Cell Lysis and Extraction: a. After treatment with exogenous this compound, wash cells twice with ice-cold PBS. b. Lyse the cells with an appropriate volume of ice-cold methanol (B129727) containing an internal standard (e.g., stable isotope-labeled this compound). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Use a suitable C18 reverse-phase column for chromatographic separation. b. Employ a gradient elution with mobile phases such as methanol and water, both containing a small percentage of formic acid to improve ionization. c. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and the internal standard. The specific precursor and product ion transitions should be optimized for your instrument.

Protocol 2: Detection of Protein S-Guanylation by Western Blot

This protocol provides a general workflow for detecting S-guanylated proteins.

1. Sample Preparation: a. Lyse cells treated with this compound in a lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).

2. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for S-guanylated cysteine residues overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling_Pathway cluster_stimulus Stimulus cluster_synthesis Synthesis cluster_action Mechanism of Action cluster_response Cellular Response NO NO GTP GTP NO->GTP Nitration ROS ROS ROS->GTP Nitration 8-Nitro-GTP 8-Nitro-GTP GTP->8-Nitro-GTP sGC Soluble Guanylyl Cyclase (sGC) 8-Nitro-GTP->sGC This compound This compound sGC->this compound Target_Protein Target Protein (e.g., Keap1) This compound->Target_Protein S-guanylation S_Guanylation S-Guanylated Target Protein Target_Protein->S_Guanylation Downstream_Signaling Altered Protein Function & Downstream Signaling S_Guanylation->Downstream_Signaling

Caption: Signaling pathway of endogenous this compound formation and action.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Culture Cells Start->Cell_Culture Treatment 2. Treat with Exogenous This compound Cell_Culture->Treatment Controls Include Controls: - Vehicle - 8-bromo-cGMP Treatment->Controls Incubation 3. Incubate for Defined Period Treatment->Incubation Endpoint_Analysis 4. Endpoint Analysis Incubation->Endpoint_Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Analysis->Cell_Viability Intracellular_Conc LC-MS/MS for Intracellular [this compound] Endpoint_Analysis->Intracellular_Conc S_Guanylation_Detection Western Blot for S-guanylation Endpoint_Analysis->S_Guanylation_Detection Phenotypic_Assay Phenotypic/Functional Assay Endpoint_Analysis->Phenotypic_Assay Data_Interpretation 5. Data Interpretation Cell_Viability->Data_Interpretation Intracellular_Conc->Data_Interpretation S_Guanylation_Detection->Data_Interpretation Phenotypic_Assay->Data_Interpretation

Caption: Experimental workflow for studying the effects of exogenous this compound.

Troubleshooting_Logic Problem Unexpected Results Check_Concentration Is the concentration appropriate? Problem->Check_Concentration Check_Controls Are controls behaving as expected? Problem->Check_Controls Check_Stability Was the compound handled correctly? Problem->Check_Stability High_Concentration Perform Dose-Response Check_Concentration->High_Concentration No Control_Issue Validate Control Compounds and Experimental Setup Check_Controls->Control_Issue No Stability_Issue Review Handling Procedures (e.g., light protection) Check_Stability->Stability_Issue No Solution Refine Protocol High_Concentration->Solution Control_Issue->Solution Stability_Issue->Solution

Caption: Troubleshooting logic for experiments with exogenous this compound.

References

Technical Support Center: Protocol Refinement for Reproducible S-guanylation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-guanylation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable results in the study of this critical post-translational modification. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during S-guanylation analysis.

Frequently Asked Questions (FAQs)

Q1: What is protein S-guanylation?

A1: Protein S-guanylation is a post-translational modification where a guanosine (B1672433) monophosphate (GMP) moiety is attached to a reactive cysteine thiol group on a protein. This modification is mediated by 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), an electrophilic second messenger formed from the reaction of nitric oxide (NO) and reactive oxygen species (ROS).[1][2] S-guanylation plays a significant role in redox-based cell signaling.[1]

Q2: What are the key cellular processes regulated by S-guanylation?

A2: S-guanylation is involved in various cellular processes, including the antioxidant adaptive response through modification of proteins like Keap1, which leads to the activation of the Nrf2 pathway.[1][3] It also participates in the regulation of mitochondrial function and autophagy.[2][4]

Q3: Why is this compound unstable and how should I handle it?

A3: this compound is sensitive to light and can degrade, which can affect the reproducibility of your experiments. It has been shown to be unstable upon irradiation with blue light (around 400 nm).[1][5] Therefore, it is crucial to protect this compound solutions from light by using amber tubes or wrapping tubes in foil. Prepare fresh solutions before use and store them according to the manufacturer's instructions, typically at -20°C or below.

Q4: What are the best methods to detect S-guanylation?

A4: The most common methods for detecting S-guanylation include:

  • Western Blotting: Using antibodies specific for S-guanylated proteins (anti-8-RS-cGMP antibodies).[6]

  • Immunoprecipitation (IP): To enrich for S-guanylated proteins from a complex mixture before detection by Western blotting or mass spectrometry.[4][7]

  • Mass Spectrometry (MS): For identifying specific S-guanylation sites on a protein.[3][6][8] This is often coupled with liquid chromatography (LC-MS/MS) for complex samples.[3][8]

Q5: What are appropriate positive and negative controls for my S-guanylation experiment?

A5: Proper controls are essential for validating your results.[9]

  • Positive Control: A protein known to be S-guanylated, such as recombinant Keap1 incubated with this compound, can be used.[6][10] Alternatively, treating cells with an NO donor like S-nitroso-N-acetylpenicillamine (SNAP) can induce S-guanylation.[6]

  • Negative Control: A cell lysate from a cell line that does not express the protein of interest or a sample not treated with an inducer of S-guanylation.[9] For in vitro assays, a reaction mixture without this compound should be included.

Troubleshooting Guides

Western Blotting for S-guanylation
Problem Possible Cause Recommended Solution
No or Weak Signal Insufficient S-guanylation of the target protein.Increase the concentration of the S-guanylation inducer (e.g., this compound or NO donor) or the incubation time. Optimize cell lysis conditions to ensure the protein of interest is efficiently extracted.
Poor antibody performance.Use a validated anti-S-guanylation antibody at the recommended dilution. Test different primary antibodies if available.
Inefficient protein transfer.Optimize transfer conditions (voltage, time, buffer composition) for your protein of interest based on its molecular weight. Confirm transfer with Ponceau S staining.
High Background Non-specific antibody binding.Increase the number and duration of wash steps.[11] Use a high-quality blocking agent such as 5% w/v Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.[12][13][14]
Contamination of reagents.Use fresh, high-purity reagents and sterile techniques.
Multiple Bands or Artifacts Non-specific protein aggregation.Ensure complete reduction and denaturation of samples by adding fresh reducing agents (e.g., DTT or β-mercaptoethanol) to the loading buffer and boiling the samples before loading.
Endogenous biotinylated proteins interfering with detection (if using a biotin-avidin system).Use a detection system that is not based on biotin-avidin or pre-block the membrane with avidin.[15]
"Ghost" bands from protein-bound polyphenols (if studying plant extracts or polyphenols).Be aware that protein-bound polyphenols can cause artifacts with chemiluminescence-based detection.[16] Consider alternative detection methods.
Immunoprecipitation (IP) of S-guanylated Proteins
Problem Possible Cause Recommended Solution
Low or No Protein Pulldown Inefficient antibody-antigen interaction.Optimize the antibody concentration and incubation time.[11][17] Ensure the lysis buffer is compatible with the antibody and does not disrupt the S-guanylation modification. Polyclonal antibodies may perform better than monoclonal antibodies for IP.[17]
Low abundance of the S-guanylated protein.Increase the amount of starting material (cell lysate). Pre-enrich the sample for the protein of interest if possible.
S-guanylation modification is labile.Perform all steps at 4°C and include protease inhibitors in your buffers.[11]
High Background/Non-specific Binding Proteins binding non-specifically to the beads.Pre-clear the lysate by incubating it with beads alone before adding the antibody.[18] Increase the stringency and number of wash steps.[11]
Antibody fragments co-eluting with the protein of interest.Crosslink the antibody to the beads before incubation with the lysate. Use a gentle elution buffer to minimize antibody elution.[18]

Experimental Protocols

Protocol 1: In Vitro S-guanylation of Mitochondrial Proteins

This protocol is adapted from studies on mitochondrial protein S-guanylation.[7]

Materials:

  • Isolated mitochondria

  • RIPA buffer (10 mM Tris-HCl, 1% NP-40, 0.1% sodium deoxycholate, 0.1% SDS, 150 mM NaCl, pH 7.4)

  • This compound solution (freshly prepared)

  • Protease inhibitor cocktail

Procedure:

  • Lyse isolated mitochondria in RIPA buffer containing protease inhibitors to a final protein concentration of 1 mg/mL.

  • Add this compound to the mitochondrial lysate to a final concentration of 200 µM.

  • Incubate the mixture at 37°C for 3 hours.

  • The S-guanylated protein sample is now ready for downstream analysis such as Western blotting or mass spectrometry.

Protocol 2: Detection of S-guanylated Proteins by Western Blot

Materials:

  • S-guanylated protein sample

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (anti-S-guanylation)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-S-guanylation antibody overnight at 4°C with gentle shaking.[14]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: Identification of S-guanylation Sites by LC-MS/MS

This is a general workflow for identifying post-translational modifications.[3][8]

Materials:

  • S-guanylated protein band excised from a gel or an enriched protein sample

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Trypsin (sequencing grade)

  • LC-MS/MS system

Procedure:

  • In-gel Digestion (if applicable):

    • Excise the protein band of interest from a Coomassie-stained gel.

    • Destain the gel piece.

    • Reduce and alkylate the cysteine residues.

    • Digest the protein with trypsin overnight at 37°C.

    • Extract the peptides from the gel.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against a protein database to identify the peptides and the protein.

    • Use specialized software to identify the S-guanylation modification on cysteine residues, looking for a specific mass shift corresponding to the GMP adduct.

Visualizations

S_guanylation_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates ROS Reactive Oxygen Species (ROS) cGMP cGMP sGC->cGMP GTP to cGMP GTP GTP nitro_cGMP This compound cGMP->nitro_cGMP + ROS/NO S_guanylated_Protein S-guanylated Protein (Protein-Cys-SGMP) nitro_cGMP->S_guanylated_Protein reacts with Protein_SH Protein-Cys-SH Protein_SH->S_guanylated_Protein Signaling Downstream Signaling (e.g., Nrf2 activation) S_guanylated_Protein->Signaling experimental_workflow start Start: Cell/Tissue Lysate or Purified Protein induce Induce S-guanylation (e.g., with this compound) start->induce enrich Enrichment (Optional) (e.g., Immunoprecipitation) induce->enrich separate Protein Separation (SDS-PAGE) induce->separate Direct Analysis enrich->separate detect Detection (Western Blot with anti-S-guanylation Ab) separate->detect identify Identification (LC-MS/MS) separate->identify Excise band end_wb Result: Detection of S-guanylated Proteins detect->end_wb end_ms Result: Identification of S-guanylation Sites identify->end_ms troubleshooting_logic start Problem: No Signal in Western Blot check_protein Is the protein of interest expressed and stable? start->check_protein check_sguanylation Was S-guanylation induced effectively? check_protein->check_sguanylation Yes solution1 Solution: Optimize lysis buffer, use protease inhibitors. check_protein->solution1 No check_antibody Is the primary antibody working correctly? check_sguanylation->check_antibody Yes solution2 Solution: Increase this compound conc., use positive control. check_sguanylation->solution2 No check_transfer Was the protein transfer to the membrane successful? check_antibody->check_transfer Yes solution3 Solution: Validate antibody, test different dilutions. check_antibody->solution3 No solution4 Solution: Check with Ponceau S, optimize transfer conditions. check_transfer->solution4 No

References

dealing with cross-reactivity in 8-Nitro-cGMP immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during 8-Nitro-cGMP immunoassays, with a specific focus on managing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (this compound) is a nitrated derivative of cyclic GMP (cGMP). It is formed in cells under conditions of oxidative and nitrative stress when nitric oxide (NO) and reactive oxygen species (ROS) are present.[1][2][3] this compound is considered a key signaling molecule in redox-dependent pathways, mediating protein S-guanylation, a post-translational modification that can alter protein function.[4][5] Its measurement provides insights into cellular redox status and NO-dependent signaling in various physiological and pathological conditions, including inflammation, neuronal signaling, and cardiovascular function.[3]

Q2: What is the principle of an this compound immunoassay?

Most this compound immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (the tracer) for binding to a limited number of specific antibody-binding sites coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; higher concentrations of this compound in the sample lead to less tracer binding and a weaker color signal.

Q3: What are the most common sources of error in an this compound immunoassay?

Common sources of error include:

  • Cross-reactivity: Interference from structurally similar molecules.

  • Matrix effects: Components in the biological sample (e.g., lipids, proteins) interfering with the assay.

  • Improper sample handling and preparation: Degradation of this compound by phosphodiesterases (PDEs) or improper extraction.

  • Pipetting errors: Inaccurate dispensing of reagents, samples, or standards.

  • Inadequate washing: High background signal due to insufficient removal of unbound reagents.

  • Incorrect incubation times or temperatures: Leading to suboptimal antibody-antigen binding.

Troubleshooting Guide: Cross-Reactivity

Cross-reactivity occurs when the antibody in the immunoassay binds to molecules other than this compound that have a similar chemical structure. This can lead to inaccurate quantification and overestimation of this compound levels.

Q4: Which molecules are known to cross-react in cGMP immunoassays, and could they affect my this compound assay?

While specific cross-reactivity data for this compound kits should always be consulted from the manufacturer's datasheet, studies on cGMP immunoassays have identified several potential cross-reactants.[6][7][8] It is crucial to assess the potential for these and other structurally related molecules to interfere with your specific this compound assay.

Potential Cross-Reactants in Immunoassays for cGMP and its Analogs

CompoundPotential for Cross-ReactivityComments
cGMP HighAs the parent molecule, cGMP is a primary potential cross-reactant. The specificity of the antibody for the nitro group at the 8-position is critical.
8-Bromo-cGMP Moderate to HighThis analog is structurally very similar to this compound and has shown significant cross-reactivity in some cGMP immunoassays.[6][9]
Other Nitrated Guanine (B1146940) Nucleotides VariableMolecules like 8-nitroguanosine and 8-nitro-GTP could potentially cross-react depending on the antibody's epitope specificity.
cAMP LowGenerally, cGMP antibodies show low cross-reactivity with cAMP. However, this should be verified for the specific antibody used.[10][11]
GTP, GDP, GMP LowThe antibody's specificity for the cyclic phosphate (B84403) structure typically minimizes cross-reactivity with non-cyclic guanine nucleotides.[10]

Q5: My this compound levels are unexpectedly high. How can I determine if this is due to cross-reactivity?

High readings can be a result of cross-reactivity. Here are steps to investigate this issue:

  • Review the Kit's Specificity Data: Carefully examine the cross-reactivity table provided in the immunoassay kit's manual.

  • Spike-and-Recovery Experiment: Add a known amount of purified this compound standard to your sample matrix and a buffer control. If the recovery in the sample matrix is significantly higher than 100%, it may indicate the presence of a cross-reacting substance that is enhancing the signal.

  • Sample Dilution Linearity: Serially dilute your sample and measure the this compound concentration at each dilution. The calculated concentrations, when corrected for the dilution factor, should be consistent. A non-linear relationship suggests the presence of interfering substances, which may include cross-reactants.

  • Analysis by an Independent Method: If possible, confirm your results using a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity.

Q6: What experimental strategies can I use to minimize cross-reactivity?

Several strategies can be employed to mitigate the effects of cross-reactivity:

  • Use a Highly Specific Monoclonal Antibody: Whenever possible, choose an immunoassay kit that utilizes a well-characterized monoclonal antibody with low cross-reactivity to related compounds.

  • Sample Purification: If a specific cross-reactant is identified, consider using a sample preparation method that removes it. For example, solid-phase extraction (SPE) or immunoaffinity chromatography can be used to purify this compound from the sample matrix.

  • Optimize Assay Conditions: Adjusting incubation times and temperatures can sometimes favor the binding of the target analyte over cross-reactants, especially if there are differences in binding kinetics.[12][13]

  • Heterologous Immunoassay Format: In some cases, using different antigen derivatives for immunization and as the tracer in the assay can narrow the spectrum of antibody selectivity and reduce cross-reactivity.[14]

Experimental Protocols & Workflows

Detailed Protocol: Competitive ELISA for this compound

This protocol is a generalized procedure for a competitive ELISA and should be adapted based on the specific instructions provided with your immunoassay kit.

Materials:

  • This compound coated 96-well microplate

  • This compound standard

  • Samples containing unknown amounts of this compound

  • This compound specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition: Pipette 50 µL of each standard and sample into the appropriate wells of the this compound coated microplate.

  • Antibody Addition: Add 50 µL of the diluted this compound specific primary antibody to each well.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer.

  • Secondary Antibody Addition: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Development: Add 100 µL of the Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of this compound in your samples by comparing their absorbance to the standard curve. The absorbance will be inversely proportional to the this compound concentration.

Sample Preparation Protocol for Cellular and Tissue Lysates

Proper sample preparation is critical to inactivate phosphodiesterases (PDEs) that can degrade this compound and to remove interfering substances.

Materials:

  • Liquid nitrogen

  • 0.1 M HCl

  • Homogenizer

  • Centrifuge

Procedure for Cultured Cells:

  • Remove the culture medium.

  • Add 1 mL of ice-cold 0.1 M HCl per 10 cm² of culture plate area.

  • Incubate on ice for 10-20 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the immunoassay. The acidic supernatant is generally stable.

Procedure for Tissues:

  • Immediately freeze the tissue in liquid nitrogen after collection.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Add 5-10 volumes of ice-cold 0.1 M HCl to the powdered tissue.

  • Homogenize the sample on ice.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the immunoassay.

Visualizations

Signaling Pathway of this compound Formation

8-Nitro-cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates ROS Reactive Oxygen Species (ROS) GTP GTP ROS->GTP nitrates 8-nitro-GTP 8-nitro-GTP GTP->8-nitro-GTP This compound This compound sGC->this compound catalyzes 8-nitro-GTP->this compound S_Guanylation S-Guanylated Protein This compound->S_Guanylation Protein Protein (with Cys-SH) Protein->S_Guanylation Downstream Downstream Signaling S_Guanylation->Downstream

Caption: Formation and action of this compound.

Experimental Workflow for this compound Immunoassay

8-Nitro-cGMP_Immunoassay_Workflow start Start sample_prep Sample Preparation (e.g., homogenization in HCl) start->sample_prep standard_prep Standard Curve Preparation start->standard_prep add_samples Add Samples & Standards to Coated Plate sample_prep->add_samples standard_prep->add_samples add_antibody Add Primary Antibody add_samples->add_antibody incubation1 Incubate (e.g., 2h at RT) add_antibody->incubation1 wash1 Wash Plate (3x) incubation1->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate (e.g., 1h at RT) add_secondary->incubation2 wash2 Wash Plate (3x) incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate in Dark (e.g., 15-30 min) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance (e.g., at 450 nm) add_stop->read_plate data_analysis Data Analysis (Standard Curve & Calculation) read_plate->data_analysis end End data_analysis->end

Caption: Competitive ELISA workflow for this compound.

Troubleshooting Logic for High Background Signal

Troubleshooting_High_Background high_background High Background Signal check_washing Check Washing Procedure high_background->check_washing Possible Cause check_blocking Check Blocking Step high_background->check_blocking Possible Cause check_antibody_conc Check Antibody Concentrations high_background->check_antibody_conc Possible Cause check_incubation Check Incubation Time/Temperature high_background->check_incubation Possible Cause increase_washes Increase number of washes check_washing->increase_washes Solution resolved Problem Resolved increase_washes->resolved optimize_blocking Optimize blocking buffer (concentration/time) check_blocking->optimize_blocking Solution optimize_blocking->resolved titrate_antibody Titrate primary and secondary antibodies check_antibody_conc->titrate_antibody Solution titrate_antibody->resolved reduce_incubation Reduce incubation time check_incubation->reduce_incubation Solution reduce_incubation->resolved

Caption: Logic for troubleshooting high background signal.

References

enhancing the stability of 8-Nitro-cGMP in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 8-Nitro-cGMP, focusing on enhancing its stability in cell culture media.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

ProblemPossible CauseRecommended Solution
Low or undetectable this compound levels in cell culture supernatant. Degradation by light: this compound is known to be sensitive to light, especially blue light (around 400 nm), which can lead to its decomposition.[1]Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental manipulations.[2]
Reaction with components in the cell culture medium: Certain components in the media, such as reactive sulfur species (RSS), can degrade this compound.[3]Consider using a serum-free or chemically defined medium to reduce the presence of reactive components. If serum is necessary, heat-inactivation may reduce some enzymatic degradation, though its effect on RSS is not well-documented.
Cellular uptake and metabolism: Cells can internalize and metabolize this compound, converting it to other molecules like 8-amino-cGMP or leading to protein S-guanylation.[4][5]Analyze cell lysates in addition to the supernatant to account for intracellular accumulation. Consider using metabolic inhibitors if the experimental design allows, but be aware of potential off-target effects.
Inconsistent results between experiments. Variability in NO and ROS generation: The formation of this compound is dependent on the presence of both nitric oxide (NO) and reactive oxygen species (ROS).[5][6]Ensure consistent concentrations and timing of NO donors (e.g., SNAP) and any agents used to induce ROS. Monitor the levels of NO and ROS if possible.
Presence of reducing agents: Reducing agents like glutathione (B108866) (GSH) present in cells and some media formulations can affect the stability of this compound.[7]Be aware of the GSH concentration in your cells and media. In some cases, depletion of GSH with agents like BSO has been shown to enhance this compound formation.[7]
Precipitation of this compound in media. Poor solubility at high concentrations or in specific media formulations. Prepare stock solutions in an appropriate solvent (e.g., DMSO or a buffered aqueous solution) before diluting to the final concentration in the cell culture medium. Ensure the final solvent concentration is not toxic to the cells. Perform a solubility test in your specific medium prior to the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in typical cell culture conditions?

A1: The precise half-life in cell culture media is not well-defined and can vary significantly depending on the specific medium composition, cell type, and presence of light. However, it is known that this compound is more resistant to degradation by phosphodiesterases (PDEs) compared to cGMP, leading to a more sustained presence.[7] In a cell-free phosphate (B84403) buffer, it has a half-life of approximately 67 minutes when exposed to 400 nm light.[1]

Q2: How can I accurately measure the concentration of this compound in my samples?

A2: The most common and reliable methods for quantifying this compound are high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] These techniques offer high sensitivity and specificity.

Q3: Are there any commercially available kits for measuring this compound?

A3: While specific ELISA kits for this compound are less common than those for cGMP, it is best to check with major suppliers of biological assays. Due to the need for high specificity, chromatographic methods like LC-MS/MS are generally preferred for accurate quantification.

Q4: Can I store this compound solutions for later use?

A4: Yes, but proper storage is crucial. For long-term storage, it is recommended to store this compound as a solid at -20°C or below. Stock solutions should be prepared fresh, but if necessary, they can be stored in small aliquots at -80°C in the dark to minimize freeze-thaw cycles and light exposure.

Signaling and Degradation Pathways

The following diagram illustrates the formation and key degradation pathways of this compound.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates EightNitroGTP 8-Nitro-GTP NO->EightNitroGTP Reacts with ROS and GTP to form ROS Reactive Oxygen Species (ROS) ROS->EightNitroGTP GTP GTP GTP->EightNitroGTP cGMP cGMP sGC->cGMP Converts GTP to Degradation_Products Degradation Products cGMP->Degradation_Products Degraded by EightNitro_cGMP This compound EightNitroGTP->EightNitro_cGMP Converted by sGC EightAmino_cGMP 8-Amino-cGMP EightNitro_cGMP->EightAmino_cGMP Metabolized to S_Guanylation S-Guanylated Proteins EightNitro_cGMP->S_Guanylation Reacts with Decomposition Decomposition Products EightNitro_cGMP->Decomposition Degraded by PDEs Phosphodiesterases (PDEs) RSS Reactive Sulfur Species (RSS) (e.g., H₂S) RSS->EightNitro_cGMP Degrades Protein_Thiols Protein Thiols Protein_Thiols->S_Guanylation Light Light (400 nm) Light->Decomposition

Caption: Formation and degradation pathways of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound from cell culture samples.

start Start: Cell Culture (with or without treatment) harvest 1. Harvest Cells and Supernatant Separately start->harvest extraction 2. Perform Sample Extraction (e.g., using methanol (B129727) or acetonitrile) harvest->extraction centrifuge 3. Centrifuge to Pellet Debris extraction->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant lcms 5. Inject into LC-MS/MS System supernatant->lcms analysis 6. Data Analysis: Quantify based on standard curve lcms->analysis end End: Concentration Determined analysis->end

Caption: Workflow for this compound quantification by LC-MS/MS.

Methodology:

  • Sample Collection:

    • Culture cells to the desired confluency and apply experimental treatments.

    • Aspirate the cell culture medium and store it at -80°C for supernatant analysis.

    • Wash the cell monolayer with ice-cold PBS.

    • Lyse the cells using a suitable method, such as sonication in a methanol/water solution or by adding a lysis buffer followed by scraping.

  • Extraction:

    • For cell lysates, add two volumes of ice-cold acetonitrile (B52724) or methanol to precipitate proteins.

    • For the supernatant, a similar protein precipitation step may be necessary if it contains a high concentration of protein (e.g., from serum).

    • Vortex the samples and incubate at -20°C for at least 30 minutes.

  • Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for separation.

    • The mobile phase typically consists of a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like formic acid.

    • Set the mass spectrometer to monitor for the specific parent and daughter ion transitions of this compound.

    • Prepare a standard curve using known concentrations of pure this compound to enable accurate quantification.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound under specific experimental conditions.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the this compound stock solution into your cell culture medium of choice to a final, known concentration.

    • Prepare several aliquots of this solution.

  • Incubation:

    • Incubate the aliquots under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

    • To test for light sensitivity, wrap a parallel set of aliquots in aluminum foil.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from the incubator.

    • Immediately freeze the sample at -80°C to halt any further degradation.

  • Quantification:

    • Once all time points are collected, thaw the samples.

    • Quantify the remaining this compound in each sample using a reliable method such as LC-MS/MS (as described in Protocol 1).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • From this plot, you can determine the rate of degradation and the half-life of this compound under your specific experimental conditions.

Logical Troubleshooting Flow

This diagram provides a step-by-step guide for troubleshooting unexpected results with this compound.

start Start: Unexpected Results (e.g., low signal) check_stability Is this compound stable under your conditions? start->check_stability run_stability Action: Run stability assay (Protocol 2) check_stability->run_stability No check_quant Is your quantification method validated? check_stability->check_quant Yes protect_light Action: Protect from light run_stability->protect_light check_media Action: Test in a simpler buffer or defined medium protect_light->check_media re_evaluate Re-evaluate experimental design and results check_media->re_evaluate validate_quant Action: Validate with standard curve and spike-recovery check_quant->validate_quant No check_cellular Have you considered cellular metabolism? check_quant->check_cellular Yes validate_quant->re_evaluate analyze_lysate Action: Analyze cell lysate in addition to supernatant check_cellular->analyze_lysate No check_cellular->re_evaluate Yes analyze_lysate->re_evaluate end Problem Resolved re_evaluate->end

Caption: A logical workflow for troubleshooting this compound experiments.

References

optimizing lysis buffers for preserving S-guanylated proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing lysis buffers to preserve protein S-guanylation, a critical post-translational modification in nitric oxide (NO) signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is protein S-guanylation and why is it important?

A1: Protein S-guanylation is a post-translational modification where a guanosine (B1672433) monophosphate (GMP) moiety is attached to a cysteine thiol group on a protein.[1][2] This modification is mediated by 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP), an electrophilic second messenger produced in response to nitric oxide (NO) and reactive oxygen species (ROS).[1][3] S-guanylation plays a crucial role in redox signaling and cellular defense mechanisms against oxidative stress.[1][3] For instance, the S-guanylation of Keap1 leads to the activation of the Nrf2 transcription factor, which upregulates antioxidant gene expression.[1][4][5]

Q2: What is the core principle for designing a lysis buffer to preserve S-guanylation?

A2: The primary goal is to effectively lyse cells and solubilize proteins while inactivating endogenous enzymes that could reverse the modification and preventing chemical degradation of the S-guanylated cysteine. This involves a careful selection of detergents, buffering agents, and inhibitors. The S-guanylation modification is a reversible redox-sensitive post-translational modification, making its preservation challenging.

Q3: Should I include reducing agents like DTT or β-mercaptoethanol in my lysis buffer?

A3: No, it is generally recommended to avoid strong reducing agents such as Dithiothreitol (DTT) and β-mercaptoethanol in the initial lysis buffer. S-guanylation is a redox-sensitive modification of a cysteine thiol group. Strong reducing agents can cleave the bond, leading to a loss of the signal. If a reducing agent is required for downstream applications like SDS-PAGE, it should be added to the sample loading buffer immediately before analysis.

Q4: What are the essential components of a lysis buffer for S-guanylated proteins?

A4: A typical lysis buffer should contain the following components:

  • Buffering Agent: To maintain a stable pH, typically around 7.4. Common choices include Tris-HCl, HEPES, and phosphate (B84403) buffers.[6]

  • Salts: To maintain ionic strength and disrupt protein-protein interactions. NaCl is commonly used.[7]

  • Detergents: To solubilize proteins, especially membrane-bound proteins. The choice of detergent depends on the protein of interest and the desired stringency.[8][9]

  • Protease Inhibitors: A cocktail of protease inhibitors is crucial to prevent protein degradation by proteases released during cell lysis.[7][10]

  • Chelating Agents: Agents like EDTA or EGTA can be included to inhibit metalloproteases.[7]

S-Guanylation Signaling Pathway

The following diagram illustrates the signaling pathway leading to protein S-guanylation.

S_Guanylation_Pathway cluster_activation Activation Stimuli cluster_synthesis This compound Synthesis cluster_modification Protein Modification cluster_response Cellular Response Inflammatory Stimuli Inflammatory Stimuli NO NO Inflammatory Stimuli->NO Induces ROS ROS Inflammatory Stimuli->ROS Induces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates 8_nitro_cGMP This compound (Electrophilic Messenger) sGC->8_nitro_cGMP Synthesizes GTP GTP 8_nitro_GTP 8-nitro-GTP GTP->8_nitro_GTP Nitration by NO and ROS cGMP cGMP GTP->cGMP Alternative Pathway 8_nitro_GTP->sGC Substrate for cGMP->8_nitro_cGMP Alternative Pathway S_Guanylated_Protein S-Guanylated Protein 8_nitro_cGMP->S_Guanylated_Protein Reacts with Cys-SH Protein Target Protein (e.g., Keap1) Cys_SH Cysteine Thiol (-SH) Protein->Cys_SH Cys_SH->S_Guanylated_Protein Nrf2_Activation Nrf2 Activation S_Guanylated_Protein->Nrf2_Activation Leads to Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Induces

Caption: The S-guanylation signaling cascade.

Troubleshooting Guide

Problem: Weak or no S-guanylation signal in Western Blot.

Possible Cause Recommended Solution
Loss of S-guanylation during lysis Ensure that your lysis buffer does not contain reducing agents like DTT or β-mercaptoethanol. Prepare fresh lysis buffer before each experiment. Keep samples on ice at all times during the lysis procedure.[7][9]
Inefficient cell lysis The choice of detergent is critical. For cytoplasmic proteins, a mild non-ionic detergent like NP-40 or Triton X-100 may be sufficient. For membrane or nuclear proteins, a stronger buffer like RIPA may be necessary.[3][8] Sonication can also improve the lysis of nuclear and membrane compartments.[8][11]
Protein degradation Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[7][10]
Low abundance of target protein Ensure that your cell or tissue model expresses the protein of interest at detectable levels.[11] You may need to enrich your sample for the target protein through immunoprecipitation.
Inefficient antibody detection Use an antibody specifically validated for the detection of S-guanylated proteins. Follow the manufacturer's recommendations for antibody concentration and incubation times.

Problem: High background or non-specific bands in Western Blot.

Possible Cause Recommended Solution
Non-specific antibody binding Increase the number of washes and the concentration of detergent (e.g., Tween-20) in your wash buffer. Include a blocking step with 5% non-fat milk or BSA in TBST. An isotype control antibody can help determine if the background is due to non-specific binding to the IP antibody.[11]
Protein aggregation Ensure complete solubilization of proteins by using an appropriate lysis buffer and sonication if necessary.[8]
Cross-reactivity of secondary antibody Use a secondary antibody that is pre-adsorbed against the species of your sample.

Experimental Protocols & Buffer Formulations

Recommended Lysis Buffer Compositions

The choice of lysis buffer depends on the subcellular localization of the protein of interest. Here are some starting formulations that can be optimized for your specific application.

Buffer Component RIPA Buffer (High Stringency) [3]NP-40 Buffer (Low Stringency) Purpose
Tris-HCl (pH 7.4) 10 mM50 mMBuffering agent
NaCl 150 mM150 mMMaintain ionic strength
NP-40 (Igepal CA-630) 1%1%Non-ionic detergent
Sodium deoxycholate 0.1%-Ionic detergent
SDS 0.1%-Ionic detergent
Protease Inhibitor Cocktail 1X1XPrevent protein degradation
EDTA 1 mM1 mMMetalloprotease inhibitor

Note: Always add protease inhibitors fresh to the buffer immediately before use.

Protocol: Cell Lysis for Preservation of S-Guanylated Proteins
  • Preparation: Pre-cool all buffers, tubes, and centrifuges to 4°C.

  • Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Lysis: Add the appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 10^7 cells) to the cell pellet or dish.

  • Incubation: Incubate the cells in the lysis buffer on ice for 20-30 minutes with gentle agitation.

  • Sonication (Optional): To ensure complete lysis, especially for nuclear or membrane proteins, sonicate the lysate on ice. Use short pulses to avoid overheating and protein denaturation.[8][12]

  • Centrifugation: Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Storage: Use the lysate immediately for downstream applications or store at -80°C in aliquots to avoid freeze-thaw cycles.[13]

Experimental Workflow for Detection of S-Guanylated Proteins

The following diagram outlines a typical workflow for identifying S-guanylated proteins.

S_Guanylation_Workflow cluster_downstream Optional Downstream Analysis Cell_Culture Cell Culture/ Tissue Sample Lysis Optimized Cell Lysis (Non-reducing conditions) Cell_Culture->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE IP Immunoprecipitation (IP) of target protein Quantification->IP Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection with anti-S-guanylation Ab Western_Blot->Detection Analysis Data Analysis Detection->Analysis MS Mass Spectrometry (MS) for site identification IP->MS

Caption: General workflow for S-guanylation analysis.

References

strategies to increase the yield of synthetic 8-Nitro-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Nitro-cGMP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most frequently cited laboratory synthesis involves the nitration of a commercially available precursor, 8-Bromo-cGMP. This method utilizes a nitrite (B80452) salt in an organic solvent with an acid catalyst. A well-documented similar synthesis is that of Rp-8-nitro-cGMPS from Rp-8-bromo-cGMPS, which can be adapted for this compound.[1][2]

Q2: What are the key reaction parameters to control for optimal yield?

A2: Temperature, reaction time, and reagent concentrations are critical. The reaction is typically carried out at an elevated temperature (around 70°C) for an extended period (up to 3 days) to ensure complete conversion.[1] Precise control of the concentrations of 8-Bromo-cGMP, sodium nitrite, and acid is essential for maximizing yield and minimizing side products.

Q3: How is synthetic this compound typically purified?

A3: A common initial purification step involves solid-phase extraction (SPE) using an octadecylsilane (B103800) (ODS) column to remove salts and the bulk of the solvent.[1] For higher purity, semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[1]

Q4: Is this compound stable during synthesis and storage?

A4: this compound has known stability issues. It is particularly sensitive to light and can decompose upon exposure. Therefore, it is crucial to protect the reaction mixture and the purified product from light. In solution, it can also be susceptible to degradation, and its stability can be influenced by the presence of thiols like glutathione.[3]

Q5: What is the biological pathway of this compound formation, and can it be replicated in vitro?

A5: In biological systems, this compound is not typically formed by the direct nitration of cGMP. Instead, guanosine (B1672433) triphosphate (GTP) is nitrated by reactive nitrogen species (RNS) to form 8-nitro-GTP. Soluble guanylate cyclase (sGC) then catalyzes the conversion of 8-nitro-GTP to this compound.[4] This enzymatic synthesis can be performed in a cell-free system, and a yield of approximately 1% based on the initial GTP concentration has been reported.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Incorrect reagent concentrations.1. Increase reaction time. Monitor reaction progress by analytical HPLC. 2. Protect the reaction from light. Ensure the quality of the 8-Bromo-cGMP starting material. 3. Verify the reaction temperature is maintained at the optimal level (e.g., 70°C). 4. Carefully check the concentrations of sodium nitrite and HCl in the DMSO solvent.
Presence of Multiple Impurities in Crude Product 1. Side reactions due to excess nitrating agent. 2. Decomposition of this compound. 3. Presence of unreacted 8-Bromo-cGMP.1. Optimize the stoichiometry of sodium nitrite. 2. Minimize exposure to light and consider using degassed solvents. 3. Increase reaction time or temperature slightly. Isolate the product from the starting material using preparative HPLC.
Difficulty in Purifying this compound 1. Co-elution of impurities with the product during chromatography. 2. Product degradation on the column.1. Optimize the HPLC gradient and mobile phase composition for better separation. Consider a different stationary phase if co-elution persists. 2. Use a buffered mobile phase to maintain a stable pH. Work quickly and keep fractions cold and protected from light.
Inconsistent Results Between Batches 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Water contamination in the reaction.1. Use high-purity, anhydrous solvents and fresh reagents for each synthesis. 2. Ensure precise control over temperature, stirring rate, and reagent addition. 3. Use anhydrous DMSO and dry glassware to minimize water, which can affect the nitration reaction.

Experimental Protocols

Chemical Synthesis of this compound from 8-Bromo-cGMP

This protocol is adapted from the synthesis of Rp-8-nitro-cGMPS.[1]

Materials:

  • 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Bromo-cGMP)

  • Sodium nitrite (NaNO₂)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Hydrochloric acid (HCl)

  • 0.1% Formic acid in water

  • Octadecylsilane (ODS) solid-phase extraction (SPE) column

Procedure:

  • Prepare a reaction mixture of 80 mM 8-Bromo-cGMP and 300 mM sodium nitrite in anhydrous DMSO.

  • Add HCl to a final concentration of 23 mM.

  • Heat the reaction mixture at 70°C for 3 days in a light-protected vessel.

  • Monitor the reaction progress by analytical RP-HPLC.

  • After the reaction is complete, dilute the mixture with 0.1% formic acid.

  • Apply the diluted reaction mixture to a pre-conditioned ODS SPE column.

  • Wash the column to remove DMSO and sodium nitrite.

  • Elute the this compound.

  • For higher purity, perform semi-preparative RP-HPLC.

Analytical RP-HPLC Method
  • Column: C18 analytical column (e.g., 4.6 mm i.d. x 150 mm)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: Linear gradient of 1% to 15% B over 20 minutes[1]

  • Flow Rate: 0.8 mL/min[1]

  • Detection: UV at 210, 254, and 400 nm[1]

Data Presentation

Table 1: Reaction Conditions for Synthesis of an this compound Analog [1]

ParameterValue
Starting MaterialRp-8-bromo-cGMPS
Starting Material Concentration80 mM
Nitrating AgentSodium Nitrite
Nitrating Agent Concentration300 mM
SolventDimethyl sulfoxide (DMSO)
CatalystHydrochloric Acid (HCl)
Catalyst Concentration23 mM
Temperature70°C
Reaction Time3 days

Table 2: Comparison of Biological and Chemical Synthesis of this compound

FeatureBiological SynthesisChemical Synthesis
Starting Material Guanosine triphosphate (GTP)8-Bromo-cGMP
Key Reagents Reactive Nitrogen Species (RNS), Soluble Guanylate Cyclase (sGC)Sodium Nitrite, HCl, DMSO
Reaction Environment Aqueous, physiological pHAnhydrous organic solvent
Reported Yield ~1% (from GTP)[5]Not explicitly reported, but is the standard method for laboratory preparation.
Key Advantage Mimics in vivo formationHigher concentrations, scalable

Visualizations

Biological_Synthesis_Pathway GTP GTP nitro_GTP 8-Nitro-GTP GTP->nitro_GTP Nitration RNS Reactive Nitrogen Species (e.g., Peroxynitrite) nitro_cGMP This compound nitro_GTP->nitro_cGMP Cyclization sGC Soluble Guanylate Cyclase (sGC) Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification start_mat 8-Bromo-cGMP reaction Heat at 70°C for 3 days (Protect from light) start_mat->reaction reagents NaNO2, HCl, DMSO reagents->reaction crude Crude Product reaction->crude Dilute with 0.1% Formic Acid spe Solid-Phase Extraction (ODS Column) crude->spe hplc Preparative RP-HPLC spe->hplc final_product Pure this compound hplc->final_product Troubleshooting_Logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (Analytical HPLC) start->check_reaction check_purity Assess Purity Profile (Analytical HPLC) start->check_purity incomplete Incomplete Reaction check_reaction->incomplete impure Multiple Impurities check_purity->impure solution1 Increase Reaction Time/Temp Verify Reagent Concentration incomplete->solution1 solution2 Optimize Purification (HPLC Gradient) Protect from Light impure->solution2

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a nitrated derivative of cyclic guanosine (B1672433) monophosphate (cGMP) that acts as a second messenger in nitric oxide (NO) signaling pathways.[1][2] Unlike cGMP, which primarily activates protein kinase G (PKG), this compound exhibits unique redox-active properties.[1][2] Its primary signaling mechanism is through a post-translational modification called protein S-guanylation, where it covalently modifies cysteine residues on target proteins, thereby altering their function.[1][3][4] This pathway is implicated in various cellular processes, including antioxidant responses and autophagy.[3][5][6]

Q2: How should this compound be handled and stored to ensure its stability?

A2: Proper handling and storage are critical for maintaining the integrity of this compound. It is susceptible to degradation under certain conditions. Key recommendations include:

  • Light Sensitivity: this compound is unstable upon irradiation with blue light (e.g., 400 nm), decomposing with a half-life of approximately 67.4 minutes in a neutral phosphate (B84403) buffer.[7] Therefore, all solutions and experiments should be protected from light.

  • Temperature: Store stock solutions and solid compounds at -20°C or -80°C as recommended by the supplier.

  • pH: Maintain solutions at a neutral pH, as stability can be pH-dependent.

  • Reactive Species: Be aware that reactive sulfur species can denitrate and degrade this compound.[8]

Q3: My intracellular this compound levels are unexpectedly low. What are the potential causes?

A3: Low or undetectable levels of this compound can stem from several factors:

  • Insufficient NO and ROS Production: The formation of this compound requires both nitric oxide (NO) and reactive oxygen species (ROS).[3] Ensure your experimental system (e.g., cell culture) is adequately stimulated to produce both.

  • Degradation: As mentioned, light exposure and the presence of reactive sulfur species can degrade this compound.[7][8]

  • Cellular Efflux: While not extensively documented, cellular transport mechanisms could potentially reduce intracellular concentrations.

  • Extraction Inefficiency: A significant portion of this compound can remain in cell-associated precipitates during methanol (B129727) extraction for LC-MS/MS analysis.[5] Optimize your extraction protocol to ensure complete recovery.

  • GSH Levels: Glutathione (GSH) can affect the stability of this compound in cells.[5][9] Depletion of GSH with buthionine sulfoximine (B86345) (BSO) has been shown to enhance this compound formation.[5][9]

Q4: Can I use a standard cGMP ELISA kit to measure this compound?

A4: It is generally not recommended. While some cross-reactivity may exist, standard cGMP ELISA kits are not specific for this compound and will likely lead to inaccurate quantification.[2] For reliable measurement, use methods like HPLC with electrochemical detection or, more definitively, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][10] If using an immunoassay, it must be with a monoclonal antibody specifically validated for this compound.[11]

Troubleshooting Guides

Quantification of this compound by LC-MS/MS
Problem Possible Cause Solution
No or Weak Signal Inefficient extraction from biological samples.Optimize extraction protocol. Consider that a substantial amount of this compound may remain in cell precipitates.[5] Use a spike-and-recovery study with a stable isotope-labeled internal standard (e.g., 8-¹⁵NO₂-cGMP) to quantify and optimize recovery.[5]
Degradation of this compound during sample preparation.Protect samples from light at all stages.[7] Work quickly and on ice to minimize enzymatic or chemical degradation. Include N-ethylmaleimide (NEM) in wash buffers to protect thiol groups.[5]
Insufficient formation in the experimental model.Confirm that both NO and ROS are being produced. The formation of this compound is dependent on both.[3][12]
High Background/Interfering Peaks Contamination from other nucleotides or cellular components.Use high-purity solvents and reagents. Optimize HPLC separation conditions (e.g., gradient, column chemistry) to resolve this compound from interfering species.
Matrix effects in the mass spectrometer.Prepare standards in a matrix that mimics the biological sample. Use a stable isotope-labeled internal standard to correct for matrix effects.[5]
Poor Reproducibility Inconsistent sample handling and extraction.Standardize all sample preparation steps, including cell washing, lysis, and extraction volumes and times.[5]
Instability of this compound in prepared samples.Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C and minimize freeze-thaw cycles.
Detection of Protein S-guanylation by Western Blot
Problem Possible Cause Solution
No or Weak Signal for S-guanylated Proteins Low levels of S-guanylation in the sample.Increase the concentration or duration of this compound treatment.[13] Ensure that the target protein has reactive cysteine residues.
Poor antibody performance.Use an anti-S-guanylated protein (8-RS-cGMP) antibody that has been validated for western blotting.[5] Titrate the antibody to find the optimal concentration.
Protein degradation during sample preparation.Use fresh protease inhibitors in your lysis buffer.
High Background Non-specific antibody binding.Increase the stringency of your wash steps. Optimize the blocking buffer (e.g., increase protein concentration or try a different blocking agent).[14]
Antibody concentration is too high.Reduce the concentration of the primary or secondary antibody.[15]
Non-specific Bands Cross-reactivity of the antibody.Ensure the antibody is specific for the S-guanylated cysteine adduct. Run a negative control (cells not treated with an NO donor or this compound) to identify non-specific bands.
Other cysteine modifications are being detected.While the antibody should be specific, consider the possibility of other modifications. The electrophilic nature of this compound leads to a specific S-guanylation modification.[4]

Experimental Protocols & Data

Quantitative Data Summary
Parameter Value Conditions Reference
Intracellular Concentration (stimulated) Can reach >40 µMIn iNOS-expressing C6 glioma cells[5]
Half-life (photodecomposition) ~67.4 minutesIn degassed neutral phosphate buffer upon irradiation at 400 nm[7]
Exogenous Treatment Concentration 30 µmol/LUsed to treat mouse calvarial osteoblasts to study effects on mineralization[8]
S-guanylation of KEAP1 10-20% of total KEAP1In cells forming this compound[9]
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from the methodology described for C6 glioma cells.[5]

  • Cell Culture and Treatment: Plate cells (e.g., 1.5 x 10⁶ cells/60-mm dish) and treat with an NO donor (e.g., 50 µM SNAP) or other stimuli for the desired time.

  • Cell Harvesting:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS) containing 5 mM N-ethylmaleimide (NEM).

    • Collect cells using a cell scraper in 5 ml of ice-cold PBS with 5 mM NEM.

    • Centrifuge to pellet the cells.

  • Extraction:

    • Resuspend the cell pellet in an appropriate volume of extraction solvent (e.g., methanol).

    • Spike the sample with a known amount of stable isotope-labeled internal standard (e.g., 8-¹⁵NO₂-c[¹⁵N₅]GMP) for accurate quantification.

    • Vortex thoroughly and incubate on ice.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Use a suitable column (e.g., C18) for separation.

    • Set up the mass spectrometer for electrospray ionization (ESI) in the appropriate mode (positive or negative) to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments, as well as the internal standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.

Protocol 2: Detection of Protein S-guanylation

This protocol is a general workflow based on described experiments.[5][13]

  • Cell Treatment and Lysis:

    • Treat cells with this compound (e.g., 0.1 mM for 12 hours) or an NO donor to induce S-guanylation.[5]

    • Wash cells with cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Immunoprecipitation (Optional, for specific proteins):

    • If investigating a specific protein (e.g., FLAG-tagged KEAP1), incubate the cell lysate with an appropriate antibody (e.g., anti-FLAG M2 affinity gel).[5]

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein of interest.

  • Western Blotting:

    • Separate protein lysates (or immunoprecipitated proteins) by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for S-guanylated proteins (anti-RS-cGMP antibody) overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • As a loading control, probe the membrane with an antibody against a housekeeping protein like β-actin.[13]

Visualizations

Signaling Pathway and Experimental Logic

cluster_0 Upstream Signaling & this compound Formation cluster_1 Downstream Effects & Detection NO Nitric Oxide (NO) Nitro_GTP 8-Nitro-GTP NO->Nitro_GTP Nitration ROS Reactive Oxygen Species (ROS) ROS->Nitro_GTP Nitration sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Nitro_cGMP This compound sGC->Nitro_cGMP Cyclization GTP GTP GTP->sGC Nitro_GTP->sGC S_Guanylated_Protein S-Guanylated Protein Nitro_cGMP->S_Guanylated_Protein S-guanylation LCMS LC-MS/MS Nitro_cGMP->LCMS Protein Target Protein (with Cys-SH) Protein->S_Guanylated_Protein Cellular_Response Cellular Response (e.g., Antioxidant gene expression) S_Guanylated_Protein->Cellular_Response WB Western Blot (anti-RS-cGMP) S_Guanylated_Protein->WB Detection Detection Methods

Caption: Formation and detection of this compound and its downstream effects.

Troubleshooting Workflow: Low Signal in Western Blot for S-Guanylation

Start Start: No/Weak Signal for S-Guanylation Check_Loading Is the loading control (e.g., β-actin) visible? Start->Check_Loading Check_Positive_Control Is the positive control (e.g., in vitro guanylated protein) visible? Check_Treatment Review this compound Treatment Conditions Check_Positive_Control->Check_Treatment Yes Check_Antibody Troubleshoot Antibody & Detection Check_Positive_Control->Check_Antibody No Increase_Treatment Increase concentration or duration of treatment Check_Treatment->Increase_Treatment Success Problem Solved Increase_Treatment->Success Titrate_Antibody Titrate primary antibody, check secondary, use fresh ECL Check_Antibody->Titrate_Antibody Titrate_Antibody->Success Check_Loading->Check_Positive_Control Yes Check_Transfer Troubleshoot SDS-PAGE & Transfer Check_Loading->Check_Transfer No Failure Problem Persists: Consider target protein expression and cysteine accessibility Check_Transfer->Failure

Caption: Decision tree for troubleshooting low western blot signals.

Experimental Workflow: Sample Preparation for LC-MS/MS

Start Stimulated Cells in Culture Dish Wash Wash 2x with ice-cold PBS + NEM Start->Wash Harvest Harvest cells (Scraper) Wash->Harvest Pellet Centrifuge to pellet cells Harvest->Pellet Spike Add Internal Standard (e.g., 8-15NO2-cGMP) Pellet->Spike Extract Extract with Methanol Spike->Extract Clarify Centrifuge to remove debris Extract->Clarify Analyze Analyze Supernatant by LC-MS/MS Clarify->Analyze

Caption: Workflow for preparing biological samples for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of cGMP and 8-Nitro-cGMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways of two related cyclic nucleotides: guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) and 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP). While structurally similar, these molecules exhibit distinct mechanisms of action and downstream cellular effects, offering unique therapeutic possibilities. This document outlines their synthesis, primary effectors, and degradation, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways: A Tale of Two Messengers

The canonical signaling pathway of cGMP is well-established, primarily involving the activation of cGMP-dependent protein kinases (PKGs). In contrast, this compound introduces a novel signaling paradigm centered on a post-translational modification known as protein S-guanylation.

cGMP Signaling Pathway

The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two major forms of GC: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides. Once produced, cGMP exerts its effects by binding to and activating three primary downstream effectors:

  • cGMP-dependent protein kinases (PKGs): These serine/threonine kinases are the principal mediators of cGMP signaling. Upon cGMP binding, a conformational change occurs, activating the kinase domain and leading to the phosphorylation of a multitude of substrate proteins involved in processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.[1][2] Mammals express two major PKG isoforms, PKG-I and PKG-II, with PKG-I having two splice variants, PKG-Iα and PKG-Iβ.[1][2]

  • Cyclic nucleotide-gated (CNG) ion channels: These non-selective cation channels are directly gated by cGMP, playing crucial roles in phototransduction in the retina and in olfactory signaling.

  • cGMP-regulated phosphodiesterases (PDEs): Certain PDEs, such as PDE2 and PDE3, have allosteric binding sites for cGMP. The binding of cGMP to these sites can modulate their hydrolytic activity towards other cyclic nucleotides, like cAMP, creating a crosstalk between the two signaling pathways.

The termination of cGMP signaling is primarily achieved through its degradation by various phosphodiesterases, with PDE5 being a key cGMP-specific enzyme.[3]

cGMP_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC NPs Natriuretic Peptides (NPs) pGC Particulate Guanylyl Cyclase (pGC) NPs->pGC cGMP cGMP sGC->cGMP pGC->cGMP GTP GTP GTP->sGC   GTP->pGC   PKG Protein Kinase G (PKG) cGMP->PKG CNG CNG Channels cGMP->CNG PDEs_reg cGMP-regulated PDEs cGMP->PDEs_reg PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 GMP 5'-GMP PDE5->GMP

Caption: Canonical cGMP Signaling Pathway.
This compound Signaling Pathway

This compound is formed under conditions of oxidative and nitrosative stress, where both nitric oxide (NO) and reactive oxygen species (ROS) are present. It is believed to be synthesized from 8-nitro-GTP by soluble guanylyl cyclase.[4][5] The signaling actions of this compound diverge significantly from those of cGMP. While it can activate PKG, its most distinctive signaling mechanism is through a non-enzymatic, post-translational modification called protein S-guanylation .[4][6][7][8]

In this process, this compound acts as an electrophile, reacting with the thiol groups of cysteine residues on target proteins to form a covalent adduct. This modification can alter the function of the target protein. A key and well-characterized example of this is the S-guanylation of Kelch-like ECH-associated protein 1 (Keap1).[4][9] S-guanylation of Keap1 leads to the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which then translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes.[4]

Interestingly, this compound has also been shown to cause persistent activation of PKG through the S-guanylation of a specific cysteine residue (Cys195) within the kinase's high-affinity cGMP binding domain.[10][11]

A crucial difference in the lifecycle of these two molecules is their susceptibility to degradation. This compound is reportedly resistant to hydrolysis by phosphodiesterases, which likely contributes to its prolonged signaling effects.[6]

Nitro_cGMP_Signaling_Pathway cluster_synthesis Synthesis cluster_effectors Downstream Effectors cluster_degradation Degradation NO_ROS Nitric Oxide (NO) + Reactive Oxygen Species (ROS) GTP GTP NO_ROS->GTP Nitration Nitro_GTP 8-Nitro-GTP sGC Soluble Guanylyl Cyclase (sGC) Nitro_GTP->sGC Nitro_cGMP This compound sGC->Nitro_cGMP S_Guanylation Protein S-guanylation (Cysteine modification) Nitro_cGMP->S_Guanylation PDE_resistance Resistant to Phosphodiesterases Nitro_cGMP->PDE_resistance Keap1 Keap1 S_Guanylation->Keap1 PKG_persistent Persistent PKG Activation S_Guanylation->PKG_persistent S-guanylation of PKG Nrf2 Nrf2 Activation Keap1->Nrf2 Antioxidant_Response Antioxidant Gene Expression Nrf2->Antioxidant_Response

Caption: this compound Signaling Pathway.

Quantitative Data Comparison

The following tables summarize the available quantitative data for key interactions in the cGMP and this compound signaling pathways.

Table 1: Activation and Dissociation Constants for Protein Kinase G

Cyclic NucleotidePKG IsoformActivation Constant (Ka)Dissociation Constant (Kd)Reference(s)
cGMPPKG-Iα0.1 µM - 0.26 µM-[1][12]
cGMPPKG-Iβ1.0 µM0.054 µM (high affinity site)0.750 µM (low affinity site)[1][13]
cGMPPKG-II0.07 µM-[1]
This compoundPKG-IActivates, can lead to persistent activation via S-guanylationData not available[7][10]

Table 2: Interaction with Phosphodiesterases

Cyclic NucleotidePhosphodiesterase (PDE)InteractionQuantitative DataReference(s)
cGMPPDE5Substrate for hydrolysisIC50 for sildenafil (B151) inhibition: 2.1 - 4.9 nM[14]
This compoundPDE5Resistant to hydrolysisSpecific hydrolysis rates not available[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of cGMP and this compound signaling.

Quantification of cGMP and this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate quantification of both cyclic nucleotides in biological samples.

Experimental Workflow

LCMS_Workflow Sample_Prep Sample Preparation (Cell lysis, protein precipitation, and extraction) LC_Separation Liquid Chromatography (Separation of analytes) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) (Generation of gas-phase ions) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS Detection) (Quantification based on mass-to-charge ratio) Ionization->MS_Detection Data_Analysis Data Analysis (Quantification against a standard curve) MS_Detection->Data_Analysis

Caption: LC-MS/MS Workflow for cGMP and this compound Quantification.

Methodology

  • Sample Preparation: Cells or tissues are lysed, and proteins are precipitated, often using a cold organic solvent like methanol. Stable isotope-labeled internal standards for both cGMP and this compound are added to the samples to account for extraction efficiency and matrix effects.[4][15]

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate cGMP and this compound from other cellular components based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native and isotope-labeled analytes are monitored for quantification.[4]

  • Data Analysis: The peak areas of the analytes are compared to those of the internal standards, and the concentrations are determined using a standard curve generated from known amounts of cGMP and this compound.[16]

Protein Kinase G (PKG) Activity Assay

These assays measure the phosphotransferase activity of PKG. A common method is a radiometric assay.

Methodology

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, ATP (often radiolabeled with ³²P), a specific PKG substrate peptide (e.g., VASPtide), and the purified PKG enzyme.[17]

  • Initiation of Reaction: The reaction is initiated by the addition of varying concentrations of the activator (cGMP or this compound).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP, often using phosphocellulose paper which binds the peptide.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the kinase activity. The activation constant (Ka) can be determined by plotting kinase activity against the concentration of the activator.[17]

Phosphodiesterase (PDE) Activity Assay

These assays measure the hydrolysis of cyclic nucleotides by PDEs. Both radiometric and colorimetric methods are available.

Radiometric Assay Methodology

  • Reaction Setup: Purified PDE enzyme is incubated with a reaction buffer and a radiolabeled substrate (e.g., [³H]cGMP).[18][19]

  • Hydrolysis Reaction: The PDE hydrolyzes the [³H]cGMP to [³H]5'-GMP.

  • Conversion to Adenosine: Snake venom nucleotidase is added to convert the [³H]5'-GMP to [³H]guanosine.[18]

  • Separation: The charged, unhydrolyzed [³H]cGMP is separated from the neutral [³H]guanosine using an ion-exchange resin (e.g., Dowex).[18]

  • Quantification: The amount of [³H]guanosine in the eluate is quantified by scintillation counting, which reflects the PDE activity.

Colorimetric Assay Methodology

  • PDE Reaction: The PDE enzyme is incubated with cGMP.

  • Phosphate (B84403) Generation: A 5'-nucleotidase is added to hydrolyze the 5'-GMP product, releasing inorganic phosphate.

  • Colorimetric Detection: A reagent that reacts with inorganic phosphate to produce a colored product (e.g., malachite green) is added.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer, which is proportional to the amount of phosphate produced and thus the PDE activity.

Detection of Protein S-guanylation

Detecting this specific post-translational modification is key to studying the this compound pathway.

Immunoblotting-based Detection

  • Sample Preparation: Proteins from cells or tissues treated with an this compound donor or under conditions that promote endogenous this compound formation are extracted.

  • SDS-PAGE and Western Blotting: The protein extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the S-guanylated cysteine residue. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Biotin-Switch Assay for S-guanylation

This method can be adapted to detect S-guanylated proteins.

  • Blocking of Free Thiols: Free cysteine thiols in the protein sample are blocked with an alkylating agent like N-ethylmaleimide (NEM).

  • Reduction of S-guanylated Cysteines: The S-guanylated cysteines are selectively reduced to free thiols.

  • Labeling with Biotin: The newly exposed thiol groups are then labeled with a biotin-containing reagent.

  • Detection: The biotinylated proteins can be detected by western blotting with an anti-biotin antibody or streptavidin-HRP, or they can be purified using streptavidin-agarose beads for identification by mass spectrometry.[20]

Mass Spectrometry-based Proteomics

This is a powerful approach for identifying novel protein targets of S-guanylation.

  • Protein Digestion: S-guanylated proteins are digested into peptides.

  • Enrichment: Peptides containing the S-guanylation modification are enriched, for example, by using an antibody that recognizes the modification.[21]

  • LC-MS/MS Analysis: The enriched peptides are analyzed by LC-MS/MS to identify the specific proteins and the sites of S-guanylation.[21]

References

A Comparative Analysis of 8-Nitro-cGMP and 8-bromo-cGMP: Beyond Canonical PKG Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between cyclic guanosine (B1672433) monophosphate (cGMP) analogs is critical for designing precise experiments and developing targeted therapeutics. This guide provides an in-depth comparison of two widely used cGMP analogs, 8-Nitro-cGMP and 8-bromo-cGMP, highlighting their distinct mechanisms of action, supported by experimental data and detailed methodologies.

While both this compound and 8-bromo-cGMP are analogs of the second messenger cGMP, their biological activities diverge significantly. 8-bromo-cGMP largely functions as a canonical cGMP analog, potently activating cGMP-dependent protein kinase (PKG). In contrast, this compound, an endogenous derivative formed under conditions of oxidative stress, exhibits a dual functionality. It not only activates PKG but also possesses unique redox-active properties, mediating its effects through a novel post-translational modification known as S-guanylation.

Quantitative Comparison of Biochemical and Cellular Effects

The following tables summarize the key quantitative differences between this compound and 8-bromo-cGMP based on available experimental data.

Table 1: Potency in Activating Protein Kinase G (PKG)

CompoundPKG IsoformActivation Constant (Ka) / EC50Notes
8-bromo-cGMP PKG I~0.1 µM[1]A potent activator of PKG.
PKG II60 nM[2]Shows moderate selectivity for PKG II.[2]
This compound PKGData not consistently availableActivates PKG, but also induces persistent activation through S-guanylation of the kinase.[3][4]

Table 2: Comparative Effects on Vascular Reactivity

CompoundConcentrationEffect on Phenylephrine-Induced Contraction in Mouse AortaResistance to PDE5 Inhibitor (Zaprinast)Reference
This compound Up to 10 µMEnhancementNot Applicable[5]
>10 µMRelaxationResistant[5]
8-bromo-cGMP Up to 10 µMNo enhancementNot Applicable[5]
>10 µMRelaxationNot resistant (vasorelaxation enhanced by Zaprinast)[5]

Distinct Signaling Pathways

The functional differences between this compound and 8-bromo-cGMP stem from their distinct signaling mechanisms. 8-bromo-cGMP primarily follows the canonical cGMP pathway, while this compound engages in both canonical and non-canonical, redox-based signaling.

8-bromo-cGMP: A Canonical PKG Activator

8-bromo-cGMP is a cell-permeable cGMP analog that is more resistant to hydrolysis by phosphodiesterases (PDEs) than cGMP itself.[6] Its primary mechanism of action is the direct binding to and activation of PKG, leading to the phosphorylation of downstream target proteins and subsequent physiological responses, such as smooth muscle relaxation.[7]

G 8-bromo-cGMP 8-bromo-cGMP PKG Protein Kinase G (PKG) 8-bromo-cGMP->PKG Activates Phosphorylation Phosphorylation of Downstream Targets PKG->Phosphorylation Response Physiological Response (e.g., Vasodilation) Phosphorylation->Response

Figure 1: Signaling pathway of 8-bromo-cGMP.

This compound: A Dual-Function Signaling Molecule

This compound is endogenously produced from the reaction of nitric oxide (NO) with reactive oxygen species (ROS).[8] It can activate PKG, but more importantly, it functions as an electrophilic second messenger that can covalently modify proteins through S-guanylation of cysteine residues.[4] This unique mechanism leads to the regulation of diverse cellular processes, including autophagy and redox-sensitive signaling pathways, independent of canonical PKG activation.[8] Furthermore, this compound can induce persistent activation of PKG by directly S-guanylating the enzyme itself.[3]

G cluster_formation Formation cluster_action Mechanism of Action cluster_response Downstream Effects NO Nitric Oxide (NO) This compound This compound NO->this compound ROS Reactive Oxygen Species (ROS) ROS->this compound PKG Protein Kinase G (PKG) This compound->PKG Activates S_guanylation S-guanylation of Target Proteins (e.g., Keap1, PKG) This compound->S_guanylation Induces Canonical_Response Canonical PKG Response PKG->Canonical_Response Redox_Signaling Modulation of Redox Signaling S_guanylation->Redox_Signaling Autophagy Regulation of Autophagy S_guanylation->Autophagy

Figure 2: Dual signaling pathways of this compound.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize and compare the functions of this compound and 8-bromo-cGMP.

In Vitro Protein Kinase G (PKG) Activity Assay

This assay is used to determine the potency of cGMP analogs in activating PKG. The principle involves measuring the phosphorylation of a substrate peptide by purified PKG in the presence of varying concentrations of the cGMP analog.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, a substrate peptide (e.g., a fluorescently labeled peptide or one amenable to radiometric detection), and purified recombinant PKG.

  • Agonist Dilution: Create a serial dilution of the cGMP analog (this compound or 8-bromo-cGMP) in the reaction buffer.

  • Kinase Reaction: Initiate the reaction by adding ATP (often radiolabeled with γ-³²P) to the reaction mixture containing the enzyme, substrate, and cGMP analog. Incubate at 30°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting the mixture onto phosphocellulose paper).

  • Quantification: Quantify the phosphorylated substrate. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence upon phosphorylation is measured using a microplate reader.

  • Data Analysis: Plot the kinase activity against the log concentration of the cGMP analog and fit the data to a dose-response curve to determine the Ka or EC50 value.

Detection of Intracellular this compound by Immunocytochemistry

This method allows for the visualization and semi-quantitative analysis of this compound formation within cells.

Methodology:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with stimuli that induce NO and ROS production (e.g., lipopolysaccharide and cytokines) to generate endogenous this compound, or treat with exogenous this compound.

  • Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., PBS containing bovine serum albumin or normal goat serum).

  • Primary Antibody Incubation: Incubate the cells with a specific monoclonal antibody against this compound overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, incubate the cells with a fluorescently labeled secondary antibody (e.g., an Alexa Fluor-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope. The intensity of the fluorescence signal corresponds to the level of intracellular this compound.

Analysis of Protein S-guanylation by Proteomics

This experimental workflow is designed to identify proteins that are post-translationally modified by this compound through S-guanylation.

G cluster_sample Sample Preparation cluster_digestion Protein Digestion cluster_enrichment Enrichment cluster_analysis Analysis Cell_Lysate Cell Lysate or Tissue Homogenate 8-Nitro-cGMP_Treatment Incubation with This compound Cell_Lysate->8-Nitro-cGMP_Treatment Trypsin_Digestion Trypsin Digestion 8-Nitro-cGMP_Treatment->Trypsin_Digestion Immunoaffinity_Capture Immunoaffinity Capture of S-guanylated Peptides Trypsin_Digestion->Immunoaffinity_Capture LC_MSMS LC-MS/MS Analysis Immunoaffinity_Capture->LC_MSMS Protein_ID Identification of S-guanylated Proteins and Modification Sites LC_MSMS->Protein_ID

Figure 3: Experimental workflow for S-guanylation proteomics.

Methodology:

  • Sample Preparation: Treat cells or tissue homogenates with this compound to induce S-guanylation.

  • Protein Digestion: Digest the protein samples into smaller peptides using a protease such as trypsin.

  • Enrichment of S-guanylated Peptides: Use immunoaffinity capture with an antibody specific for S-guanylated cysteine residues to enrich the modified peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the S-guanylated proteins and the specific cysteine modification sites by searching the MS/MS data against a protein sequence database.

Conclusion

References

Validating the Role of 8-Nitro-cGMP: A Comparative Guide Using NOS Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a critical signaling molecule formed from the reaction of nitric oxide (NO) and reactive oxygen species (ROS) with GTP, a reaction catalyzed by soluble guanylate cyclase (sGC). This molecule plays a significant role in diverse physiological and pathological processes, primarily through the post-translational modification of proteins via S-guanylation of cysteine residues. To dissect the specific contributions of the different nitric oxide synthase (NOS) isoforms—neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)—to the generation and function of this compound, researchers extensively utilize knockout (KO) mouse models. This guide provides a comparative overview of the experimental data derived from studies using nNOS-/-, eNOS-/-, and iNOS-/- mice to validate the role of this compound.

Comparative Analysis of NOS Knockout Mice in this compound Research

The use of mice with targeted deletions of the genes encoding the three NOS isoforms provides a powerful tool to investigate the specific pathways regulated by this compound under the control of each enzyme. Below is a summary of the key findings and phenotypic differences observed in these models.

Data Presentation: Quantitative and Phenotypic Comparisons
ParameterWild-Type (WT)nNOS Knockout (nNOS-/-)eNOS Knockout (eNOS-/-)iNOS Knockout (iNOS-/-)
Basal this compound Levels Baseline levels detectable in various tissues, including brain, aorta, and immune cells.Expected decrease in neuronal tissues, potentially affecting synaptic plasticity and neuronal signaling.Expected decrease in the vasculature, leading to endothelial dysfunction. Basal cGMP levels in aortic rings are significantly lower than in WT mice[1][2][3].Low to undetectable in most tissues under basal conditions; significant induction during inflammation.
Stimulus-Induced this compound Formation Formation is stimulated by neurotransmitters (activating nNOS), shear stress and agonists in the vasculature (activating eNOS), and pro-inflammatory cytokines/pathogens (inducing iNOS).Impaired this compound formation in response to neuronal activation[4]. Electrical stimulation fails to increase cGMP formation in fast-twitch skeletal muscle[5].Abolished flow- and agonist-induced this compound production in the endothelium. This compound does not enhance phenylephrine-induced contractions in aortas from eNOS-deficient mice[6].Significantly attenuated this compound production in response to inflammatory stimuli like LPS and cytokines[7][8].
Vascular Function NO-mediated vasodilation and regulation of blood pressure.Subtle alterations in neurovascular coupling.Hypertension, impaired endothelium-dependent vasodilation, and increased sensitivity to NO donors[1][2][3].Attenuated vascular inflammation and protection against septic shock.
Neuronal Function Regulation of synaptic plasticity, memory, and neurovascular coupling.Deficits in long-term potentiation and memory. Altered cGMP formation in contracting fast-twitch skeletal muscle[5].Potential secondary effects on neuronal function due to vascular impairments.Reduced neuroinflammation and neuronal damage in models of neurological disease.
Inflammatory Response iNOS-derived NO and subsequent this compound play a key role in the immune response to pathogens.Minor role in systemic inflammation compared to iNOS.Endothelial dysfunction can contribute to a pro-inflammatory vascular phenotype.Markedly reduced inflammatory responses, with lower expression of inflammatory mediators. Altered cGMP signaling in response to inflammation has been observed[7][8].
Protein S-Guanylation Basal and stimulus-induced S-guanylation of target proteins.Reduced S-guanylation of neuronal proteins, such as SNAP-25[4].Decreased S-guanylation of endothelial and vascular smooth muscle proteins.Diminished S-guanylation of immune and inflammatory cells' proteins during infection or inflammation. S-guanylation is a key step in antibacterial autophagy[9].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols used in the study of this compound in NOS knockout mice.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate quantification of this compound in biological samples.

  • Tissue Homogenization:

    • Excise tissues from WT and NOS knockout mice and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue in an appropriate volume of extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., ¹⁵N₅-8-Nitro-cGMP).

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE) for Sample Cleanup:

    • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge with a low-organic solvent to remove salts and polar impurities.

    • Elute the this compound with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC system coupled to a triple quadrupole mass spectrometer.

    • Separate this compound from other analytes on a reverse-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode, monitoring the specific parent-to-daughter ion transition (e.g., m/z 389 -> 150).

    • Calculate the concentration of this compound based on the ratio of the peak area of the analyte to the internal standard.

Detection of Protein S-Guanylation by Western Blot

This method is used to identify and quantify the overall levels of S-guanylated proteins.

  • Protein Extraction:

    • Homogenize tissues in a lysis buffer containing protease and phosphatase inhibitors. To preserve the S-guanylation modification, it is crucial to include a thiol-blocking agent like N-ethylmaleimide (NEM) in the lysis buffer.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample (WT and NOS knockouts) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for S-guanylated cysteine residues (anti-RS-cGMP) overnight at 4°C.

    • Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the signal for S-guanylated proteins to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for Localization of this compound

IHC allows for the visualization of this compound distribution within specific cell types and tissue structures.

  • Tissue Preparation:

    • Perfuse mice with 4% paraformaldehyde (PFA) to fix the tissues.

    • Excise the tissues of interest (e.g., brain, aorta) and post-fix in 4% PFA overnight.

    • Cryoprotect the tissues by incubating in a sucrose (B13894) solution gradient (e.g., 15% then 30%).

    • Embed the tissues in optimal cutting temperature (OCT) compound and freeze.

    • Cut thin sections (e.g., 10-20 µm) using a cryostat and mount on slides.

  • Immunostaining:

    • Permeabilize the tissue sections with a detergent (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).

    • Incubate the sections with a primary antibody specific for this compound overnight at 4°C.

    • Wash the sections with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Formation and signaling pathway of this compound.

Experimental_Workflow cluster_analysis Analysis Mouse_Models Wild-Type & NOS Knockout Mice (nNOS-/-, eNOS-/-, iNOS-/-) Tissue_Collection Tissue Collection (Brain, Aorta, etc.) Mouse_Models->Tissue_Collection LC_MS LC-MS/MS for This compound Quantification Tissue_Collection->LC_MS Western_Blot Western Blot for S-Guanylation Tissue_Collection->Western_Blot IHC Immunohistochemistry for Localization Tissue_Collection->IHC Data_Comparison Comparative Data Analysis LC_MS->Data_Comparison Western_Blot->Data_Comparison IHC->Data_Comparison

Caption: Experimental workflow for validating the role of this compound.

Conclusion

The use of nNOS, eNOS, and iNOS knockout mice has been instrumental in elucidating the isoform-specific roles of nitric oxide synthase in the production and signaling of this compound. While direct comparative quantification of this compound across all three knockout models under various conditions remains an area for further investigation, the existing data strongly support the differential involvement of each NOS isoform in regulating distinct physiological and pathophysiological processes through this signaling molecule. This comparative guide provides a framework for researchers to design and interpret experiments aimed at further validating the multifaceted role of this compound and exploring its potential as a therapeutic target.

References

A Comparative Analysis of S-Guanylation and S-Nitrosylation: Two Key Redox-Mediated Cysteine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of post-translational modifications is paramount. Among these, the redox-mediated modifications of cysteine residues, S-guanylation and S-nitrosylation, are emerging as critical regulators of cellular signaling. This guide provides an objective comparison of these two modifications, supported by experimental data and detailed methodologies, to aid in the design and interpretation of research in this field.

Introduction to S-Guanylation and S-Nitrosylation

S-guanylation and S-nitrosylation are both reversible post-translational modifications that target the thiol group of cysteine residues, thereby modulating protein function, localization, and stability. While both are intimately linked to nitric oxide (NO) signaling, they operate through distinct molecular mechanisms and often elicit different cellular responses. S-nitrosylation involves the covalent attachment of a nitric oxide group to a cysteine thiol, forming an S-nitrosothiol (SNO).[1] This modification is a key mechanism of NO bioactivity and plays a role in diverse physiological processes.[1] In contrast, S-guanylation is the adduction of a guanosine (B1672433) monophosphate (GMP) moiety to a cysteine thiol, mediated by the electrophilic second messenger 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP).[2][3] This recently discovered modification is crucial for the antioxidant adaptive response and other redox-regulated cellular processes.[2]

Biochemical Mechanisms and Signaling Pathways

The formation and signaling cascades of S-guanylation and S-nitrosylation are fundamentally different, as illustrated in the following pathways.

S_Guanylation_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates ROS Reactive Oxygen Species (ROS) GTP GTP ROS->GTP Nitrates 8_nitro_cGMP This compound sGC->8_nitro_cGMP Synthesizes 8_nitro_GTP 8-nitro-GTP 8_nitro_GTP->sGC Substrate Protein_SH Protein-SH 8_nitro_cGMP->Protein_SH Reacts with Keap1 Keap1 8_nitro_cGMP->Keap1 Modifies S_Guanylated_Protein S-Guanylated Protein Protein_SH->S_Guanylated_Protein S-guanylation Cellular_Response Cellular Response (e.g., Antioxidant Response) S_Guanylated_Protein->Cellular_Response Leads to Nrf2 Nrf2 S_Guanylated_Protein->Nrf2 Releases Keap1->Nrf2 Inhibits (basal state) ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds Gene_Expression Gene Expression ARE->Gene_Expression Activates

S-Guanylation Signaling Pathway.

The S-guanylation pathway is initiated by the formation of 8-nitro-GTP from GTP through nitration by reactive oxygen and nitrogen species.[2] Soluble guanylate cyclase (sGC) then utilizes 8-nitro-GTP to synthesize this compound.[2] This electrophilic molecule subsequently reacts with specific protein cysteine thiols, resulting in S-guanylation.[2] A prime example is the S-guanylation of Keap1, which disrupts its interaction with the transcription factor Nrf2, leading to Nrf2-mediated antioxidant gene expression.[4]

S_Nitrosylation_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Synthesizes N2O3 N2O3 NO->N2O3 + O2 O2 O2 Protein_SH Protein-SH N2O3->Protein_SH Reacts with SNO_Protein S-Nitrosylated Protein (SNO) Protein_SH->SNO_Protein S-nitrosylation Cellular_Response Diverse Cellular Responses SNO_Protein->Cellular_Response Modulates Function Transnitrosylation Transnitrosylation SNO_Protein->Transnitrosylation NO donor Denitrosylation Denitrosylation (e.g., GSNOR, Trx) SNO_Protein->Denitrosylation Substrate Transnitrosylation->Protein_SH NO transfer Denitrosylation->Protein_SH Reverses modification

S-Nitrosylation Signaling Pathway.

S-nitrosylation is initiated by the enzymatic synthesis of NO from L-arginine by nitric oxide synthases (NOS).[5] NO itself is not highly reactive with thiols; it typically requires conversion to higher nitrogen oxides, such as dinitrogen trioxide (N₂O₃), or reaction with a metal center to form a nitrosating agent.[6] This agent then reacts with a protein thiol to form an S-nitrosothiol. The modification is dynamic, with levels controlled by both nitrosylating and denitrosylating enzymes like S-nitrosoglutathione reductase (GSNOR) and the thioredoxin (Trx) system.[7] Transnitrosylation, the transfer of an NO group from one thiol to another, further propagates the signal.[7]

Comparative Data Presentation

The following tables summarize the key characteristics of S-guanylation and S-nitrosylation based on available experimental evidence. Direct quantitative comparisons are limited in the literature; therefore, some parameters are described qualitatively.

FeatureS-GuanylationS-Nitrosylation
Modifying Molecule 8-nitroguanosine 3',5'-cyclic monophosphate (this compound)[2]Nitric Oxide (NO) and its derivatives (e.g., N₂O₃)[6]
Enzymatic Control Synthesis of this compound is catalyzed by soluble guanylate cyclase (sGC)[2]Synthesis of NO is catalyzed by Nitric Oxide Synthases (NOS). Denitrosylation is enzymatically regulated by GSNOR and the Trx system[7]
Key Signaling Role Antioxidant adaptive response, regulation of autophagy[2][8]Diverse signaling in cardiovascular, nervous, and immune systems[5]
Example Target Keap1[4]A wide range of proteins including enzymes, transcription factors, and ion channels[9]
Reversibility Considered a stable, likely irreversible modification under physiological conditions[3][4]Reversible, with a dynamic balance between nitrosylation and denitrosylation.[7] Some SNOs are highly stable while others are transient[1][10]

Table 1: General Comparison of S-Guanylation and S-Nitrosylation.

ParameterS-GuanylationS-Nitrosylation
Cellular Prevalence Believed to be less prevalent than S-nitrosylation, but intracellular levels of this compound can be comparable to or higher than cGMP under certain conditions.[3][11]A widespread modification affecting a large number of proteins.[9] However, the actual number of stably modified proteins is a subject of ongoing research.[6]
Reaction Kinetics The reaction of this compound with thiols is an electrophilic addition. Specific kinetic data is not widely available but is dependent on the concentration of this compound and the nucleophilicity of the target cysteine.The kinetics of S-nitrosothiol formation are complex and depend on the specific nitrosating agent and the pKa of the cysteine thiol. The rate equation for S-nitrosothiol formation from NO and O₂ is d[RSNO]/dt = k[NO]²[O₂].[12]
Modification Stability The C-S bond formed is generally stable.[3]The S-NO bond is labile and its stability varies greatly depending on the local protein environment. Some S-nitrosothiols are highly stable, while others are transient intermediates leading to disulfide bond formation.[1][6]

Table 2: Quantitative and Kinetic Comparison.

Experimental Protocols

Accurate detection and quantification are crucial for studying these modifications. Below are overviews of key experimental methodologies.

Detection of S-Guanylation

S_Guanylation_Detection Cell_Lysate Cell/Tissue Lysate Immunoaffinity Immunoaffinity Capture (Anti-S-guanylated Cys Ab) Cell_Lysate->Immunoaffinity 2D_PAGE 2D-PAGE Cell_Lysate->2D_PAGE Western_Blot Western Blot (Anti-S-guanylated Cys Ab) Cell_Lysate->Western_Blot Enriched_Peptides Enriched S-guanylated Peptides/Proteins Immunoaffinity->Enriched_Peptides 2D_PAGE->Enriched_Peptides LC_MSMS LC-MS/MS Analysis Enriched_Peptides->LC_MSMS Identification Identification of S-guanylated Proteins and Sites LC_MSMS->Identification Detection Detection of S-guanylated Proteins Western_Blot->Detection

Workflow for S-Guanylation Detection.

1. Immunoaffinity Capture followed by LC-MS/MS: This is a highly specific method for identifying S-guanylated proteins and their modification sites.[2]

  • Principle: Proteins or peptides from a cell lysate are incubated with antibodies specific for S-guanylated cysteine residues immobilized on a solid support. After washing to remove non-specifically bound proteins, the enriched S-guanylated proteins or peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Protocol Outline:
  • Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors.
  • Trypsin Digestion (for peptide-level enrichment): Reduce, alkylate, and digest the protein extract with trypsin.
  • Immunoaffinity Enrichment: Incubate the protein or peptide digest with anti-S-guanylated cysteine antibody-coupled beads.
  • Washing: Wash the beads extensively to remove unbound material.
  • Elution: Elute the bound proteins or peptides.
  • LC-MS/MS Analysis: Analyze the eluted sample by LC-MS/MS to identify the proteins and pinpoint the S-guanylated cysteine residues.

2. Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE) and Western Blotting: This method allows for the visualization and semi-quantitative analysis of S-guanylated proteins.[2]

  • Principle: Proteins are first separated by their isoelectric point (pI) in the first dimension and then by their molecular weight in the second dimension. The separated proteins are then transferred to a membrane and probed with an antibody specific for S-guanylated cysteines.
  • Protocol Outline:
  • Protein Solubilization: Prepare protein samples in a buffer compatible with isoelectric focusing (IEF).
  • First Dimension (IEF): Separate proteins on an immobilized pH gradient (IPG) strip.
  • Second Dimension (SDS-PAGE): Equilibrate the IPG strip and place it on top of an SDS-polyacrylamide gel for separation by molecular weight.
  • Western Blotting: Transfer the separated proteins to a membrane and probe with an anti-S-guanylated cysteine antibody.
  • Detection: Visualize the S-guanylated protein spots using a secondary antibody conjugated to a detectable label.
  • Protein Identification (optional): Excise the corresponding spots from a parallel stained gel for identification by mass spectrometry.

Detection of S-Nitrosylation

S_Nitrosylation_Detection Cell_Lysate Cell/Tissue Lysate Blocking Block free thiols (e.g., MMTS) Cell_Lysate->Blocking Reduction Reduce SNOs (Ascorbate) Blocking->Reduction Labeling Label nascent thiols (Biotin-HPDP) Reduction->Labeling Affinity_Capture Streptavidin Affinity Capture Labeling->Affinity_Capture Elution Elution Affinity_Capture->Elution Analysis Western Blot or LC-MS/MS Elution->Analysis Identification Identification of S-nitrosylated Proteins and Sites Analysis->Identification

Biotin-Switch Technique Workflow.

Biotin-Switch Technique (BST): This is the most widely used method for the detection and identification of S-nitrosylated proteins.

  • Principle: The assay involves three main steps: 1) blocking of free thiol groups, 2) selective reduction of S-nitrosothiols to free thiols, and 3) labeling of the newly formed thiols with a biotin (B1667282) tag. Biotinylated proteins can then be detected by western blotting or enriched for mass spectrometry analysis.
  • Protocol Outline:
  • Lysis and Blocking: Lyse cells in a buffer containing a thiol-blocking agent such as methyl methanethiosulfonate (B1239399) (MMTS) to block all free cysteine residues.
  • Acetone (B3395972) Precipitation: Precipitate proteins with cold acetone to remove excess blocking reagent.
  • Reduction and Labeling: Resuspend the protein pellet in a buffer containing ascorbate (B8700270) to specifically reduce S-nitrosothiols, and a biotinylating reagent like N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP) to label the newly exposed thiols.
  • Detection/Enrichment:
  • For Western Blotting: Perform SDS-PAGE and western blotting with an anti-biotin antibody.
  • For Mass Spectrometry: Enrich the biotinylated proteins or peptides using streptavidin-agarose beads, followed by on-bead digestion and LC-MS/MS analysis to identify the S-nitrosylated proteins and modification sites.

Conclusion

S-guanylation and S-nitrosylation represent two distinct and important mechanisms of redox-based signaling that utilize the reactivity of cysteine thiols. While both are linked to nitric oxide, their differing chemical nature, enzymatic regulation, and stability lead to distinct physiological outcomes. S-nitrosylation is a well-established, dynamic, and widespread modification involved in a plethora of cellular processes. S-guanylation, a more recently discovered modification, appears to be a more stable mark, playing a key role in the cellular response to oxidative stress. A deeper understanding of the interplay and unique roles of these two modifications will be crucial for advancing our knowledge of redox signaling in health and disease and for the development of novel therapeutic strategies. Further research employing direct comparative proteomic and kinetic analyses will be invaluable in fully elucidating the relationship between these two critical post-translational modifications.

References

Confirming 8-Nitro-cGMP Antibody Specificity: A Comparative Guide to Blocking Peptide Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of commercially available antibodies for the detection of 8-Nitro-cGMP and details the critical role of blocking peptides in validating their specificity. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of these essential research tools.

Comparative Analysis of this compound and Related Antibodies

Several antibodies are commercially available for the detection of this compound and the closely related molecule, 8-nitroguanosine (B126670). Below is a comparison of key antibodies, including their specificity as described in product datasheets. It is important to note that while datasheets provide valuable information, independent validation with blocking peptides is essential.

Antibody NameTypeManufacturer Catalog No.Stated Specificity & Cross-ReactivityRecommended Applications
Anti-Nitroguanosine Polyclonal AntibodyPolyclonalCosmo Bio (KMU-P01)Strongly reacts with 8-nitroguanosine and 8-nitroguanine. No cross-reaction with normal guanosine, guanine (B1146940), 8-hydroxyguanine, or 3-nitrotyrosine.[1]Immunohistochemistry (IHC), ELISA
Anti-Nitroguanosine Monoclonal Antibody (Clone: NO2G52)MonoclonalCosmo Bio (CAC-KMU-M01)Selectively reacts with nitro-functionalized nucleotides such as nitro-cGMP, nitro-GMP, and nitro-GTP. Does not cross-react with normal nucleotide bases.[2]ELISA, Immunohistochemistry (IHC)
Anti-8-Nitro-cGMP Monoclonal Antibody (Clone: 1G6)MonoclonalCosmo Bio (CAC-KMU-MA02)Specific for this compound.Immunocytochemistry (ICC)

Experimental Workflow for Antibody Specificity Validation

The process of validating antibody specificity using a blocking peptide is a straightforward yet critical procedure. The fundamental principle is to demonstrate that the antibody's binding to the target in a sample can be competitively inhibited by pre-incubating the antibody with the immunizing peptide.

Antibody_Validation_Workflow cluster_prep Preparation cluster_incubation Pre-Incubation cluster_assay Immunoassay cluster_results Results & Analysis Antibody Primary Antibody Solution Blocked_Ab Antibody + Blocking Peptide Antibody->Blocked_Ab Control_Ab Antibody + Buffer Antibody->Control_Ab Peptide Blocking Peptide Peptide->Blocked_Ab Buffer Assay Buffer Buffer->Control_Ab Sample_Blocked Sample + Blocked Antibody Blocked_Ab->Sample_Blocked Sample_Control Sample + Control Antibody Control_Ab->Sample_Control Result_Blocked Signal Abolished/Reduced Sample_Blocked->Result_Blocked Result_Control Specific Signal Detected Sample_Control->Result_Control Conclusion Specificity Confirmed Result_Blocked->Conclusion Result_Control->Conclusion

Figure 1. Experimental workflow for antibody specificity validation using a blocking peptide.

Detailed Experimental Protocols

The following are detailed protocols for validating antibody specificity using blocking peptides in Western Blotting and Immunohistochemistry/Immunocytochemistry. These protocols are based on standard laboratory procedures and should be optimized for your specific antibody and experimental conditions.

Western Blotting Peptide Competition Protocol
  • Determine Optimal Antibody Concentration: First, determine the optimal working concentration of your primary antibody for Western blotting that provides a clear and specific band of the expected molecular weight.

  • Prepare Antibody Solutions: Prepare two identical aliquots of the diluted primary antibody in your standard antibody dilution buffer.

  • Pre-incubation:

    • Blocked Sample: To one aliquot, add the blocking peptide at a 5-10 fold excess by weight compared to the antibody.

    • Control Sample: To the second aliquot, add an equal volume of the same buffer used to dissolve the blocking peptide.

  • Incubation: Incubate both antibody solutions (blocked and control) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Western Blot Procedure:

    • Run your protein samples on an SDS-PAGE gel and transfer to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Cut the membrane to separate the lanes that will be incubated with the blocked and control antibody solutions.

    • Incubate the respective membrane strips with the pre-incubated antibody solutions overnight at 4°C.

    • Wash the membranes thoroughly with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash again and develop the blot using a chemiluminescent substrate.

  • Analysis: Compare the signal intensity of the target band between the control and the blocked lanes. A significant reduction or complete disappearance of the band in the blocked lane confirms the antibody's specificity.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC) Peptide Competition Protocol
  • Sample Preparation: Prepare your tissue sections or cells for IHC/ICC as per your standard protocol (e.g., fixation, permeabilization, and antigen retrieval).

  • Prepare Antibody Solutions: As with the Western blot protocol, prepare two identical aliquots of your primary antibody at its optimal dilution.

  • Pre-incubation:

    • Blocked Sample: Add the blocking peptide to one antibody aliquot at a 5-10 fold excess by weight.

    • Control Sample: Add an equivalent volume of buffer to the second aliquot.

  • Incubation: Incubate both solutions for 1-2 hours at room temperature or overnight at 4°C.

  • Staining Procedure:

    • Apply the control antibody solution to one set of slides/coverslips and the blocked antibody solution to an identical set.

    • Incubate according to your optimized protocol.

    • Wash the samples to remove unbound primary antibody.

    • Apply the appropriate fluorescently-labeled or enzyme-conjugated secondary antibody.

    • Wash and proceed with detection (e.g., mounting with DAPI for fluorescence or adding a substrate for chromogenic detection).

  • Analysis: Image the slides and compare the staining patterns. Specific staining observed in the control samples should be absent or significantly diminished in the samples treated with the blocked antibody.

This compound Signaling Pathway

Understanding the signaling context of this compound is crucial for interpreting experimental results. This compound is formed from the reaction of nitric oxide (NO) and superoxide, leading to the nitration of guanine nucleotides. It acts as a unique second messenger, distinct from cGMP, and can induce post-translational modification of proteins through a process called S-guanylation. This modification of cysteine residues can alter protein function and trigger downstream signaling cascades, including those involved in the antioxidant adaptive response.

Signaling_Pathway cluster_stimulus Stimuli cluster_formation Formation cluster_action Downstream Effects cluster_response Cellular Response Inflammation Inflammation NO Nitric Oxide (NO) Inflammation->NO Oxidative_Stress Oxidative Stress Superoxide Superoxide (O2-) Oxidative_Stress->Superoxide Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide->Peroxynitrite GTP GTP Peroxynitrite->GTP Nitration Nitro_GTP 8-Nitro-GTP GTP->Nitro_GTP Nitro_cGMP This compound Nitro_GTP->Nitro_cGMP via sGC sGC Soluble Guanylate Cyclase (sGC) S_Guanylation S-Guanylation Nitro_cGMP->S_Guanylation Target_Protein Target Protein (with Cysteine Residue) Target_Protein->S_Guanylation Altered_Function Altered Protein Function S_Guanylation->Altered_Function Antioxidant_Response Antioxidant Adaptive Response Altered_Function->Antioxidant_Response Apoptosis Apoptosis Altered_Function->Apoptosis

Figure 2. Simplified signaling pathway of this compound formation and action.

Conclusion

The validation of antibody specificity is a cornerstone of reliable immunological assays. For researchers studying this compound, the use of blocking peptides provides a robust and straightforward method to confirm that the antibody is binding to its intended target. While manufacturers' datasheets offer initial guidance, performing in-house validation is crucial for ensuring the accuracy and reproducibility of experimental findings. By following the protocols and understanding the signaling context outlined in this guide, researchers can confidently select and validate antibodies for their studies on this important signaling molecule.

References

Harnessing Soluble Guanylate Cyclase Inhibitors to Validate 8-Nitro-cGMP Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of 8-nitro-guanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP), a key signaling molecule in the nitric oxide (NO) pathway, has been shown to be dependent on the activity of soluble guanylate cyclase (sGC). This guide provides a comparative analysis of the use of sGC inhibitors to validate the formation of this compound, offering experimental data, detailed protocols, and a discussion of alternative validation methods.

The Role of sGC in this compound Formation

Experimental evidence strongly suggests that the formation of this compound is intricately linked to the enzymatic activity of sGC. Studies have demonstrated that inhibition of sGC leads to a significant reduction or complete nullification of this compound production, confirming the enzyme's crucial role in this process.[1][2][3] It is hypothesized that this compound can be formed through two primary pathways, both of which are sGC-dependent: the nitration of cGMP itself or the conversion of nitrated GTP (8-nitro-GTP) into this compound by sGC.[4]

Comparative Analysis of sGC Inhibitors

Two of the most commonly used sGC inhibitors in research to validate this compound formation are NS 2028 and 1H-[1][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ). Both have been shown to effectively block the production of cGMP and, consequently, this compound.[4][5][6][7]

InhibitorMechanism of ActionEffective ConcentrationImpact on this compound FormationReference
NS 2028 Irreversible inhibitor, likely through oxidation of the sGC heme iron.[5][6]10 µMCompletely nullified this compound peaks in LC-MS/MS analysis in cells stimulated with LPS and cytokines.[1][3][4][3]
ODQ Heme-dependent inhibitor that oxidizes the heme iron of sGC, rendering it unresponsive to NO.[5][7][8]1 µMPotently inhibits sGC activity and cGMP formation, thereby preventing this compound synthesis.[7][9][7][9]

Experimental Protocols

Induction of this compound Formation in Cell Culture

Objective: To stimulate the production of this compound in cultured cells for subsequent analysis.

Materials:

  • Cell line (e.g., C6 rat glioma cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Interferon-γ (IFN-γ)

  • Tumor necrosis factor-α (TNFα)

  • Interleukin-1β (IL-1β)

  • S-nitroso-N-acetylpenicillamine (SNAP) as an alternative NO donor.[1]

Procedure:

  • Culture C6 glioma cells to the desired confluency.

  • To induce endogenous NO production, treat the cells with a mixture of LPS (10 µg/ml), IFN-γ (200 units/ml), TNFα (500 units/ml), and IL-1β (10 ng/ml) for a specified time period (e.g., 24-36 hours).[1]

  • Alternatively, to use an exogenous NO source, treat the cells with 50 µM SNAP for various time points.[1]

  • For inhibitor studies, pre-incubate the cells with the sGC inhibitor (e.g., 10 µM NS 2028) for 1 hour before adding the stimulating agents.[1]

  • Following treatment, harvest the cells for this compound analysis.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the intracellular concentration of this compound.

Materials:

  • Cell extracts from the induction protocol

  • Stable isotope-labeled this compound internal standard

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Acetonitrile

  • Formic acid

Procedure:

  • Prepare cell extracts as described in the cited literature.[1]

  • Spike the samples with a known amount of stable isotope-labeled this compound as an internal standard for precise quantification.[1]

  • Perform protein precipitation using acetonitrile.[10]

  • Analyze the supernatant using an LC-MS/MS system.[1][10][11]

  • Set the mass spectrometer to multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard.[1][10]

Immunocytochemical Detection of this compound

Objective: To visualize the localization of this compound within cells.

Materials:

  • Cells cultured on coverslips

  • Zamboni's fixative (paraformaldehyde and picric acid solution)

  • Monoclonal antibody specific for this compound (e.g., clone 1G6)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Fix the cells grown on coverslips with Zamboni's solution.[12]

  • Incubate the fixed cells with the primary anti-8-nitro-cGMP antibody overnight.[2][12]

  • Wash the cells to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody.[12]

  • Visualize the localization of this compound using a fluorescence microscope.[12]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for validating this compound formation using sGC inhibitors.

Signaling_Pathway cluster_upstream Upstream Activation cluster_sGC sGC-Dependent Formation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates ROS Reactive Oxygen Species (ROS) GTP GTP ROS->GTP Nitrates cGMP cGMP ROS->cGMP Nitrates sGC->cGMP Converts GTP to 8_Nitro_cGMP This compound sGC->8_Nitro_cGMP Converts 8-Nitro-GTP to GTP->sGC 8_Nitro_GTP 8-Nitro-GTP 8_Nitro_GTP->sGC cGMP->8_Nitro_cGMP Protein_S_Guanylation Protein S-Guanylation 8_Nitro_cGMP->Protein_S_Guanylation Induces Nrf2_Activation Nrf2 Activation Protein_S_Guanylation->Nrf2_Activation Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response sGC_Inhibitors sGC Inhibitors (NS 2028, ODQ) sGC_Inhibitors->sGC Inhibits

Caption: Signaling pathway of this compound formation and its downstream effects.

Experimental_Workflow cluster_induction Induction Phase cluster_analysis Analysis Phase cluster_validation Validation Cell_Culture Cell Culture (e.g., C6 glioma) Inhibitor_Treatment Pre-treatment with sGC Inhibitor (e.g., NS 2028) Cell_Culture->Inhibitor_Treatment Stimulation Stimulation (LPS/Cytokines or SNAP) Cell_Harvest Cell Harvest & Lysis Stimulation->Cell_Harvest Inhibitor_Treatment->Stimulation LC_MS_MS LC-MS/MS Quantification of this compound Cell_Harvest->LC_MS_MS Immunocytochemistry Immunocytochemistry for this compound Localization Cell_Harvest->Immunocytochemistry Data_Comparison Compare this compound levels with and without inhibitor LC_MS_MS->Data_Comparison Conclusion Validate sGC-dependence of this compound formation Data_Comparison->Conclusion

Caption: Experimental workflow for validating this compound formation using sGC inhibitors.

Alternative and Complementary Validation Methods

  • Mass Spectrometry (LC-MS/MS): As detailed in the protocol, LC-MS/MS is the gold standard for accurate quantification of this compound.[1][10][11] Its high specificity and sensitivity allow for reliable measurement even at low concentrations.

  • Immunochemical Methods: Techniques like immunocytochemistry and enzyme immunoassays (EIA) provide valuable spatial and semi-quantitative information.[2][12] Monoclonal antibodies specific to this compound enable its visualization within cellular compartments and tissues.[2] However, it is important to validate the specificity of these antibodies and to be aware of potential cross-reactivity.

  • Genetic Approaches: Knockdown or knockout of the genes encoding sGC subunits in cell lines or animal models can provide definitive evidence for the role of sGC in this compound formation. This approach complements pharmacological inhibition by ruling out off-target effects of the inhibitors.

Conclusion

The use of sGC inhibitors such as NS 2028 and ODQ provides a reliable and effective method for validating the sGC-dependent formation of this compound. When combined with precise analytical techniques like LC-MS/MS and complemented by immunochemical and genetic methods, researchers can confidently elucidate the mechanisms of this compound synthesis and its role in cellular signaling. This guide provides the foundational knowledge and protocols for designing and executing experiments to investigate this important signaling molecule.

References

Validating 8-Nitro-cGMP's Role in Autophagy: A Comparison Guide Utilizing ATG Gene Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the role of 8-Nitro-cGMP in autophagy, with a specific focus on studies utilizing Autophagy-Related (ATG) gene knockouts. The data presented herein is crucial for understanding the molecular mechanisms of this compound-mediated autophagy and for the development of novel therapeutics targeting this pathway.

This compound-Mediated Autophagy and its Dependence on ATG Genes

This compound, a signaling molecule derived from nitric oxide, has been identified as a key mediator of a specialized form of autophagy known as xenophagy, which targets intracellular pathogens for degradation.[1] This process is crucial for innate immunity against invading microbes such as Group A Streptococcus (GAS).[1] The mechanism involves the S-guanylation of bacterial proteins by this compound, which acts as a signal for the recruitment of the autophagy machinery.[1]

To validate the essential role of the core autophagy machinery in this pathway, researchers have employed ATG gene knockout models. These studies have demonstrated that the clearance of intracellular pathogens mediated by this compound is significantly impaired in the absence of essential ATG proteins like ATG7 and ATG13.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effect of ATG gene knockouts on this compound-mediated autophagy. The primary model discussed is the xenophagy of Group A Streptococcus (GAS) in endothelial cells.

Table 1: Effect of ATG7 Knockout on Intracellular Survival of Group A Streptococcus (GAS)

Cell LineTreatmentFold Replication of GAS (relative to initial infection)Reference
Wild-Type Endothelial CellsControl~2.5[2]
Wild-Type Endothelial CellsThis compound~1.0[2]
ATG7 Knockout Endothelial CellsControl~5.0[2]
ATG7 Knockout Endothelial CellsThis compound~5.0[2]

Data extracted and summarized from Lu et al., 2017.[2]

Table 2: Role of ATG13 in this compound-Mediated GAS Clearance

Cell LineTreatmentFold Replication of GAS (relative to initial infection)Reference
Wild-Type Endothelial CellsControl siRNA~2.5[2]
Wild-Type Endothelial CellsATG13 siRNA~4.5[2]

Data extracted and summarized from Lu et al., 2017.[2]

Table 3: Ubiquitin Recruitment to Intracellular GAS

Cell LineConditionPercentage of Ubiquitin-Positive GASReference
Wild-Type Endothelial CellsGAS infection~20%[3]
Epithelial CellsGAS infection~60%[3]

Data extracted and summarized from Lu et al., 2017, highlighting the intrinsic difference in ubiquitin recruitment which is a prerequisite for this compound mediated autophagy.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Lu et al., 2017.[2]

Generation of ATG7 Knockout Endothelial Cells
  • Method: CRISPR/Cas9 gene editing system.

  • Procedure:

    • Design and clone a guide RNA (gRNA) targeting a specific exon of the ATG7 gene into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

    • Transfect the gRNA-Cas9 vector into human umbilical vein endothelial cells (HUVECs).

    • Select transfected cells using puromycin.

    • Isolate single-cell clones by limiting dilution.

    • Screen for ATG7 protein knockout by Western blotting using an anti-ATG7 antibody.

    • Confirm the functional knockout by assessing the absence of LC3-I to LC3-II conversion upon autophagy induction (e.g., starvation).

siRNA-Mediated Knockdown of ATG13
  • Method: RNA interference (RNAi).

  • Procedure:

    • Synthesize or purchase validated small interfering RNAs (siRNAs) targeting human ATG13 mRNA. A non-targeting siRNA is used as a negative control.

    • Transfect endothelial cells with the ATG13 siRNA or control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

    • Incubate the cells for 48-72 hours to allow for target mRNA degradation.

    • Verify the knockdown efficiency by Western blotting for the ATG13 protein.

Group A Streptococcus (GAS) Infection and Colony Formation Assay
  • Cell Culture: Human endothelial cells are cultured in appropriate media (e.g., EGM-2) to confluence in 24-well plates.

  • Bacterial Culture: GAS strain (e.g., JRS4) is grown in Todd-Hewitt broth supplemented with yeast extract.

  • Infection Procedure:

    • Wash endothelial cells with antibiotic-free medium.

    • Infect cells with GAS at a multiplicity of infection (MOI) of 10 for 1 hour.

    • After 1 hour, wash the cells with PBS and add fresh medium containing penicillin and gentamicin (B1671437) to kill extracellular bacteria.

  • Colony Forming Unit (CFU) Assay:

    • At desired time points (e.g., 1 hour and 6 hours post-infection), lyse the infected cells with sterile distilled water.

    • Serially dilute the cell lysates in PBS.

    • Plate the dilutions on Todd-Hewitt agar (B569324) plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of bacterial colonies to determine the number of viable intracellular bacteria. The fold replication is calculated as the CFU at a later time point divided by the CFU at the initial time point.

Immunofluorescence Staining for Ubiquitin Recruitment
  • Procedure:

    • Seed endothelial cells on coverslips and infect with GAS as described above.

    • At 1 hour post-infection, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against ubiquitin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain bacterial and host cell DNA with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Quantify the percentage of intracellular bacteria that are positive for ubiquitin staining.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_pathway This compound Signaling in Xenophagy NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Nitro_cGMP This compound cGMP->Nitro_cGMP nitrated by ROS ROS Reactive Oxygen Species (ROS) S_Guanylation S-Guanylation of Bacterial Proteins Nitro_cGMP->S_Guanylation mediates GAS Group A Streptococcus (GAS) GAS->S_Guanylation Ubiquitination K63-linked Polyubiquitination S_Guanylation->Ubiquitination promotes Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation Bacterial Degradation Lysosome->Degradation leads to ATG_complex ATG Proteins (e.g., ATG7, ATG13) ATG_complex->Autophagosome essential for

Caption: this compound signaling pathway in xenophagy of Group A Streptococcus.

G cluster_workflow Experimental Workflow for Validating this compound's Role in Autophagy Start Start Generate_KO Generate ATG Knockout (e.g., ATG7) Cell Line (CRISPR/Cas9) Start->Generate_KO WT_cells Wild-Type (WT) Endothelial Cells Start->WT_cells KO_cells ATG Knockout (KO) Endothelial Cells Generate_KO->KO_cells Infection Infect with Group A Streptococcus (GAS) WT_cells->Infection KO_cells->Infection Treatment Treat with this compound (or control) Infection->Treatment CFU_assay Colony Formation Assay (Assess bacterial survival) Treatment->CFU_assay IF_staining Immunofluorescence (Assess Ubiquitin/LC3 recruitment) Treatment->IF_staining Data_analysis Data Analysis and Comparison (WT vs. KO) CFU_assay->Data_analysis IF_staining->Data_analysis Conclusion Conclusion on ATG Dependence Data_analysis->Conclusion

Caption: Experimental workflow for validating the role of ATG genes.

G cluster_logic Logical Relationship of Key Components Nitro_cGMP This compound S_Guanylation S-Guanylation Nitro_cGMP->S_Guanylation Induces Ubiquitination Ubiquitination S_Guanylation->Ubiquitination Is a prerequisite for Xenophagy Xenophagy Ubiquitination->Xenophagy Initiates ATG_Genes ATG Genes (e.g., ATG7, ATG13) ATG_Genes->Xenophagy Are essential for

Caption: Logical relationship of key components in this compound-mediated xenophagy.

References

A Comparative Guide to the Quantification of 8-Nitro-cGMP: LC-MS/MS vs. Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP) is critical for understanding its role in cellular signaling and as a potential biomarker in various pathological conditions. This guide provides a detailed comparison of two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, offering insights into their respective methodologies and performance characteristics.

Introduction to this compound

This compound is a nitrated derivative of cyclic guanosine (B1672433) monophosphate (cGMP) formed by the reaction of cGMP with reactive nitrogen species (RNS). It is recognized as a key signaling molecule involved in various physiological and pathophysiological processes, including inflammation, oxidative stress, and apoptosis. The accurate measurement of this compound in biological matrices is therefore essential for advancing research in these areas.

Performance Comparison: LC-MS/MS vs. Immunoassay

The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available resources. Below is a summary of the key performance characteristics of LC-MS/MS and immunoassays.

FeatureLC-MS/MSImmunoassay
Specificity Very High (based on molecular mass and fragmentation)Moderate to High (dependent on antibody specificity)
Sensitivity (LLOQ) Low ng/mL to pg/mL rangepg/mL to ng/mL range
Linearity Excellent over a wide dynamic rangeGood, but can be limited by antibody saturation
Precision (%CV) Typically <15%Typically <15-20%
Accuracy (%RE) Typically within ±15%Typically within ±15-20%
Throughput ModerateHigh
Cost per Sample HighLow to Moderate
Development Time Moderate to HighHigh (for new antibody development)

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high specificity and sensitivity. The method involves the separation of the analyte by liquid chromatography followed by detection using a tandem mass spectrometer.

Sample Preparation:

  • Extraction: Biological samples (e.g., plasma, tissue homogenates) are typically subjected to protein precipitation using an organic solvent (e.g., acetonitrile).

  • Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-Nitro-cGMP) is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

  • Centrifugation and Supernatant Transfer: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing this compound is transferred to a clean tube.

  • Drying and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is typically employed.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is often used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

Immunoassay

Immunoassays utilize the specific binding of an antibody to the target analyte. For this compound, this typically involves a competitive enzyme-linked immunosorbent assay (ELISA) format.

Assay Principle:

  • Coating: A microtiter plate is coated with a capture antibody that has a high affinity for the primary antibody.

  • Competitive Binding: The sample containing this compound is mixed with a known amount of enzyme-labeled this compound (conjugate) and a specific primary antibody. This mixture is then added to the coated plate. The this compound in the sample competes with the enzyme-labeled this compound for binding to the primary antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Key Reagents:

  • Specific Antibody: A highly specific monoclonal or polyclonal antibody against this compound is crucial for assay performance. Studies have reported the generation of monoclonal antibodies, such as clone 1G6, which show high specificity for this compound with no cross-reactivity to other nitrated purines.[1]

  • Enzyme Conjugate: this compound conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP).

  • Standard Curve: A standard curve is generated using known concentrations of this compound to quantify the amount in the unknown samples.

Cross-Validation Insights

While no direct cross-validation studies for this compound have been published, a study comparing LC-MS/MS and a commercially available ELISA kit for the parent molecule, cGMP, found the results to be "almost the same".[2] This suggests that with a well-characterized and specific antibody, an immunoassay for this compound can provide data comparable to the gold-standard LC-MS/MS method.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the this compound signaling pathway and a typical cross-validation workflow.

G This compound Signaling Pathway cluster_0 Cellular Stress cluster_1 Formation cluster_2 Downstream Effects Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) activates Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP converts GTP to GTP GTP GTP->Soluble Guanylate Cyclase (sGC) This compound This compound Protein S-guanylation Protein S-guanylation This compound->Protein S-guanylation Modulation of Protein Function Modulation of Protein Function Protein S-guanylation->Modulation of Protein Function Cellular Responses Apoptosis, Inflammation, Oxidative Stress Modulation of Protein Function->Cellular Responses cGMPReactive Oxygen Species (ROS) cGMPReactive Oxygen Species (ROS) cGMPReactive Oxygen Species (ROS)->this compound

Caption: The this compound signaling pathway, initiated by cellular stressors leading to its formation and downstream cellular effects.

G Cross-Validation Workflow: LC-MS/MS vs. Immunoassay cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Immunoassay Analysis cluster_3 Data Comparison Biological Sample Biological Sample Sample Aliquoting Sample Aliquoting Biological Sample->Sample Aliquoting Extraction & Cleanup Extraction & Cleanup Sample Aliquoting->Extraction & Cleanup Sample Dilution Sample Dilution Sample Aliquoting->Sample Dilution LC-MS/MS Quantification LC-MS/MS Quantification Extraction & Cleanup->LC-MS/MS Quantification LC-MS/MS Data LC-MS/MS Data LC-MS/MS Quantification->LC-MS/MS Data Statistical Analysis Correlation, Bland-Altman Plot, Bias Calculation LC-MS/MS Data->Statistical Analysis Immunoassay Immunoassay Sample Dilution->Immunoassay Immunoassay Data Immunoassay Data Immunoassay->Immunoassay Data Immunoassay Data->Statistical Analysis

Caption: A typical workflow for the cross-validation of LC-MS/MS and immunoassay methods for this compound quantification.

Conclusion

Both LC-MS/MS and immunoassays are powerful techniques for the quantification of this compound. LC-MS/MS offers superior specificity and is considered the reference method. However, immunoassays provide a high-throughput and cost-effective alternative, which, with proper validation and the use of a specific antibody, can yield reliable and comparable results. The choice of method should be guided by the specific requirements of the research or clinical application.

References

A Comparative Guide to the Effects of 8-Nitro-cGMP and Other cGMP Analogs on PKG Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 8-Nitro-cGMP and other common cGMP analogs on the activation of cGMP-dependent protein kinase (PKG). Understanding the distinct mechanisms and potencies of these analogs is crucial for designing and interpreting experiments in the field of nitric oxide (NO) and cGMP signaling. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological and experimental processes.

Executive Summary

Cyclic guanosine (B1672433) monophosphate (cGMP) is a pivotal second messenger that mediates a wide range of physiological responses primarily through the activation of PKG. While numerous synthetic cGMP analogs are invaluable tools for studying this pathway, the endogenously produced this compound presents a unique mechanism of action. Unlike conventional cGMP analogs that allosterically activate PKG, this compound can induce a persistent activation of the kinase through a covalent modification known as S-guanylation. This guide will delve into the comparative effects of this compound and other widely used analogs, highlighting their distinct modes of PKG activation and providing quantitative data to inform experimental design.

Comparative Analysis of PKG Activation

The primary distinction between this compound and other cGMP analogs lies in their interaction with PKG. While analogs such as 8-Bromo-cGMP (8-Br-cGMP) and 8-(4-chlorophenylthio)-cGMP (8-pCPT-cGMP) function as canonical allosteric activators, this compound possesses a dual role. It can allosterically activate PKG in a manner comparable to cGMP and, more uniquely, can lead to sustained, cGMP-independent activation via S-guanylation of the PKG enzyme itself.

Quantitative Comparison of cGMP Analogs on PKG Activation

The following table summarizes the activation constants (Ka) for various cGMP analogs on different PKG isoforms. A lower Ka value indicates a higher binding affinity and greater potency.

CompoundTarget KinaseActivation Constant (Ka)Key Characteristics
cGMP PKG Iα~0.1 µMEndogenous activator.
PKG Iβ~0.5-1.0 µM
This compound PKG IαActivates to a similar extent as cGMP[1]Dual-action: allosteric activation and persistent activation via S-guanylation.[2] Resistant to phosphodiesterase degradation.[1]
8-Br-cGMP PKG INot specifiedCommonly used cell-permeable analog.
PKG II~60 nMModerately selective for PKG II. Can activate PKA at higher concentrations.
8-pCPT-cGMP PKG IβSimilar to cGMP
PKG II~22 nMHighly selective for PKG II.
PET-cGMP PKG Iβ~18 nMSelective for PKG I.
Sp-8-Br-cGMPS PKG Iα and IβData not readily availablePDE-resistant activator.

Signaling Pathways and Mechanisms

The canonical and this compound-specific pathways of PKG activation are illustrated below.

Canonical vs. This compound PKG Activation Pathways cluster_0 Canonical Pathway cluster_1 This compound Pathway cluster_2 Other cGMP Analogs NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG_inactive PKG (Inactive) cGMP->PKG_inactive binds to PKG_active PKG (Active) PKG_inactive->PKG_active activates Downstream Downstream Substrates PKG_active->Downstream phosphorylates Response1 Physiological Response Downstream->Response1 ROS Reactive Oxygen Species (ROS) Nitro_cGMP This compound PKG_inactive2 PKG (Inactive) Nitro_cGMP->PKG_inactive2 covalently modifies (S-guanylation) PKG_S_guanylated PKG (S-guanylated) Persistently Active PKG_inactive2->PKG_S_guanylated Downstream2 Downstream Substrates PKG_S_guanylated->Downstream2 phosphorylates Response2 Sustained Physiological Response Downstream2->Response2 NO_ROS NO + ROS NO_ROS->Nitro_cGMP forms Analogs 8-Br-cGMP 8-pCPT-cGMP etc. PKG_inactive3 PKG (Inactive) Analogs->PKG_inactive3 allosterically activate PKG_active3 PKG (Active) PKG_inactive3->PKG_active3

Caption: Canonical vs. This compound PKG Activation Pathways.

Experimental Protocols

In Vitro PKG Kinase Assay

This assay is fundamental for determining the activation constant (Ka) of cGMP analogs for PKG.

Objective: To quantify the potency of cGMP analogs in activating purified PKG.

Materials:

  • Purified recombinant PKG (isoform of interest)

  • cGMP analog of interest (e.g., this compound, 8-Br-cGMP)

  • A specific peptide substrate for PKG (e.g., a fluorescently labeled peptide)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ATP

  • Apparatus for detecting phosphorylation (e.g., fluorescence plate reader, scintillation counter for radiolabeled ATP)

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the purified PKG enzyme.

  • Add varying concentrations of the cGMP analog to the reaction mixture. Include a control with the endogenous ligand, cGMP.

  • Initiate the kinase reaction by adding a defined concentration of ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the amount of phosphorylated substrate.

  • Plot the kinase activity against the logarithm of the analog concentration to determine the EC50 or Ka value.

S-Guanylation Assay

This assay is used to specifically detect the covalent modification of proteins by this compound.

Objective: To determine if a protein of interest, such as PKG, undergoes S-guanylation in the presence of this compound.

Materials:

  • Protein of interest (e.g., purified PKG or cell lysate)

  • This compound

  • Reaction buffer

  • Antibody specific for S-guanylated cysteine residues

  • Western blotting reagents and equipment

Procedure:

  • Incubate the protein of interest with this compound in a suitable reaction buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against S-guanylated cysteines.

  • Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detect the signal using an appropriate substrate to visualize the S-guanylated protein.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of different cGMP analogs on PKG activation.

Experimental Workflow for Comparing cGMP Analogs start Start prepare Prepare cGMP Analogs (this compound, 8-Br-cGMP, etc.) start->prepare assay_type Select Assay Type prepare->assay_type in_vitro In Vitro Kinase Assay assay_type->in_vitro Kinetic Analysis s_guanylation S-Guanylation Assay (for this compound) assay_type->s_guanylation Covalent Modification cell_based Cell-Based Assay (e.g., VASP phosphorylation) assay_type->cell_based Cellular Response run_assay Perform Assay with Varying Analog Concentrations in_vitro->run_assay s_guanylation->run_assay cell_based->run_assay data_analysis Data Analysis (Determine Ka, EC50, etc.) run_assay->data_analysis comparison Compare Potency, Efficacy, and Mechanism data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental Workflow for Comparing cGMP Analogs.

Conclusion

This compound stands apart from other cGMP analogs due to its unique ability to induce persistent, covalent activation of PKG through S-guanylation. While it can also act as a canonical allosteric activator with a potency similar to cGMP, its capacity for sustained signaling introduces a novel dimension to the regulation of the cGMP pathway. Researchers should consider these distinct mechanisms when selecting a cGMP analog for their studies. For investigating transient, allosteric activation, traditional analogs like 8-Br-cGMP or 8-pCPT-cGMP are suitable. However, to explore the physiological or pathological consequences of sustained PKG activation, this compound is the more relevant molecule. The experimental protocols and workflows provided in this guide offer a framework for the rigorous, comparative evaluation of these important signaling molecules.

References

Assessing the Physiological Relevance of 8-Nitro-cGMP-Mediated S-Guanylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of post-translational modifications (PTMs), the discovery of 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-Nitro-cGMP) and its subsequent mediation of protein S-guanylation has unveiled a novel signaling paradigm. This guide provides a comprehensive comparison of S-guanylation with other key redox-dependent modifications, namely S-nitrosylation and S-sulfhydration, offering researchers, scientists, and drug development professionals a detailed assessment of their physiological relevance, supported by experimental data and protocols.

At a Glance: S-Guanylation vs. Alternatives

The following table summarizes the key characteristics of S-guanylation, S-nitrosylation, and S-sulfhydration, providing a framework for understanding their distinct and overlapping roles in cellular signaling.

FeatureS-GuanylationS-NitrosylationS-Sulfhydration
Modifying Species This compoundNitric Oxide (NO) and its derivatives (e.g., N2O3)Hydrogen Sulfide (B99878) (H2S)
Target Residue CysteineCysteineCysteine
Chemical Bond ThioetherS-NitrosothiolPersulfide
Cellular Abundance Can be comparable to or higher than cGMP under nitrosative stress.[1]Generally low, transient, and tightly regulated.A significant portion of some proteins (e.g., 10-25% of GAPDH) can be sulfhydrated.[2]
Stability StableGenerally labile and readily reversible.[3]More stable than S-nitrosothiols but still reversible.[2]
Key Signaling Roles Antioxidant response (Keap1-Nrf2 pathway), autophagy, regulation of mitochondrial function.Vasodilation, neurotransmission, apoptosis, immune response.Vasodilation, cytoprotection, regulation of enzyme activity.

In-Depth Comparison of Physiological Relevance

S-Guanylation: A Stable Signal for Stress Response and Autophagy

S-guanylation is a unique post-translational modification where this compound, an electrophilic derivative of cGMP, forms a stable thioether bond with cysteine residues on target proteins. This modification is particularly prominent under conditions of nitrosative stress, where both nitric oxide (NO) and reactive oxygen species (ROS) are present.

A key and well-characterized role of S-guanylation is in the regulation of the Keap1-Nrf2 antioxidant response pathway. S-guanylation of specific cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2, leads to the stabilization and nuclear translocation of Nrf2.[4][5] This, in turn, activates the transcription of a battery of antioxidant and detoxification genes, providing a crucial defense mechanism against oxidative damage.

Furthermore, S-guanylation has been implicated as a critical signal in autophagy, the cellular process of degrading and recycling damaged organelles and proteins. S-guanylated proteins can act as a "tag" for selective autophagy, highlighting a direct role for this modification in cellular quality control.

S-Nitrosylation: A Transient and Dynamic Regulatory Switch

S-nitrosylation involves the covalent attachment of a nitric oxide moiety to the thiol group of a cysteine residue, forming an S-nitrosothiol. Unlike the stable bond in S-guanylation, the S-nitrosothiol linkage is generally labile and readily reversible, making S-nitrosylation a highly dynamic signaling mechanism.[3]

This transient nature allows S-nitrosylation to rapidly modulate protein function in response to fluctuating NO levels. It plays a pivotal role in a wide array of physiological processes, including the regulation of blood pressure through vasodilation, neurotransmission, and the immune response. The dynamic interplay between S-nitrosylation and denitrosylation, catalyzed by enzymes like S-nitrosoglutathione reductase (GSNOR), allows for precise temporal control of signaling events.[6]

S-Sulfhydration: A Protective Modification with Diverse Functions

S-sulfhydration, also known as persulfidation, is the modification of cysteine residues by hydrogen sulfide (H2S), resulting in the formation of a persulfide group (-SSH). This modification has emerged as a crucial signaling mechanism with diverse physiological functions.

Similar to S-nitrosylation, S-sulfhydration can regulate protein activity and has been implicated in vasodilation and cytoprotection. Notably, on some proteins, S-sulfhydration and S-nitrosylation can have opposing effects. For instance, S-sulfhydration of endothelial nitric oxide synthase (eNOS) at Cys443 enhances its activity, while S-nitrosylation at the same site can be inhibitory.[7][8] Furthermore, S-sulfhydration of Keap1 at Cys151 also leads to Nrf2 activation, providing an alternative pathway for inducing the antioxidant response.[5][9]

Quantitative Comparison of Functional Effects

The functional consequences of these modifications can be quantitatively assessed by examining their impact on enzyme kinetics. The following table presents a comparative overview of the effects of S-guanylation, S-nitrosylation, and S-sulfhydration on the activity of key enzymes.

EnzymeModificationEffect on ActivityQuantitative Data (Example)
Keap1 S-GuanylationInhibition of Nrf2 ubiquitination, leading to Nrf2 activation.Dissociation constant (Kd) for Keap1-Nrf2 interaction is in the range of 5-26 nM.[10] Modification of key cysteines disrupts this interaction.
S-NitrosylationInhibition of Nrf2 ubiquitination, leading to Nrf2 activation.[5][9]-
S-SulfhydrationInhibition of Nrf2 ubiquitination, leading to Nrf2 activation.[5][9]Modification of Cys151, Cys226, and Cys613 on Keap1 by H2S leads to Nrf2 activation.[5][9]
GAPDH S-Guanylation--
S-NitrosylationInhibition of catalytic activity.[2]S-nitrosylation of the catalytic Cys150 abolishes enzyme activity.[2]
S-SulfhydrationAugmentation of catalytic activity.[2]Up to a 700% increase in Vmax with no change in Km. Half-maximal activation at 15 µM NaHS.[2]
eNOS S-NitrosylationDecreased activity, favoring the monomeric form.[7][8]-
S-SulfhydrationIncreased activity, promoting dimerization and phosphorylation.[7][8]S-sulfhydration of Cys443 is the primary site for this effect.[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of these modifications and the experimental approaches to study them, the following diagrams are provided.

Signaling_Pathway cluster_stimuli Cellular Stress cluster_modifications Post-Translational Modifications cluster_targets Key Protein Targets cluster_outcomes Physiological Outcomes Nitrosative Stress (NO + ROS) Nitrosative Stress (NO + ROS) This compound This compound Nitrosative Stress (NO + ROS)->this compound NO NO S-Nitrosylation S-Nitrosylation NO->S-Nitrosylation H2S H2S S-Sulfhydration S-Sulfhydration H2S->S-Sulfhydration S-Guanylation S-Guanylation This compound->S-Guanylation Keap1 Keap1 S-Guanylation->Keap1 Autophagy Autophagy S-Guanylation->Autophagy S-Nitrosylation->Keap1 GAPDH GAPDH S-Nitrosylation->GAPDH eNOS eNOS S-Nitrosylation->eNOS S-Sulfhydration->Keap1 S-Sulfhydration->GAPDH S-Sulfhydration->eNOS Antioxidant Response (Nrf2 activation) Antioxidant Response (Nrf2 activation) Keap1->Antioxidant Response (Nrf2 activation) Altered Enzyme Activity Altered Enzyme Activity GAPDH->Altered Enzyme Activity Vasodilation Vasodilation eNOS->Vasodilation

Signaling pathways of S-guanylation and its alternatives.

Experimental_Workflow cluster_sample Sample Preparation cluster_detection Detection Methods cluster_analysis Analysis Cell/Tissue Lysate Cell/Tissue Lysate Immunoaffinity Purification (Anti-8-Nitroguanosine Ab) Immunoaffinity Purification (Anti-8-Nitroguanosine Ab) Cell/Tissue Lysate->Immunoaffinity Purification (Anti-8-Nitroguanosine Ab) S-Guanylation Biotin-Switch Assay Biotin-Switch Assay Cell/Tissue Lysate->Biotin-Switch Assay S-Nitrosylation Modified Biotin-Switch Assay Modified Biotin-Switch Assay Cell/Tissue Lysate->Modified Biotin-Switch Assay S-Sulfhydration SDS-PAGE & Western Blot SDS-PAGE & Western Blot Immunoaffinity Purification (Anti-8-Nitroguanosine Ab)->SDS-PAGE & Western Blot Mass Spectrometry Mass Spectrometry Immunoaffinity Purification (Anti-8-Nitroguanosine Ab)->Mass Spectrometry Biotin-Switch Assay->SDS-PAGE & Western Blot Biotin-Switch Assay->Mass Spectrometry Modified Biotin-Switch Assay->SDS-PAGE & Western Blot Modified Biotin-Switch Assay->Mass Spectrometry

Experimental workflows for detecting cysteine modifications.

Logical_Comparison Cysteine Modification Cysteine Modification S-Guanylation S-Guanylation Cysteine Modification->S-Guanylation Stable S-Nitrosylation S-Nitrosylation Cysteine Modification->S-Nitrosylation Labile S-Sulfhydration S-Sulfhydration Cysteine Modification->S-Sulfhydration Reversible Antioxidant Response Antioxidant Response S-Guanylation->Antioxidant Response via Keap1 S-Nitrosylation->Antioxidant Response via Keap1 Opposing Effects Opposing Effects S-Nitrosylation->Opposing Effects on eNOS Inhibition Inhibition S-Nitrosylation->Inhibition of GAPDH S-Sulfhydration->Antioxidant Response via Keap1 S-Sulfhydration->Opposing Effects on eNOS Activation Activation S-Sulfhydration->Activation of GAPDH

Logical relationships between cysteine modifications.

Experimental Protocols

Detection of S-Guanylated Proteins by Immunoaffinity Purification

This protocol outlines the enrichment of S-guanylated proteins from cell lysates using an antibody specific for 8-nitroguanosine.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-8-nitroguanosine antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • SDS-PAGE reagents and Western blot apparatus.

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C. Remove the beads.

  • Immunoprecipitation: Add the anti-8-nitroguanosine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.

  • Elution: Elute the bound proteins by incubating the beads with elution buffer for 5-10 minutes at room temperature.

  • Neutralization: Immediately neutralize the eluate by adding neutralization buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest or by mass spectrometry for proteome-wide identification.

Detection of S-Nitrosylated Proteins by Biotin-Switch Assay

This protocol is a standard method for the specific detection of S-nitrosylated proteins.

Materials:

  • Blocking buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) containing 2.5% SDS and 20 mM methyl methanethiosulfonate (B1239399) (MMTS).

  • Wash buffer: HEN buffer with 1% SDS.

  • Reducing buffer: HEN buffer with 1% SDS and 20 mM sodium ascorbate.

  • Labeling buffer: HEN buffer with 1% SDS and 2 mM Biotin-HPDP.

  • Streptavidin-agarose beads.

  • Elution buffer for streptavidin beads.

Procedure:

  • Blocking: Incubate the protein sample in blocking buffer for 30 minutes at 50°C to block free thiol groups.

  • Acetone (B3395972) Precipitation: Precipitate the proteins with cold acetone to remove excess MMTS.

  • Reduction: Resuspend the protein pellet in reducing buffer and incubate for 1 hour at room temperature to specifically reduce S-nitrosothiols to free thiols.

  • Biotinylation: Add labeling buffer to the sample and incubate for 1 hour at room temperature to label the newly formed thiols with biotin.

  • Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Elution and Analysis: Elute the captured proteins and analyze by SDS-PAGE and Western blotting with an anti-biotin antibody or specific protein antibodies.

Detection of S-Sulfhydrated Proteins by Modified Biotin-Switch Assay

This method is an adaptation of the biotin-switch assay to detect S-sulfhydrated proteins.

Materials:

  • The same reagents as the biotin-switch assay, with the key difference being the reduction step.

Procedure:

  • Blocking: Follow the same blocking and acetone precipitation steps as the biotin-switch assay to block free thiols.

  • Reduction of Persulfides: The reduction of the persulfide bond to a free thiol can be achieved, although the specific reducing agent and conditions may need optimization depending on the protein of interest.

  • Biotinylation and Analysis: Proceed with the biotinylation, affinity purification, and analysis steps as described for the biotin-switch assay.

Conclusion

This compound-mediated S-guanylation represents a stable and physiologically significant post-translational modification, particularly in the context of cellular stress responses and autophagy. Its comparison with the more transient S-nitrosylation and the functionally diverse S-sulfhydration highlights the complexity and specificity of redox-based signaling. Understanding the distinct chemical properties, stabilities, and functional consequences of these modifications is crucial for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. The experimental protocols provided in this guide offer a starting point for the investigation of these important cysteine modifications.

References

Validating Downstream Targets of 8-Nitro-cGMP: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the downstream targets of 8-Nitro-guanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP), a critical second messenger in nitric oxide signaling. The focus is on the application of small interfering RNA (siRNA) knockdown techniques, with supporting experimental data and comparisons to alternative approaches.

Introduction to this compound and Target Validation

This compound is a reactive signaling molecule formed during periods of oxidative and nitrative stress. It exerts its biological effects primarily through a post-translational modification known as S-guanylation on specific cysteine residues of target proteins.[1][2] This modification can alter protein function, localization, and interaction partners, thereby modulating various cellular pathways. Key downstream targets identified to date include Keap1, a negative regulator of the Nrf2 antioxidant response; proteins involved in autophagy; and the proto-oncogene H-Ras.[1][2][3]

Validating these downstream targets is crucial for understanding the physiological and pathological roles of this compound and for the development of novel therapeutics. siRNA-mediated gene knockdown is a powerful and widely used tool for this purpose, allowing for the specific silencing of a target gene to observe the functional consequences.[4][5]

Comparison of Target Validation Methods: siRNA vs. Alternatives

While siRNA is a mainstay for target validation, other technologies like CRISPR interference (CRISPRi) offer alternative strategies.

FeaturesiRNA (RNA interference)CRISPRi (CRISPR interference)
Mechanism Post-transcriptional gene silencing via mRNA degradation.[6]Transcriptional repression by blocking RNA polymerase, without altering the DNA sequence.[7]
Effect Transient knockdown of gene expression.[8]Can be engineered for transient or stable gene repression.
Specificity Can have off-target effects by silencing unintended mRNAs with partial sequence homology.[6]Generally considered more specific with fewer off-target effects.[9]
Efficiency Variable knockdown efficiency depending on siRNA design, delivery, and cell type.Often provides more consistent and robust gene knockdown.[10]
Workflow Relatively rapid and straightforward experimental setup.[8]Can be more complex, potentially requiring the generation of stable cell lines expressing dCas9.

Validating Key Downstream Targets of this compound with siRNA

Keap1: The Redox Sensor

Keap1 is a key substrate of this compound-mediated S-guanylation, which leads to the activation of the Nrf2 antioxidant response pathway.[1][11] siRNA knockdown of Keap1 is a common method to mimic this activation and study its downstream effects.

Quantitative Data Summary: Keap1 Knockdown

TargetCell LineTransfection ReagentsiRNA ConcentrationKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Downstream EffectReference
Keap1HaCaTNot Specified100 nM~70% reductionSignificant reductionIncreased Nrf2 protein levels and ARE-driven gene expression[1]
Keap1Hepa1c1c7Not Specified10-100 nMDose-dependent reductionNot ShownIncreased Nqo1 expression[12]
Keap1Primary AstrocytesNot SpecifiedNot SpecifiedNot ShownSignificant reductionUpregulation of Nrf2-ARE pathway, protection against oxidative stress[13]
Autophagy-Related Proteins

This compound has been identified as an endogenous enhancer of autophagy, a cellular process for degrading and recycling cellular components.[5][14] This process is critical in response to cellular stress and in clearing intracellular pathogens.[15] siRNA can be used to knock down key autophagy-related genes (ATGs) to investigate the role of this compound in this pathway.

Quantitative Data Summary: Autophagy Protein Knockdown

TargetCell LineTransfection ReagentsiRNA ConcentrationKnockdown Efficiency (Protein)Downstream EffectReference
P62BE(2)M17Not Specified50 nM~81% reductionSensitization to MPP+ induced cell death[4]
GABARAPBE(2)M17Not Specified50 nM~86% reductionSensitization to MPP+ induced cell death[4]
ATG5H4 (stable LC3-GFP)Not SpecifiedNot SpecifiedSignificant reductionDown-regulation of autophagy[16]
H-Ras: A Proto-Oncogene

Recent studies have shown that this compound can directly modify H-Ras via S-guanylation, leading to its activation and downstream signaling.[3] Validating this interaction is critical for understanding the role of this compound in cell proliferation and cancer biology.

Quantitative Data Summary: H-Ras Knockdown

TargetCell LineTransfection ReagentsiRNA DuplexesKnockdown Efficiency (Protein)Reference
H-RasHEK293Not SpecifiedTwo unique duplexesSignificant reduction with both duplexes[13]

Experimental Protocols

General siRNA Transfection Protocol

This protocol provides a general framework for siRNA transfection. Optimization of siRNA concentration, cell density, and incubation times is crucial for each specific cell line and target gene.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the desired amount of siRNA (e.g., 10-100 nM final concentration) in serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells to assess knockdown efficiency at the mRNA and protein levels.

Validation of siRNA Knockdown by RT-qPCR
  • RNA Extraction: Isolate total RNA from transfected and control cells using a commercially available kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR® Green or TaqMan™).

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-transfected cells. A knockdown of ≥70% is generally considered effective.[17]

Validation of siRNA Knockdown by Western Blot
  • Protein Extraction: Lyse transfected and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Signaling Pathway cluster_1 Downstream Targets NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC ROS Reactive Oxygen Species (ROS) ROS->sGC This compound This compound sGC->this compound Keap1 Keap1 This compound->Keap1 S-guanylation Autophagy_Proteins Autophagy Proteins This compound->Autophagy_Proteins S-guanylation H_Ras H-Ras This compound->H_Ras S-guanylation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Autophagy Autophagy Autophagy_Proteins->Autophagy Induction Proliferation Cell Proliferation H_Ras->Proliferation Activation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Activation

Caption: this compound signaling cascade and its primary downstream targets.

G cluster_0 siRNA Knockdown and Validation Workflow cluster_1 Validation Start Start: Design/Select siRNA Transfection Transfect Cells with siRNA Start->Transfection Incubation Incubate (24-72h) Transfection->Incubation RNA_Isolation RNA Isolation Incubation->RNA_Isolation Protein_Extraction Protein Extraction Incubation->Protein_Extraction RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR mRNA_Analysis Analyze mRNA Knockdown RT_qPCR->mRNA_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Analysis Analyze Protein Knockdown Western_Blot->Protein_Analysis End End: Validated Knockdown mRNA_Analysis->End Protein_Analysis->End

Caption: Experimental workflow for siRNA-mediated gene knockdown and validation.

References

In Vivo Metabolic Stability: A Comparative Analysis of 8-Nitro-cGMP and cGMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolic stability of 8-Nitro-guanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) and guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP). The information presented is supported by experimental data to assist researchers in understanding the distinct properties of these signaling molecules.

Executive Summary

Cyclic GMP (cGMP) is a well-established second messenger, playing a crucial role in various physiological processes. Its in vivo efficacy, however, is often limited by its rapid degradation by phosphodiesterases (PDEs). In contrast, this compound, a nitrated derivative of cGMP, exhibits significantly enhanced metabolic stability. This heightened stability is primarily attributed to its resistance to hydrolysis by PDEs. The primary metabolic pathway for this compound involves a slower denitration process mediated by reactive sulfur species (RSS). This fundamental difference in metabolic fate results in a more sustained intracellular presence of this compound, suggesting its potential for applications requiring prolonged signaling.

Quantitative Data Comparison

While precise in vivo half-life values for this compound are not extensively documented, qualitative and time-course studies consistently demonstrate its enhanced stability compared to cGMP.

ParametercGMPThis compoundKey Observations
Primary Metabolic Pathway Enzymatic hydrolysis by Phosphodiesterases (PDEs)Denitration by Reactive Sulfur Species (RSS)cGMP is rapidly cleared by a well-defined enzymatic pathway, whereas this compound is metabolized through a slower, non-PDE-mediated route.
Susceptibility to PDEs HighLow to negligibleThis compound's resistance to PDE-mediated degradation is the principal reason for its increased metabolic stability.[1]
In Vivo Half-Life Very short (seconds to minutes), context-dependentSignificantly longer than cGMPExperimental data shows a transient increase in cGMP levels, while this compound levels are sustained for a more extended period under similar conditions.[2]
Intracellular Accumulation Transient accumulationProlonged and significant accumulationStudies in C6 glioma cells have shown that this compound can reach peak concentrations comparable to or higher than cGMP, but with a much more sustained presence.[2][3]

Signaling Pathways

The distinct metabolic stabilities of cGMP and this compound are mirrored by their unique downstream signaling pathways.

cGMP Signaling Pathway

The canonical cGMP signaling pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of GTP to cGMP. cGMP then primarily activates cGMP-dependent protein kinase (PKG), which phosphorylates a multitude of downstream targets, resulting in various physiological responses.

cGMP_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Signaling cluster_downstream Downstream Effects cluster_degradation Degradation NO NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP synthesis GTP GTP GTP->sGC PKG PKG cGMP->PKG activates PDEs Phosphodiesterases cGMP->PDEs hydrolysis Target_Proteins Target Proteins PKG->Target_Proteins phosphorylates Phosphorylation Phosphorylation Target_Proteins->Phosphorylation Physiological_Response Physiological Response Phosphorylation->Physiological_Response 5'-GMP 5'-GMP PDEs->5'-GMP

Caption: The canonical nitric oxide (NO)-cGMP-PKG signaling pathway.

This compound Signaling Pathway

This compound exerts its biological effects through a distinct mechanism known as protein S-guanylation.[4][5][6] This process involves the covalent attachment of a GMP moiety to the thiol group of cysteine residues on target proteins. This post-translational modification can alter the function of key regulatory proteins.

Nitro_cGMP_Signaling_Pathway cluster_formation Formation cluster_core_signal Core Signaling cluster_downstream_effect Downstream Effects cluster_metabolism Metabolism NO_ROS NO + ROS GTP GTP NO_ROS->GTP nitration 8-Nitro-GTP 8-Nitro-GTP GTP->8-Nitro-GTP sGC sGC 8-Nitro-GTP->sGC This compound This compound sGC->this compound synthesis Target_Protein Target Protein (with Cys-SH) This compound->Target_Protein S-guanylation RSS Reactive Sulfur Species (RSS) This compound->RSS denitration S-guanylated_Protein S-guanylated Protein Target_Protein->S-guanylated_Protein Altered_Function Altered Protein Function S-guanylated_Protein->Altered_Function Cellular_Response Cellular Response Altered_Function->Cellular_Response 8-SH-cGMP 8-SH-cGMP RSS->8-SH-cGMP

Caption: The S-guanylation signaling pathway mediated by this compound.

Experimental Protocols

Quantification of cGMP and this compound in Biological Samples

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of cGMP and this compound in plasma and tissue homogenates.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the homogenate or plasma.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the nucleotides.

  • Solid-Phase Extraction (SPE) (Optional):

    • For samples with low nucleotide concentrations, an SPE step can be included to concentrate the analytes and remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the nucleotides using a suitable chromatography column (e.g., a C18 reversed-phase column).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for cGMP and this compound should be used for accurate quantification.

    • Use stable isotope-labeled internal standards for cGMP and this compound to correct for matrix effects and variations in sample processing.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentrations of cGMP and this compound in the samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

In Vivo Half-Life Determination using Microdialysis

Principle: In vivo microdialysis allows for the continuous sampling of the extracellular fluid in a specific tissue of a freely moving animal. By measuring the concentration of exogenously administered cGMP or this compound over time, their in vivo half-lives can be determined.

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., a rat or mouse).

    • Stereotactically implant a microdialysis guide cannula into the target tissue (e.g., brain, muscle).

    • Secure the cannula to the skull or surrounding tissue.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) or another appropriate physiological solution at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period to obtain a stable baseline.

    • Administer a known concentration of cGMP or this compound, either systemically (e.g., via intravenous injection) or locally through the microdialysis probe (reverse dialysis).

    • Collect dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the collected dialysate samples for the concentration of cGMP or this compound using a highly sensitive analytical method such as LC-MS/MS.

  • Data Analysis:

    • Plot the concentration of the analyte in the dialysate versus time.

    • Fit the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) to calculate the elimination rate constant (k) and the in vivo half-life (t½ = 0.693/k).

Experimental_Workflow_Half_Life cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Surgery) Probe_Implantation Microdialysis Probe Implantation Animal_Prep->Probe_Implantation Perfusion Probe Perfusion (aCSF) Probe_Implantation->Perfusion Drug_Admin Drug Administration (cGMP or this compound) Perfusion->Drug_Admin Sample_Collection Dialysate Sample Collection (Time-course) Drug_Admin->Sample_Collection Quantification LC-MS/MS Quantification Sample_Collection->Quantification Data_Analysis Pharmacokinetic Data Analysis Quantification->Data_Analysis Half_Life_Calc Half-Life Calculation Data_Analysis->Half_Life_Calc

Caption: Workflow for in vivo half-life determination using microdialysis.

Conclusion

The available evidence strongly indicates that this compound possesses significantly greater in vivo metabolic stability than its parent molecule, cGMP. This enhanced stability, stemming from its resistance to PDE-mediated degradation, leads to a more sustained intracellular presence and activation of a distinct S-guanylation signaling pathway. These fundamental differences in metabolism and signaling should be carefully considered by researchers and drug development professionals when investigating the roles of these cyclic nucleotides in health and disease, and when designing novel therapeutic strategies targeting cGMP-related pathways.

References

Safety Operating Guide

Navigating the Disposal of 8-Nitro-cGMP: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 8-Nitro-cGMP waste. This includes safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All work with this compound, including waste segregation and packaging, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dusts or aerosols.[1][2]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's established emergency procedures.[1]

Primary Disposal Route: Hazardous Chemical Waste Program

The most secure and compliant method for disposing of this compound, whether in solid form or in solution, is through your institution's accredited hazardous or chemical waste management program.[3]

Step-by-Step Procedure for Chemical Waste Disposal:

  • Segregation: Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3]

  • Container: Use a chemically resistant and sealable container. High-density polyethylene (B3416737) (HDPE) bottles are a suitable option for liquid waste.[3][4] Ensure the container is in good condition and leak-proof.[4]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "8-Nitroguanosine 3',5'-cyclic monophosphate," and list any other components of the waste solution.[3][4] The label should be clear and permanent.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[3] This area should be secure and away from incompatible materials.

Quantitative Data Summary

For safe and compliant disposal, adhere to the following specifications:

ParameterSpecificationSource
Personal Protective Equipment (PPE) Safety glasses or goggles, nitrile or latex gloves, standard laboratory coat.[3]
Waste Container for Liquids Chemically resistant and sealable high-density polyethylene (HDPE) bottle.[3][4]
Container Fill Capacity Fill liquid waste containers to only 80-90% capacity to allow for vapor expansion.[4]
Waste Storage Designated satellite accumulation area.[3]
Alternative Disposal Considerations: Chemical Treatment

For certain nitro-containing compounds, chemical destruction can be an effective disposal method.[1] However, without a validated protocol specific to this compound, this method is not recommended. The explosive nature of some nitro compounds necessitates extreme caution.[5] Accidental mixing of organic nitro compounds with incompatible substances, such as oxidizing acids, can lead to hazardous reactions.[6][7] Always consult with your institution's EHS department before attempting any chemical neutralization or destruction of this compound waste.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Container Labeling cluster_3 Step 3: Temporary Storage cluster_4 Step 4: Final Disposal start Solid or Liquid Waste segregate Segregate this compound waste in a dedicated, compatible container. start->segregate labeling Label container with: - 'Hazardous Waste' - 'this compound' - All components and concentrations segregate->labeling storage Store sealed container in a designated satellite accumulation area. labeling->storage disposal Contact Institutional EHS for waste pickup? storage->disposal ehs_pickup Arrange for collection by EHS or approved hazardous waste contractor. disposal->ehs_pickup Yes improper_disposal DO NOT dispose down the drain or in regular trash. disposal->improper_disposal No

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 8-Nitro-cGMP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 8-Nitro-cGMP. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Compound Overview: 8-Nitroguanosine 3',5'-cyclic monophosphate (this compound) is a flammable solid that requires careful handling to avoid exposure and ensure safety.[1] It is a signaling molecule involved in various biological processes, including the regulation of autophagy.[2][3][4][5] Due to its hazardous nature, adherence to the following safety measures is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eye and Face Protection Safety goggles and/or face shieldChemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[1]
Body Protection Flame retardant antistatic protective clothingA flame-retardant lab coat should be worn and fully buttoned to provide a barrier against accidental contact and ignition sources.[1]
Respiratory Protection Respirator (if necessary)Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be required.

Handling and Storage Procedures

Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the compound.

  • Engineering Controls: All work with solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The recommended storage temperature is typically found on the product label.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][7]

  • Inhalation: Move the individual to fresh air.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

  • Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]

  • Spills: For small spills, avoid generating dust.[1] Collect the material using a method that does not create dust (e.g., gently sweeping with a soft brush and dustpan) and place it in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Solid Waste: All unused this compound and contaminated disposable items (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of all waste in accordance with federal, state, and local regulations. Do not let the product enter drains.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Weigh Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Workspace E->F G Segregate Waste F->G H Doff PPE G->H I Dispose of Waste H->I

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nitro-cGMP
Reactant of Route 2
8-Nitro-cGMP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。